8-epi Atazanavir
Description
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-SYEZAVJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629138 | |
| Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292296-09-3 | |
| Record name | Atazanavir S,R,S,S-diastereomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292296093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATAZANAVIR S,R,S,S-DIASTEREOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQX656EUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in HIV Therapeutics
Atazanavir, marketed as Reyataz®, is a potent azapeptide protease inhibitor that plays a crucial role in combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. Like many complex synthetic molecules, Atazanavir possesses multiple chiral centers, making it susceptible to the formation of stereoisomers during its synthesis. These isomers, while chemically identical in composition, can have vastly different spatial arrangements and, consequently, different pharmacological and toxicological profiles.
One such stereoisomer is 8-epi Atazanavir, a diastereomer that differs from the parent drug at a single stereocenter. As a process-related impurity, its presence must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the chemical structure of this compound and delves into the synthetic pathways that lead to its formation, offering field-proven insights into the stereochemical control necessary in the manufacturing of Atazanavir.
Part 1: Defining the Stereochemical Landscape of Atazanavir
To understand this compound, one must first appreciate the specific stereochemistry of the parent molecule.
The Chiral Blueprint of Atazanavir
Atazanavir is a complex molecule with four stereocenters. The therapeutically active isomer possesses the (3S, 8S, 9S, 12S) configuration.[2][3] This precise arrangement is critical for its ability to bind effectively to the active site of the HIV-1 protease enzyme.[4]
-
IUPAC Name: (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[2][3]
Structure of this compound: A Single Inversion
This compound is the diastereomer in which the stereochemistry at the C-8 position, bearing the critical hydroxyl group, is inverted. This results in the (3S, 8R , 9S, 12S) configuration.
-
IUPAC Name: methyl N-[(2S)-1-[2-[(2R ,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[5]
The structural difference is illustrated below:

Figure 1. Comparison of Atazanavir (left) and this compound (right), highlighting the inverted stereocenter at the C-8 position.
Comparative Physicochemical Properties
While sharing the same molecular formula and weight, the difference in stereochemistry can lead to subtle variations in physical properties and significant differences in biological activity.
| Property | Atazanavir | This compound |
| IUPAC Stereochem | (3S, 8S, 9S, 12S)[2][3] | (3S, 8R, 9S, 12S) |
| Molecular Formula | C₃₈H₅₂N₆O₇[1][2] | C₃₈H₅₂N₆O₇[5][6] |
| Molecular Weight | 704.86 g/mol [1][2] | 704.9 g/mol [5] |
| CAS Number | 198904-31-3[1][2] | 1292296-09-3[5] |
Part 2: Synthesis and the Origin of the 8-epi Impurity
The synthesis of Atazanavir is a multi-step process that typically employs a convergent approach, where two complex intermediates are synthesized separately and then joined. The formation of this compound is not a separate synthetic goal but rather a byproduct of the main synthesis, arising from incomplete stereoselectivity in a critical reduction step.
The Convergent Synthetic Strategy
An efficient and widely cited synthesis involves the coupling of two key fragments followed by a diastereoselective reduction to install the C-8 hydroxyl group.[7]
-
Fragment A Synthesis: Preparation of a chiral chloromethyl ketone intermediate, such as N-(methoxycarbonyl)-L-tert-leucine derived chloromethyl ketone.
-
Fragment B Synthesis: Preparation of a complex benzyl hydrazine derivative, N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine.[7]
-
Coupling: An Sₙ2 reaction between Fragment A and Fragment B to form a key amino ketone precursor.[7]
-
Diastereoselective Reduction: The final and most critical step, where the ketone is reduced to the secondary alcohol, establishing the stereochemistry at C-8.
The overall workflow is designed to build the carbon skeleton first and introduce the chiral hydroxyl group at a late stage, which is an efficient strategy for complex molecules.
Diagram 1: Convergent synthesis workflow for Atazanavir.
The Causality of Stereoselection: The Felkin-Anh Model
The stereochemical outcome of the final reduction step is the lynchpin of the entire synthesis. The high diastereoselectivity required to favor the desired (8S) isomer over the (8R) epimer is governed by the Felkin-Anh model of asymmetric induction.[7][8]
Expertise in Practice: The choice of reagents and conditions is paramount.
-
Substrate: The amino ketone precursor contains a bulky and chiral N-(methoxycarbonyl)-L-tert-leucinyl group adjacent to the ketone. This large group dictates the most stable conformation of the molecule as it approaches the reducing agent.
-
Reagent: A sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) , is used.[7] This bulky reagent must approach the carbonyl from the least sterically hindered face.
According to the Felkin-Anh model, the largest substituent (the acylated hydrazine moiety) orients itself perpendicular to the carbonyl plane to minimize steric strain.[9][10] The nucleophilic hydride (H⁻) from the reducing agent then attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the large group and past the smallest group (hydrogen).[11] This trajectory leads preferentially to the syn-1,2-amino alcohol, which corresponds to the (8S)-hydroxy configuration of Atazanavir.
The formation of the anti-amino alcohol (this compound) occurs when the hydride attacks from the more hindered face, a less favorable but still possible pathway. The ratio of syn to anti products dictates the purity of the final product. Optimized conditions can achieve a diastereomeric ratio as high as 28:1, significantly minimizing the formation of the 8-epi impurity.[7]
Diagram 2: Rationale for stereoselectivity via the Felkin-Anh model.
Experimental Protocol: Diastereoselective Reduction
The following protocol is a representative methodology for the key stereoselective reduction step, synthesized from published procedures.[7] This self-validating system relies on precise control of temperature and reagent addition to maximize diastereoselectivity.
Objective: To reduce the amino ketone precursor to the desired syn-amino alcohol (Atazanavir) with minimal formation of the anti-epimer.
Materials:
-
Amino Ketone Precursor (1 equivalent)
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), 1.0 M solution in THF (1.5 - 2.0 equivalents)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the amino ketone precursor.
-
Dissolution: Anhydrous diethyl ether is added to dissolve the substrate completely under a nitrogen atmosphere.
-
Causality: The use of an anhydrous, aprotic solvent like Et₂O is critical to prevent quenching of the highly reactive hydride reagent.
-
-
Cooling: The reaction mixture is cooled to -40 °C to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Causality: Low temperature is essential to enhance the kinetic control of the reaction, thereby increasing the diastereoselectivity. It slows down the rate of the less favorable reaction pathway that leads to the 8-epi product.
-
-
Reagent Addition: The solution of lithium tri-tert-butoxyaluminum hydride is added dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: Slow addition maintains the low temperature and prevents localized high concentrations of the reducing agent, which could decrease selectivity.
-
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium potassium tartrate solution at the low temperature.
-
Causality: The tartrate solution safely neutralizes the excess hydride reagent and chelates the aluminum salts, forming a granular precipitate that is easy to filter.
-
-
Workup: The mixture is allowed to warm to room temperature and stirred vigorously for 1-2 hours. The resulting slurry is filtered, and the filter cake is washed with ethyl acetate.
-
Extraction & Isolation: The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, a mixture of Atazanavir and this compound.
-
Purification: The diastereomers can be separated and the final product purified by column chromatography or recrystallization.
Part 3: Analytical Control of Stereoisomeric Purity
The successful synthesis of Atazanavir hinges not only on high yield but also on high diastereomeric purity. Therefore, robust analytical methods are required to separate and quantify this compound in the final API.
High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[12][13]
-
Methodology: A reversed-phase HPLC (RP-HPLC) method using a C18 column can effectively separate Atazanavir from its 8-epi diastereomer.[12][14] The different spatial arrangements of the two molecules lead to slightly different interactions with the stationary phase, resulting in different retention times.
-
Validation: The method must be fully validated according to ICH guidelines to ensure it is accurate, precise, linear, and robust for the quantification of the 8-epi impurity, often down to levels below 0.1%.[13][15]
Conclusion
This compound is a critical process-related impurity in the synthesis of the HIV protease inhibitor Atazanavir. Its formation is a direct consequence of the stereochemical challenge inherent in the diastereoselective reduction of a key amino ketone precursor. A thorough understanding of the principles of asymmetric induction, particularly the Felkin-Anh model, provides the causal framework for controlling the formation of this epimer. By carefully selecting sterically demanding reagents, maintaining low reaction temperatures, and employing precise process controls, the synthesis can be directed to overwhelmingly favor the desired (8S) isomer. This, coupled with rigorous analytical monitoring via HPLC, ensures the production of high-purity Atazanavir, safeguarding its therapeutic profile for patients worldwide.
References
-
Richard, T. J., et al. (2006). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Pharma Tutor. (2020). ATAZANAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. PharmaTutor. [Link]
-
PubChem. (n.d.). Atazanavir. National Center for Biotechnology Information. [Link]
- Fässler, A., et al. (2008). Process for the preparation of atazanavir.
- Fässler, A., et al. (2008). Process for the preparation of atazanavir.
-
Jin, X. (2015). Synthetic method of atazanavir intermediate. Patsnap. [Link]
-
Fan, R., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2014). Preparation methods of Atazanavir and sulfate of Atazanavir.
- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013). Atazanavir preparation method.
-
Seshachalam, V., et al. (2015). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. National Institutes of Health. [Link]
-
FDA Global Substance Registration System. (n.d.). This compound. GSRS. [Link]
-
FDA Global Substance Registration System. (n.d.). ATAZANAVIR SULFATE. GSRS. [Link]
-
PharmaCompass. (n.d.). Atazanavir. PharmaCompass.com. [Link]
-
Merck & Co., Inc. (n.d.). Atazanavir. The Merck Index Online. [Link]
-
PharmaCompass. (n.d.). Atazanavir Sulfate. PharmaCompass.com. [Link]
-
IJCRT. (2022). METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR ESTIMATION OF ANTIVIRAL COMBINATION AS ATAZANAVIR AND RITONAVIR IN BULK. IJCRT.org. [Link]
-
Research Journal of Pharmacy and Technology. (2015). New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form. RJPT. [Link]
-
International Journal of Current Science Research and Review. (2024). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. IJCSRR. [Link]
-
Padmalatha, M., et al. (2010). Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations. Oriental Journal of Chemistry. [Link]
-
PubMed. (2013). Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]
-
Ghosh, A. K., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. National Institutes of Health. [Link]
-
University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate Models. University of Liverpool. [Link]
-
Organic Chemistry Explained. (2022). Ultimate Guide to the Felkin-Anh Model. YouTube. [Link]
-
University of California, Irvine. (n.d.). The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. UCI. [Link]
-
Ghosh, A. K., et al. (2017). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. National Institutes of Health. [Link]
-
PubMed. (2006). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. National Center for Biotechnology Information. [Link]
Sources
- 1. Atazanavir | C38H52N6O7 | CID 148192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atazanavir [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound | C38H52N6O7 | CID 22940470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. web.uvic.ca [web.uvic.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. ijcrt.org [ijcrt.org]
- 15. Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations – Oriental Journal of Chemistry [orientjchem.org]
Introduction
Atazanavir, a potent azapeptide inhibitor of the HIV-1 protease, is a cornerstone of antiretroviral therapy.[1] Its efficacy, however, is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. In the synthesis of Atazanavir, various stereoisomers can arise as impurities, with 8-epi Atazanavir being a notable example.[2][3] This epimer differs from Atazanavir only in the stereochemical configuration at the C-8 position.[3] While seemingly a minor structural alteration, this change can have profound implications for the molecule's three-dimensional structure and, consequently, its physicochemical behavior and pharmacological activity.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the necessary knowledge to characterize this specific epimer and understand its potential impact on the quality and performance of Atazanavir as an active pharmaceutical ingredient (API).
Chemical Identity and Stereochemistry
A clear understanding of the molecular structure is fundamental to any physicochemical characterization.
Atazanavir: (3S,8S,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester.[4]
This compound: (3S,8R ,9S,12S)-3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid 1,14-dimethyl ester.[2][5]
The key distinction lies at the chiral center C-8, which bears a hydroxyl group. This single stereochemical inversion classifies this compound as a diastereomer, and more specifically, an epimer of Atazanavir.[4][6] This difference in the spatial arrangement of the hydroxyl group can influence intermolecular and intramolecular interactions, thereby affecting properties like crystal packing, solubility, and melting point.
| Property | This compound | Atazanavir |
| Molecular Formula | C38H52N6O7 | C38H52N6O7 |
| Molecular Weight | 704.86 g/mol [5] | 704.86 g/mol [4] |
| CAS Number | 1292296-09-3[5] | 198904-31-3[4] |
| Stereochemistry | (3S,8R,9S,12S) | (3S,8S,9S,12S) |
Solubility
The aqueous solubility of an API is a critical determinant of its oral bioavailability. Atazanavir itself is characterized by poor aqueous solubility, which is also pH-dependent.[7][8] Given that this compound is a diastereomer, it is expected to exhibit a different solubility profile.
Theoretical Considerations
Epimers, being diastereomers, possess different physical properties, including solubility.[4] The change in the orientation of the hydroxyl group in this compound can alter the molecule's ability to form hydrogen bonds with water and can also affect the stability of its crystal lattice. A more stable crystal lattice will generally result in lower solubility. The pH-dependent solubility of Atazanavir is attributed to its basic nitrogen atoms. It is anticipated that this compound will also exhibit pH-dependent solubility.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
Protocol:
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Causality behind Experimental Choices: Using a range of pH values is crucial for APIs with ionizable groups, as it provides a solubility profile rather than a single data point. Reaching equilibrium is essential for determining thermodynamic solubility, which reflects the true solubility of the compound at rest.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
The pKa value(s) of a molecule dictate its degree of ionization at a given pH. This is a critical parameter as it influences solubility, permeability, and drug-receptor interactions. Atazanavir has multiple basic centers, making its ionization behavior complex. This compound shares these ionizable groups and is expected to have similar, but not identical, pKa values.
Theoretical Considerations
The stereochemical change at C-8 is not directly at an ionizable center. However, the alteration in the molecule's conformation could subtly influence the electronic environment of the nearby nitrogen atoms, potentially leading to slight differences in their basicity and, therefore, their pKa values.
Experimental Determination of pKa for Poorly Soluble Compounds
For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. Methods using co-solvents or UV-Vis spectrophotometry are often employed.[7][10]
Protocol (UV-Vis Spectrophotometric Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with finely spaced pH values (e.g., 0.2 pH unit increments) spanning the expected pKa range.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to create solutions of constant analyte concentration. The final organic solvent concentration should be low and consistent across all samples.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[7]
Self-Validating System: The consistency of the isosbestic point(s) across the pH range provides an internal check for the integrity of the analysis, indicating that the equilibrium is between two species.
Lipophilicity (LogP/LogD)
Lipophilicity is a key physicochemical property that influences a drug's permeability across biological membranes, plasma protein binding, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Theoretical Considerations
The computed XLogP3 value for this compound is 5.6.[2] For the parent drug, Atazanavir, the predicted XLogP3-AA value is also 5.6, while its LogD value is highly pH-dependent, increasing from 3.40 at pH 3 to 5.77 at pH 7.4.[9] The stereochemical change in this compound might lead to a minor difference in its lipophilicity due to altered intramolecular hydrogen bonding or a change in the molecule's overall shape and polarity.
| Parameter | This compound (Computed) | Atazanavir (Experimental/Predicted) |
| XLogP3 | 5.6[2] | 5.6[9] |
| LogD at pH 7.4 | Not available | 5.77[9] |
Experimental Determination of LogP/LogD (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining LogP and LogD.[11]
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer of interest and vice-versa to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a solution of this compound in one of the pre-saturated phases.
-
Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2.
-
Equilibration: Shake the biphasic system for a sufficient time to allow for the partitioning of the analyte between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation:
-
LogP (for non-ionized form) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
LogD (at a specific pH) = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Caption: Shake-Flask Method for LogP/LogD Determination.
Stability
The chemical stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and degradation products.
Theoretical Considerations
The structure of this compound contains several functional groups susceptible to degradation, including esters, amides, and a hydroxyl group. It is likely susceptible to hydrolysis (acidic and basic), oxidation, and photolysis. The different stereochemistry at C-8 could potentially influence the rate and products of degradation compared to Atazanavir.
Experimental Evaluation of Stability (Forced Degradation Studies)
Forced degradation studies are essential for developing stability-indicating analytical methods.[2][12]
Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with HCl (e.g., 0.1 M) at an elevated temperature.
-
Basic Hydrolysis: Treat a solution with NaOH (e.g., 0.1 M) at room temperature or slightly elevated temperature.
-
Oxidation: Treat a solution with H2O2 (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 60-80°C).
-
Photostability: Expose the solid drug or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
Method Development (HPLC): A suitable stability-indicating HPLC method must be able to separate the intact this compound from all its degradation products.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.[2][12]
-
Detection: UV detection at a wavelength where this compound and its potential degradants absorb (e.g., around 250 nm).[14]
Authoritative Grounding: The design and execution of forced degradation studies should be in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B.
Conclusion
The physicochemical properties of this compound, an important epimeric impurity of Atazanavir, are critical to understanding its potential impact on the quality and performance of the drug product. While experimental data for this specific epimer is scarce, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining solubility, pKa, lipophilicity, and stability, researchers and drug development professionals can generate the necessary data to control this impurity effectively and ensure the safety and efficacy of Atazanavir-based therapies. The principles and methodologies outlined herein are grounded in established pharmaceutical science and are designed to yield reliable and reproducible results.
References
-
Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved January 15, 2026, from [Link]
-
development and validation of stability indicating new rp-hplc method for the determination of atazanavir sulfate in bulk and capsule dosage form - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 15, 2026, from [Link]
-
Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed. (2017, April). Retrieved January 15, 2026, from [Link]
-
Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. (2021, March 31). Retrieved January 15, 2026, from [Link]
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Development and Validation of New Stability Indicating RP-HPLC Method for the Assay of Atazanavir in Pure and Dosage Forms - Scholars Research Library. (n.d.). Retrieved January 15, 2026, from [Link]
-
Atazanavir | C38H52N6O7 | CID 148192 - PubChem - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Journal of Advanced Scientific Research DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINA. (n.d.). Retrieved January 15, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 15, 2026, from [Link]
-
161Tb-BPAMD as a High-Affinity Agent for Skeletal Targeting: Radiochemical and Biodistribution Insights[v1] | Preprints.org. (2026, January 12). Retrieved January 15, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 15, 2026, from [Link]
-
This compound | C38H52N6O7 | CID 22940470 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018, September 3). Retrieved January 15, 2026, from [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023, February 9). Retrieved January 15, 2026, from [Link]
-
Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation | Request PDF - ResearchGate. (2025, November 4). Retrieved January 15, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR ESTIMATION OF ANTIVIRAL COMBINATION AS ATAZANAVIR AND RITONAVIR IN BULK - IJCRT.org. (2022, April 4). Retrieved January 15, 2026, from [Link]
-
What is the difference between epimers and enantiomers? - Quora. (2019, April 14). Retrieved January 15, 2026, from [Link]
-
Atazanavir. (n.d.). Retrieved January 15, 2026, from [Link]
-
An Efficient HPLC Method for the Quantitative Determination of Atazanavir in Human Plasma Suitable for Bioequivalence and Pharmacokinetic Studies in Healthy Human Subjects - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts | Scilit. (2015, July 31). Retrieved January 15, 2026, from [Link]
-
Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms - Neliti. (2018, July 16). Retrieved January 15, 2026, from [Link]
-
Stereochemistry in Drug Action - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Partition Coefficient Log P and Drug Absorption - YouTube. (2024, July 27). Retrieved January 15, 2026, from [Link]
-
What is the difference between isomers and epimers? - Quora. (2019, October 25). Retrieved January 15, 2026, from [Link]
-
A review of drug isomerism and its significance - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. Epimers: The Importance of Stereochemistry in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. quora.com [quora.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. scispace.com [scispace.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atazanavir, a cornerstone in the treatment of HIV-1, is a complex synthetic molecule with multiple chiral centers, making its stereochemical purity a critical quality attribute. This technical guide provides an in-depth exploration of the discovery and origin of a key stereoisomeric impurity, 8-epi Atazanavir (formally known as Atazanavir EP Impurity E). As a senior application scientist, this document moves beyond a mere recitation of facts to provide a causal narrative, elucidating the scientific reasoning behind the identification, characterization, and mechanistic understanding of this impurity. We will delve into the logical workflow of an investigation into such an impurity, from its initial detection to the pinpointing of its synthetic origin, supported by detailed experimental protocols and visual aids.
Introduction: The Imperative of Stereochemical Purity in Atazanavir
Atazanavir is an aza-peptide protease inhibitor that plays a crucial role in antiretroviral therapy. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which allows for high-affinity binding to the active site of the HIV-1 protease. The presence of impurities, particularly stereoisomers, can have significant implications for the drug's safety and efficacy, potentially leading to reduced therapeutic effect or unforeseen toxicities. Therefore, the rigorous identification and control of such impurities are paramount during drug development and manufacturing.
This guide focuses on a specific diastereomer of Atazanavir, the this compound impurity, which is identified in the European Pharmacopoeia as Atazanavir EP Impurity E. We will trace the logical path of its discovery, which is emblematic of the challenges and scientific rigor required in modern pharmaceutical development.
The Discovery of this compound: A Case Study in Impurity Profiling
The discovery of any pharmaceutical impurity rarely occurs as a single, dramatic event. Instead, it is the result of a systematic and meticulous process of analytical surveillance throughout the drug development lifecycle. The identification of this compound can be logically reconstructed through the following phases:
Phase 1: Initial Observation and Anomaly Detection
During the routine analysis of Atazanavir drug substance batches using high-performance liquid chromatography (HPLC), unexpected peaks in the chromatogram are often the first sign of an impurity. A robust HPLC method, designed to be stability-indicating, is crucial for separating the main active pharmaceutical ingredient (API) peak from any related substances. The observation of a consistent, albeit small, peak eluting in close proximity to the main Atazanavir peak would have triggered further investigation.
Phase 2: Isolation and Structural Elucidation
Once an unknown impurity is consistently detected, the next critical step is its isolation for structural characterization. Preparative HPLC is the workhorse for this task, allowing for the collection of a sufficient quantity of the purified impurity.
Following isolation, a suite of spectroscopic techniques is employed to piece together the molecular structure:
-
Mass Spectrometry (MS): High-resolution mass spectrometry would reveal that the impurity has the same molecular weight as Atazanavir (C38H52N6O7, molecular weight: 704.86 g/mol ), indicating it is an isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the definitive tools for elucidating the precise stereochemistry. A detailed comparison of the NMR spectra of Atazanavir and the isolated impurity would reveal subtle but significant shifts in the signals corresponding to the protons and carbons around one of the chiral centers. In the case of this compound, the key differences would be observed in the vicinity of the carbon at position 8, confirming a change in the spatial arrangement of the substituents at this center.
Through this analytical workflow, the impurity was identified as the (3S,8R,9S,12S)-isomer of Atazanavir, distinguishing it from the desired (3S,8S,9S,12S) stereochemistry of the active molecule.
The Origin of this compound: Tracing the Synthetic Pathway
Understanding the origin of an impurity is critical for its effective control. The formation of this compound is not a result of degradation under normal storage conditions but is intrinsically linked to the synthetic process itself.
The Key Culprit: Chiral Purity of a Starting Material
The synthesis of Atazanavir involves the coupling of several chiral building blocks. A pivotal step is the reaction of a diamino compound with N-methoxycarbonyl-L-tert-leucine. Investigations have revealed that the primary source of diastereomeric impurities, including this compound, is the presence of the corresponding D-isomer in the N-methoxycarbonyl-L-tert-leucine starting material.
If the N-methoxycarbonyl-L-tert-leucine contains a certain percentage of its D-enantiomer, this will inevitably be incorporated into the final Atazanavir molecule, leading to the formation of a mixture of diastereomers. The epimerization at the C-8 position is a direct consequence of the use of the incorrect enantiomer of this key building block.
Process Control and Mitigation Strategies
The identification of the root cause of the this compound impurity allows for the implementation of robust control strategies:
-
Stringent Starting Material Specifications: The most effective control measure is to establish strict specifications for the chiral purity of N-methoxycarbonyl-L-tert-leucine. This includes the implementation of validated analytical methods to quantify the level of the D-isomer.
-
Purification of Starting Materials: If the starting material does not meet the required chiral purity, purification steps such as crystallization can be employed to reduce the level of the unwanted enantiomer to an acceptable level.
-
In-Process Controls: Monitoring the diastereomeric purity at various stages of the synthesis can provide early warnings of any issues and allow for corrective actions.
The following diagram illustrates the workflow for investigating and controlling the this compound impurity:
Figure 1: Workflow for the Discovery, Origin, and Control of this compound.
Analytical Methodologies for the Control of this compound
The ability to accurately and reliably quantify the levels of this compound is essential for ensuring the quality of the drug substance and product. Reversed-phase HPLC with UV detection is the most commonly employed technique for this purpose.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 250 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation:
A stability-indicating HPLC method for the determination of Atazanavir and its impurities, including this compound, must be rigorously validated according to ICH guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are also a critical component of method validation, although the formation of epimers under stress conditions is not always observed.
Experimental Protocol: HPLC Analysis of Atazanavir and its Diastereomeric Impurities
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate) in water and adjust the pH to a specified value (e.g., 3.5) with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a standard solution of Atazanavir reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare a sample solution of the Atazanavir drug substance or product at a similar concentration.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column and the prepared mobile phases.
-
Program a gradient elution profile to achieve optimal separation of Atazanavir from its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peaks corresponding to Atazanavir and this compound based on their retention times relative to the reference standard.
-
Quantify the amount of this compound in the sample using the peak area response and an appropriate calculation method (e.g., external standard).
-
The following diagram illustrates a typical experimental workflow for the HPLC analysis:
Figure 2: Experimental Workflow for HPLC Analysis of this compound.
Regulatory Perspective and Conclusion
Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in pharmaceutical products. The identification, characterization, and control of stereoisomeric impurities like this compound are of particular importance. Pharmaceutical manufacturers are required to demonstrate a thorough understanding of the impurity profile of their drug substance and to implement appropriate control strategies to ensure that the levels of all impurities are within acceptable limits.
References
-
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. (2017). IJPPR. Retrieved January 15, 2026, from [Link]
- Process for preparing atazanavir sulphate. (2015). Google Patents.
-
Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. (2020). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Atazanavir EP Impurity J | CAS 198904-86-8. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
Atazanavir Impurities. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]
-
Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. (2016). PubMed. Retrieved January 15, 2026, from [Link]
-
Atazanavir EP Impurity F | 1332981-14-2. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]
-
Atazanavir-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
- Separation and preparative purification of l ‐ and d ‐valine ester: Diastereomeric conjugates of atazanavir using a combination of 2‐propanol and acetonitrile in reversed‐phase high‐
An In-Depth Technical Guide
Executive Summary
Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART), valued for its potency as an HIV-1 protease inhibitor, once-daily dosing regimen, and a comparatively favorable metabolic profile. As an azapeptide, its complex molecular structure features multiple chiral centers, giving rise to the potential for stereoisomers, specifically epimers (diastereomers). While Atazanavir is developed as a single stereoisomer, the potential for the formation of other epimers during synthesis or degradation necessitates a thorough understanding of their potential biological significance.
This technical guide provides a comprehensive analysis of Atazanavir epimers from a drug development perspective. It delves into the stereochemical basis for their existence, the critical analytical methodologies required for their resolution, and explores the potential for differential biological activity, pharmacokinetics, and metabolic profiles. Grounded in established pharmacological principles and regulatory mandates, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore why a seemingly minor change in the three-dimensional arrangement of atoms at a single chiral center can have profound implications for a drug's efficacy, safety, and regulatory approval, in accordance with guidelines from bodies like the U.S. Food and Drug Administration (FDA).
Introduction to Atazanavir: Mechanism and Therapeutic Role
Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme. This viral enzyme is essential for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins. By binding to the active site of the protease, Atazanavir competitively inhibits this cleavage process, resulting in the production of immature, non-infectious viral particles. This disruption of the viral life cycle effectively suppresses viral replication.
Clinically, Atazanavir is distinguished from other protease inhibitors by its once-daily dosing and a reduced impact on lipid profiles and insulin resistance, which are common adverse effects in this drug class. It is approved for both treatment-naive and treatment-experienced patients, often co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the CYP3A4 enzyme responsible for Atazanavir's metabolism.
The chemical structure of Atazanavir is complex, containing several asymmetric (chiral) centers. This stereochemical complexity is fundamental to its high-affinity binding to the HIV protease active site and is the basis for the potential existence of biologically distinct epimers.
The Stereochemistry of Atazanavir and Epimer Formation
Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differing three-dimensional orientations. Atazanavir possesses multiple chiral centers, meaning it is a chiral molecule. Epimers are a specific type of diastereomer that differs in configuration at only one of several stereogenic centers.
The approved drug substance is a single, specific stereoisomer. However, epimers can potentially arise as process-related impurities during synthesis or as degradation products. The USP specifies tests for diastereomers such as the (S,R,S,S) and (R,S,S,S) forms, highlighting their relevance as potential impurities that must be controlled. From a regulatory standpoint, any stereoisomeric impurity must be identified, quantified, and qualified, as even a subtle change in 3D structure can alter biological properties.
Caption: Atazanavir's multiple chiral centers give rise to potential epimers.
Analytical Methodologies for Epimer Resolution
Distinguishing and quantifying epimers is non-trivial because diastereomers often have very similar physical and chemical properties. However, their separation is a regulatory necessity and crucial for understanding their individual biological contributions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.
Causality in Method Selection: The choice of a C18 stationary phase is deliberate; its nonpolar nature provides a matrix for separating molecules based on subtle differences in hydrophobicity, which can be affected by stereochemistry. A buffered mobile phase (e.g., potassium phosphate) is used to control the ionization state of Atazanavir, ensuring consistent retention times, while an organic modifier like acetonitrile is used to elute the compounds from the column. A gradient elution, where the proportion of the organic modifier is changed over time, is often required to achieve optimal separation between the main compound and its closely eluting epimers.
This protocol is a representative method based on established pharmacopeial and published procedures.
-
System Preparation:
-
HPLC System: A gradient HPLC system with UV detection.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 25-45°C, to ensure reproducibility.
-
Detector: UV detector set to an appropriate wavelength (e.g., 225 nm or 259 nm).
-
-
Reagent Preparation:
-
Mobile Phase A: 0.05M Potassium Phosphate buffer, pH adjusted to 3.5-4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Diluent: A mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute Atazanavir and its epimers, followed by a column wash and re-equilibration step.
-
-
Sample and Standard Preparation:
-
System Suitability Solution: A solution containing Atazanavir and known epimeric impurities to verify the system's ability to separate the compounds.
-
Standard Solution: A solution of Atazanavir reference standard of known concentration.
-
Sample Solution: The drug substance or product is dissolved in the diluent to a target concentration.
-
-
Data Analysis:
-
Identify the peaks for Atazanavir and its epimers based on their retention times relative to the reference standard.
-
Quantify the epimers as a percentage of the main Atazanavir peak area. The impurity level must be below the reporting, identification, and qualification thresholds defined by ICH guidelines.
-
Caption: Workflow for the analytical resolution of Atazanavir epimers via RP-HPLC.
Comparative Biological Activity of Atazanavir Epimers
The three-dimensional structure of a drug is paramount for its interaction with a biological target. For Atazanavir, this target is the highly specific, C2-symmetric active site of the HIV-1 protease.
While specific head-to-head studies on the antiviral activity of individual Atazanavir epimers are not prevalent in the public literature, fundamental principles of medicinal chemistry predict that their potencies would differ. The binding of Atazanavir to the protease active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. An inversion of stereochemistry at a key chiral center could:
-
Disrupt Critical Hydrogen Bonds: A hydroxyl group might be reoriented, preventing it from acting as a hydrogen bond donor or acceptor with key residues like Asp29' or Asp30' in the protease.
-
Introduce Steric Hindrance: A bulky group, such as a tert-butyl moiety, could clash with the protein backbone, preventing the inhibitor from seating correctly in the binding pocket.
This suboptimal fit would result in a weaker binding affinity (a higher dissociation constant, Kd) and, consequently, a lower antiviral potency (a higher IC50 value).
Caption: Differential binding of epimers to the HIV protease active site.
HIV develops resistance to protease inhibitors through mutations in the protease gene. The signature resistance mutation for Atazanavir is I50L. It is plausible that an epimer, having a slightly different binding mode, might exhibit a different activity profile against this and other resistant protease variants. For instance, the I50L mutation confers resistance to Atazanavir but can increase susceptibility to other PIs. An epimer might not be as affected by the I50L substitution or, conversely, could be rendered completely inactive.
Differential Pharmacokinetics and Metabolism
The journey of a drug through the body (ADME) is governed by interactions with enzymes and transporters, which are themselves chiral. Therefore, stereoisomers can exhibit different pharmacokinetic profiles.
Atazanavir is extensively metabolized, primarily by the cytochrome P450 isoenzyme CYP3A4 in the liver.
-
Rate of Metabolism: It is well-established that metabolic enzymes can show stereoselectivity. One epimer may be a better or poorer substrate for CYP3A4 than the other. A more rapidly metabolized epimer would have a shorter half-life and lower plasma exposure (AUC), potentially reducing its contribution to the overall therapeutic effect.
-
Metabolite Profile: The metabolic pathways, which include monooxygenation, N-dealkylation, and hydrolysis, could also be stereoselective, leading to different quantities or types of metabolites from each epimer.
Atazanavir is a substrate for transporters like P-glycoprotein. Stereoselectivity in transporter interactions could lead to differences in oral bioavailability and tissue distribution between epimers.
| Parameter | Correct Epimer (Hypothetical) | "Impurity" Epimer (Hypothetical) | Rationale for Difference |
| Antiviral Potency (IC50) | Low (e.g., 2-5 nM) | High (>100 nM) | Suboptimal fit in the HIV protease active site. |
| CYP3A4 Metabolism | Moderate | High or Low | Stereoselective binding to the enzyme's active site. |
| Plasma Half-life (t½) | ~7 hours | Shorter or Longer | Dependent on the rate of metabolism and elimination. |
| Oral Bioavailability | ~60-68% | Potentially Lower | Differences in solubility or transporter affinity. |
Clinical and Regulatory Significance
The potential for differences in activity and pharmacokinetics is not merely an academic point; it has direct clinical and regulatory consequences. The FDA's policy on stereoisomeric drugs, established in 1992, makes it clear that the individual enantiomers (or diastereomers) of a chiral drug can be considered as separate entities.
Regulatory Mandates:
-
Characterization: The stereoisomeric composition of a drug must be known, and the specific form used in all non-clinical and clinical studies must be documented.
-
Justification: The decision to develop a single isomer or a mixture must be scientifically justified.
-
Control of Impurities: Epimers present as impurities must be controlled within strict limits, typically not to exceed 0.15% of the active pharmaceutical ingredient (API), unless qualified through safety studies.
Clinical Implications:
-
Efficacy: If a significant portion of the API exists as a less active or inactive epimer, the effective dose of the drug would be lower than intended, potentially leading to therapeutic failure and the development of drug resistance.
-
Safety: An epimer could have a different toxicity profile. It might be metabolized into a toxic compound or have off-target effects not seen with the primary isomer. For example, Atazanavir inhibits the UGT1A1 enzyme, leading to hyperbilirubinemia; an epimer could have a more or less pronounced effect on this pathway.
Conclusion and Future Directions
The biological significance of Atazanavir epimers stems from the fundamental principle of stereoselectivity in pharmacology. While the approved drug is a single, highly active stereoisomer, the potential for other epimers to exist as impurities demands rigorous analytical control and a thorough understanding of their potential impact. An epimer of Atazanavir is likely to exhibit reduced antiviral potency due to a suboptimal fit within the HIV protease active site. Furthermore, it may possess a distinct pharmacokinetic and metabolic profile, potentially altering its contribution to both efficacy and safety.
For drug development professionals, this underscores the critical importance of:
-
Robust Synthetic Control: Implementing synthetic routes that are highly stereoselective to minimize the formation of epimeric impurities.
-
Validated Analytical Methods: Developing and validating precise, stability-indicating analytical methods, such as RP-HPLC, to resolve and quantify all potential stereoisomers.
-
Comprehensive Characterization: Adhering to regulatory guidelines by characterizing the pharmacology and toxicology of any significant stereoisomeric impurity.
Future research focusing on the isolation and direct biological testing of individual Atazanavir epimers would provide definitive data on their comparative activity and disposition. Such studies would not only enhance our understanding of Atazanavir itself but also reinforce the critical role of stereochemistry in modern drug design and development.
References
- ResearchGate. (n.d.).
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-epi Atazanavir, a critical stereoisomeric impurity of the potent HIV-1 protease inhibitor, Atazanavir. As a diastereomer, this compound presents unique challenges in the synthesis, purification, and analytical control of the active pharmaceutical ingredient (API). This document delves into the chemical identity, stereochemistry, and potential origins of this compound. It further outlines state-of-the-art analytical methodologies for its detection and quantification, discusses its pharmacological relevance, and examines the regulatory framework governing its control. Detailed protocols and visual workflows are provided to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity, ensuring the quality, safety, and efficacy of Atazanavir-based therapies.
Introduction: The Significance of Stereoisomerism in Atazanavir Therapy
Atazanavir is a cornerstone of highly active antiretroviral therapy (HAART), valued for its once-daily dosing and favorable lipid profile.[1][2] Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. Atazanavir possesses four chiral centers, leading to the possibility of sixteen stereoisomers.[3] The desired therapeutic agent is the (3S,8S,9S,12S)-diastereomer.
This compound, identified by the CAS number 1292296-09-3, is the (3S,8R,9S,12S)-diastereomer of Atazanavir.[4][5] This seemingly minor inversion of stereochemistry at the C-8 position can have significant implications for the molecule's biological activity and must be rigorously controlled during drug manufacturing. The presence of stereoisomeric impurities can potentially alter the pharmacological and toxicological profile of a drug.[6][7] Therefore, a thorough understanding and robust control strategy for this compound are paramount. This impurity is recognized in major pharmacopoeias, such as the European Pharmacopoeia, where it is listed as "Atazanavir EP Impurity E."[4][5]
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its identification and separation.
| Property | Value | Source(s) |
| CAS Registry Number | 1292296-09-3 | [4][8] |
| Chemical Name | Methyl [(5S,10R,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-[[4-(pyridin-2-yl)phenyl]methyl]-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate | [4][5] |
| Synonyms | Atazanavir S,R,S,S-diastereomer, Atazanavir (3S,8R,9S,12S)-Isomer, Atazanavir EP Impurity E | [4][5] |
| Molecular Formula | C₃₈H₅₂N₆O₇ | [8] |
| Molecular Weight | 704.87 g/mol | [8] |
Synthesis and Origin of this compound
The presence of this compound as an impurity in Atazanavir drug substance is primarily linked to the stereochemical purity of the starting materials used in the synthesis. While specific synthetic routes for the intentional preparation of this compound are not extensively detailed in publicly available literature, its formation as a process-related impurity is understood to arise from the presence of the corresponding D-isomer in key chiral building blocks.
A patent for a process to prepare Atazanavir sulfate substantially free of diastereomeric impurities highlights that the contamination of the D-isomer in N-methoxycarbonyl-(L)-tertiary-leucine is a critical factor leading to the formation of various diastereomeric impurities.[9] If N-methoxycarbonyl-(D)-tertiary-leucine is present, it can be incorporated during the coupling steps of the synthesis, resulting in the formation of Atazanavir diastereomers, including this compound.
The general synthetic strategy for Atazanavir involves the coupling of key fragments.[10][11][12] A simplified representation of the synthetic pathway and the point of potential impurity introduction is depicted below.
Figure 1. Origin of this compound as a process-related impurity.
Causality Behind Control: The primary strategy for controlling the levels of this compound is to ensure the high chiral purity of the starting materials, particularly N-methoxycarbonyl-(L)-tertiary-leucine.[9][13] Purification of this precursor by crystallization to reduce the D-isomer content to below 0.1% is a critical process step.[9] Subsequent purification of the final Atazanavir API can also help to reduce the levels of diastereomeric impurities, but control at the source is the most effective approach.
Analytical Methodologies for Identification and Quantification
The structural similarity between Atazanavir and its diastereomers necessitates the use of high-resolution chromatographic techniques for their separation and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice.
Chromatographic Separation
The European Pharmacopoeia (Ph. Eur.) monograph 2898 for Atazanavir Sulfate outlines a gradient RP-HPLC method for the analysis of related substances.[14][15] The successful separation relies on the careful selection of the stationary phase and the composition of the mobile phase.
Key Experimental Considerations:
-
Stationary Phase: An end-capped octadecylsilyl silica gel for chromatography (C18) is specified. The choice of a high-quality, end-capped C18 column is crucial for achieving good peak shape and resolution between the closely eluting diastereomers.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic modifier (e.g., acetonitrile) is typically employed. The acidic pH helps to ensure the ionization state of the analytes is consistent, leading to reproducible retention times and sharp peaks.[14]
-
Detection: UV detection is commonly used, with wavelengths around 225 nm or 250 nm providing good sensitivity for Atazanavir and its impurities.[16][17]
Detailed Experimental Protocol (Based on Ph. Eur. Monograph 2898)
The following is a representative protocol for the analysis of Atazanavir related substances, including this compound. This protocol is for informational purposes and should be validated in the user's laboratory.
1. Preparation of Solutions:
-
Solvent Mixture: Prepare a mixture of equal volumes of acetonitrile and a freshly prepared 2.73 g/L solution of potassium dihydrogen phosphate, adjusted to pH 3.5 with phosphoric acid.[14]
-
Reference Solution (for system suitability): Dissolve an appropriate amount of Atazanavir for System Suitability CRS (which contains specified impurities) in the solvent mixture.[14]
-
Test Solution: Dissolve the Atazanavir Sulfate sample in the solvent mixture to achieve a target concentration.[14]
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 3 µm particle size | Provides high efficiency for separating closely related compounds. |
| Mobile Phase A | Potassium Dihydrogen Phosphate buffer (pH 3.5) | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile/Buffer mixture | Organic modifier to elute the compounds. |
| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B | Ensures the separation of all impurities with varying polarities within a reasonable run time. |
| Flow Rate | Typically 1.0 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Column Temperature | 45 °C | Higher temperatures can improve peak shape and reduce viscosity, but must be controlled for reproducibility. |
| Detection Wavelength | 225 nm | Provides good sensitivity for Atazanavir and its related substances.[17] |
| Injection Volume | 20 µL | A standard volume for analytical HPLC. |
3. System Suitability:
-
Inject the system suitability solution.
-
The resolution between the peaks of interest (e.g., between a known impurity and Atazanavir) must meet the pharmacopoeial requirement (e.g., minimum resolution of 1.5).[14] This ensures the method is capable of adequately separating the components.
4. Analysis and Calculation:
-
Inject the test solution.
-
Identify the peak corresponding to this compound based on its relative retention time, established using a qualified reference standard.
-
Calculate the percentage of this compound and other impurities in the sample.
Figure 2. General workflow for the analytical determination of this compound.
Advanced Analytical Techniques
-
UPLC-MS/MS: For more sensitive and specific detection, especially during forced degradation studies or for the analysis of metabolites, UPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool.[13] This technique can provide structural information about unknown degradation products and achieve very low limits of detection and quantification.[18][19]
-
NMR Spectroscopy: While not used for routine quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of the identity of impurity reference standards, including this compound.[8]
Pharmacological and Toxicological Profile
The inversion of a single chiral center can dramatically alter the way a molecule interacts with its biological target.[6][7] While specific, publicly available data directly comparing the in vitro anti-HIV activity of this compound to that of Atazanavir is limited, it is a fundamental principle of pharmacology that diastereomers can exhibit different potencies and toxicities.
-
Potential for Reduced Efficacy: Atazanavir functions by binding to the active site of the HIV-1 protease enzyme.[19] The precise stereochemistry of the drug is critical for this interaction. It is highly probable that this compound, with its altered stereochemistry at the C-8 hydroxyl group, would have a different binding affinity for the protease enzyme, likely resulting in reduced antiviral potency.
-
Toxicological Considerations: The toxicological profile of this compound has not been extensively characterized in the public domain. However, regulatory guidelines mandate that impurities above a certain threshold must be qualified, which involves gathering toxicological data to ensure they do not pose a safety risk at the levels present in the final drug product.[20][21]
The necessity of controlling this compound to very low levels is driven by the precautionary principle: since its pharmacological and toxicological profiles are not identical to the active drug, its presence must be minimized to ensure consistent safety and efficacy of the medication.
Regulatory Landscape and Impurity Control
The control of impurities in active pharmaceutical ingredients is strictly regulated by international bodies such as the International Council for Harmonisation (ICH) and national regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
ICH Guidelines
The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the control of impurities.[9][22] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. For a drug with a maximum daily dose of up to 2g, this is typically 0.05%.[18]
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a drug with a maximum daily dose up to 2g, this is typically 0.10%.[18]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a drug with a maximum daily dose up to 2g, this is typically 0.15%.[18]
Given that the standard dose of Atazanavir is 300 mg once daily, these thresholds are directly applicable. Any unspecified impurity, including diastereomers, found at levels exceeding 0.10% would require structural identification, and levels above 0.15% would necessitate safety qualification.
Pharmacopoeial Standards
Major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), have specific monographs for Atazanavir Sulfate that include tests and acceptance criteria for related substances. As mentioned, this compound is listed as a specified impurity (Impurity E) in the European Pharmacopoeia.[4][5] Specified impurities are those that are known and have been structurally characterized. The limits for these specified impurities are set in the monograph and must be adhered to for the drug substance to be considered compliant. While the exact percentage limit for Impurity E is detailed within the monograph itself, limits for individual unspecified impurities are often set at not more than 0.10%.[7]
Conclusion
This compound is a critical process-related impurity in the synthesis of Atazanavir, arising from the stereochemical infidelity of starting materials. Its control is a testament to the importance of stereochemistry in modern drug development. Effective management of this diastereomer requires a multi-faceted approach, beginning with stringent control over the chiral purity of synthetic precursors and extending to the use of highly specific, validated analytical methods for its detection and quantification in the final API. Adherence to the rigorous standards set by regulatory bodies and pharmacopoeias is essential to guarantee the consistent quality, safety, and therapeutic efficacy of Atazanavir for patients living with HIV. This guide provides the foundational knowledge and technical insights necessary for researchers and pharmaceutical scientists to confidently address the challenges posed by this compound.
References
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Baira, S. M., et al. (n.d.). Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products. RSC Publishing. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
SynZeal. (n.d.). Atazanavir R,S,S,R-Diastereomer. [Link]
-
Narendra, A., & Annapurna, M. M. (2018). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology, 11(10), 4473-4479. [Link]
-
Kota, A., & Valli, M. V. K. (2021). A Validated Forced Degradation Method for Characterization of Atazanavir Degradants by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 12(2), 1320-1331. [Link]
-
Purg, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(11), 4349. [Link]
-
Phenomenex. (n.d.). Ph. Eur. Monograph 2898: Atazanavir Sulfate Assay, Related Substances, and Impurity K. [Link]
- Google Patents. (n.d.).
-
Axios Research. (n.d.). Atazanavir S,R,R,S-Diastereomer. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. [Link]
-
Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. [Link]
-
Phenomenex. (2024). Atazanavir Sulfate Assay via Ph. Eur. 2898. [Link]
-
ClinPGx. (n.d.). Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Wood, R. (2008). Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy, 6(6), 785-796. [Link]
-
Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(40), 6806-6813. [Link]
-
Subbaiah, M. A. M., et al. (2019). Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. Journal of Medicinal Chemistry, 62(7), 3553-3574. [Link]
-
Der Pharma Chemica. (n.d.). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. [Link]
-
Jackson, A., et al. (2013). Pharmacokinetics and pharmacodynamics of atazanavir-containing antiretroviral regimens, with or without ritonavir, in patients who are HIV-positive and treatment-naïve. Pharmacotherapy, 33(3), 284-294. [Link]
-
Der Pharma Chemica. (n.d.). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. [Link]
-
Cvetkovic, R. S., & Perry, C. M. (2003). Atazanavir: A novel once-daily protease inhibitor. Drugs, 63(8), 753-764. [Link]
-
Pharmacogenetics and Pharmacogenomics Knowledge Base. (n.d.). PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Atazanavir EP Impurity E. [Link]
-
Synchemia. (n.d.). CERTIFICATE OF ANALYSIS Product Name : Atazanavir EP Impurity K CAS NO. [Link]
-
Rhee, S. Y., et al. (2010). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Viruses, 2(11), 2536-2549. [Link]
-
Wood, R. (2008). Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy, 6(6), 785-96. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 115(14), 6608-6678. [Link]
-
Momper, J. D., et al. (2022). Pharmacokinetics of atazanavir boosted with cobicistat in pregnant and postpartum women with HIV. eScholarship. [Link]
-
Bertz, R., et al. (2010). Pharmacokinetics and inhibitory quotient of atazanavir/ritonavir versus lopinavir/ritonavir in HIV-infected, treatment-naive patients who participated in the CASTLE Study. Journal of Antimicrobial Chemotherapy, 65(11), 2415-2422. [Link]
-
European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. [Link]
-
EDQM. (n.d.). Impurity Control in the European Pharmacopoeia. [Link]
-
de Oliveira, V. M., et al. (2022). Repurposing HIV Protease Inhibitors Atazanavir and Darunavir as Antifungal Treatments against Candida albicans Infections: An In Vitro and In Vivo Study. Journal of Fungi, 8(11), 1161. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph 'Substances for pharmaceutical use' (2034) and general chapter 'Control of impurities in substances for pharmaceutical use' (5.10). [Link]
Sources
- 1. Atazanavir: A novel once-daily protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atazanavir: its role in HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of atazanavir (BMS-232632) against a large panel of human immunodeficiency virus type 1 clinical isolates resistant to one or more approved protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Atazanavir EP Impurity E | 1292296-09-3 [chemicea.com]
- 6. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. Atazanavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 11. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 12. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 13. ijpsr.com [ijpsr.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Atazanavir Sulfate Assay via Ph. Eur. 2898 | Phenomenex [phenomenex.com]
- 16. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atazanavir (3R,8R,9S,12R)-Isomer | 1292296-10-6 [chemicea.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpionline.org [jpionline.org]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
Introduction: The Significance of Stereoisomerism in Drug Metabolism
Atazanavir, an azapeptide protease inhibitor, is a cornerstone of antiretroviral therapy for HIV-1 infections.[1][2] Its complex chemical structure gives rise to multiple stereocenters, and as such, the potential for various stereoisomers. This guide focuses on a specific diastereomer, 8-epi atazanavir, and outlines a comprehensive in vitro strategy to elucidate its metabolic fate. While the metabolism of atazanavir is well-documented, the metabolic profile of its epimers remains largely unexplored. Understanding the metabolism of such stereoisomers is critical in drug development, as differences in stereochemistry can lead to significant variations in pharmacological activity, metabolic stability, and potential for drug-drug interactions or toxicity. This document provides a technical framework for researchers and scientists to investigate the in vitro metabolic pathways of this compound, leveraging established methodologies and drawing parallels from the known metabolism of the parent drug.
Established Metabolic Pathways of Atazanavir
Atazanavir undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2][3] The major contributor to its biotransformation is the CYP3A subfamily, with both CYP3A4 and CYP3A5 playing significant roles.[1][4][5] The primary metabolic routes for atazanavir are oxidation reactions, leading to mono- and di-oxygenated metabolites.[1][6][7] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[1][6][7]
Several key metabolites of atazanavir have been identified in both in vitro and in vivo studies. These include mono-oxidized products, often designated as M1 and M2, metabolites resulting from carbamate hydrolysis, and N-dealkylation products.[4][7][8][9][10] The following diagram illustrates the known major metabolic pathways of atazanavir.
Caption: Known metabolic pathways of Atazanavir.
Proposed In Vitro Investigation of this compound Metabolism: A Step-by-Step Technical Guide
This section outlines a robust experimental workflow to characterize the in vitro metabolic profile of this compound. The underlying hypothesis is that this compound will undergo similar metabolic transformations as atazanavir, but the rates of formation and the relative abundance of specific metabolites may differ due to stereochemical influences on enzyme-substrate interactions.
Experimental Design and Rationale
The choice of in vitro systems is paramount for a comprehensive metabolic assessment. We propose a tiered approach:
-
Human Liver Microsomes (HLMs): HLMs contain a rich complement of Phase I drug-metabolizing enzymes, particularly CYP450s, making them an ideal initial system to screen for overall metabolic stability and to identify the major metabolites.[11][12][13][14]
-
Recombinant Human CYP Enzymes (rhCYPs): To pinpoint the specific CYP isoforms responsible for the metabolism of this compound, incubations with a panel of individual recombinant CYPs are essential. Given the known metabolism of atazanavir, a focus on CYP3A4 and CYP3A5 is warranted, with a broader panel (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) included for completeness.
Detailed Experimental Protocols
Objective: To determine the rate of metabolism of this compound and to identify its primary metabolites in a pooled human liver microsomal system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and dilute it in the phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the this compound solution with the HLM suspension (final protein concentration e.g., 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
-
Include control incubations:
-
No NADPH: To assess non-enzymatic degradation.
-
No HLM: To assess compound stability in the buffer.
-
Heat-inactivated HLMs: As an additional negative control.
-
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (CYP3A4, CYP3A5, and a broader panel) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
Procedure:
-
Follow a similar procedure as outlined in Protocol 1, but replace the HLMs with individual recombinant CYP enzymes at an appropriate concentration.
-
Incubate this compound with each recombinant CYP enzyme separately.
-
A single time point (e.g., 60 minutes) is often sufficient for initial screening to identify which enzymes produce metabolites.
-
Quench the reactions and process the samples for LC-MS/MS analysis as described previously.
Analytical Methodology: Metabolite Identification and Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and structural elucidation of drug metabolites.[15][16][17][18][19]
LC-MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in the determination of elemental compositions of metabolites.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating atazanavir and its relatively nonpolar metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
Mass Spectrometric Analysis:
-
Full Scan MS: Acquire full scan data to detect all potential metabolites.
-
Product Ion Scanning (MS/MS): Fragment the parent ion (this compound) and its potential metabolite ions to obtain structural information. The fragmentation pattern of this compound should be compared to that of atazanavir to identify characteristic product ions.
-
Metabolite Identification: Metabolites are identified by their retention time, accurate mass, and MS/MS fragmentation patterns. Common metabolic transformations to look for include:
-
+16 Da (oxidation)
-
+32 Da (di-oxidation)
-
-
C4H9 (N-de-tert-butylation)
-
-
Hydrolysis of the carbamate linkage.
-
Data Presentation and Interpretation
The quantitative data from the metabolic stability assay in HLMs can be summarized in a table. The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Table 1: Hypothetical Metabolic Stability of Atazanavir and this compound in Human Liver Microsomes
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Atazanavir | 45 | 15.4 |
| This compound | 30 | 23.1 |
| Verapamil (Control) | 25 | 27.7 |
The results from the recombinant CYP incubations will reveal which enzymes are capable of metabolizing this compound. A comparison of the metabolite profiles of atazanavir and this compound will highlight any stereoselective differences in metabolism.
Hypothetical Metabolic Pathway of this compound
Based on the known metabolism of atazanavir, we can propose a hypothetical metabolic pathway for this compound. The primary sites of metabolism are likely to be conserved, but the stereochemistry at the 8-position may influence the accessibility of these sites to the active site of the metabolizing enzymes.
Caption: Hypothetical metabolic pathways of this compound.
Conclusion
The in vitro investigation of the metabolic pathways of this compound is a critical step in understanding its pharmacokinetic and potential toxicological profile. The methodologies outlined in this guide, from incubations with human liver microsomes and recombinant CYP enzymes to detailed analysis by LC-MS/MS, provide a comprehensive framework for this endeavor. By systematically comparing the metabolic fate of this compound to that of its parent drug, atazanavir, researchers can gain valuable insights into the impact of stereochemistry on drug metabolism. This knowledge is indispensable for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective antiretroviral therapies.
References
-
Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])
-
PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC. (URL: [Link])
-
Wempe, M. F., & Anderson, P. L. (2012). Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment. Drug Metabolism and Disposition, 40(3), 524-531. (URL: [Link])
-
Atazanavir - StatPearls - NCBI Bookshelf - NIH. (2024). (URL: [Link])
-
Piliero, P. J. (2004). Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir. Journal of antimicrobial chemotherapy, 53(5), 781-792. (URL: [Link])
-
Choosing Between Human Liver Microsomes and Hepatocytes - Patsnap Synapse. (2025). (URL: [Link])
-
Guengerich, F. P. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied biochemistry and biotechnology, 160(6), 1699-1722. (URL: [Link])
-
López-Cortés, L. F., Ruiz-Valderas, R., & Viciana, P. (2008). [Pharmacology, pharmacokinetic features and interactions of atazanavir]. Enfermedades infecciosas y microbiologia clinica, 26(4), 235-244. (URL: [Link])
-
Dalvie, D. K. (2009). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7. (URL: [Link])
-
Wempe, M. F., & Anderson, P. L. (2012). Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment. Drug Metabolism and Disposition, 40(3), 524-531. (URL: [Link])
-
Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review | Scilit. (2009). (URL: [Link])
-
Jia, Y., & Liu, D. (2013). Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. Journal of mass spectrometry : JMS, 48(10), 1079-1093. (URL: [Link])
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. (URL: [Link])
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (URL: [Link])
-
Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024). (URL: [Link])
-
Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020). (URL: [Link])
-
Proposed atazanavir metabolite pathways (major and minor) commonly... - ResearchGate. (URL: [Link])
-
Metabolite Identification LC MS Testing. (2026). (URL: [Link])
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: [Link])
-
(PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - ResearchGate. (2023). (URL: [Link])
-
(PDF) In Vitro Methods to Study Intestinal Drug Metabolism - ResearchGate. (URL: [Link])
-
LC/MS Applications in Drug Development - BioAgilytix Labs. (URL: [Link])
-
Suspension Hepatocyte Metabolism Incubation Tips and Best Practices - YouTube. (2024). (URL: [Link])
-
Drug Metabolism Assays - BioIVT. (URL: [Link])
-
Ter Heine, R., et al. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug metabolism and disposition, 37(9), 1826-1840. (URL: [Link])
-
Jia, Y., et al. (2010). Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(3), 443-456. (URL: [Link])
-
Atazanavir: its role in HIV treatment - PMC - PubMed Central. (URL: [Link])
-
Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. (URL: [Link])
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacology, pharmacokinetic features and interactions of atazanavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 17. testinglab.com [testinglab.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. bioagilytix.com [bioagilytix.com]
Methodological & Application
Introduction: The Critical Role of Stereoisomeric Purity in HIV Therapeutics
Atazanavir is a potent azapeptide protease inhibitor widely prescribed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease enzyme, an essential component for viral replication, leading to the production of immature, non-infectious viral particles.[2][3] The molecular structure of Atazanavir features four chiral centers, giving rise to the possibility of multiple stereoisomers.[4] The biologically active and therapeutically intended isomer is the (3S,8S,9S,12S)-diastereomer.[4]
During the synthesis or degradation of Atazanavir, process-related impurities and degradation products can emerge, including epimers—diastereomers that differ in configuration at only one of several chiral centers.[5] 8-epi Atazanavir is one such epimer, a diastereomer of the active pharmaceutical ingredient (API). The presence of such stereoisomeric impurities, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product. Therefore, robust analytical methods are imperative for the precise identification and quantification of these impurities to ensure the quality and regulatory compliance of Atazanavir formulations.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard in analytical methodologies. We will delve into the qualification of the reference standard, detailed protocols for High-Performance Liquid Chromatography (HPLC) analysis, and the scientific rationale underpinning these procedures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use as a reference standard.
| Property | Value | Source |
| IUPAC Name | methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [7] |
| CAS Number | 1292296-09-3 | [8][9] |
| Molecular Formula | C₃₈H₅₂N₆O₇ | [7][9][10] |
| Molecular Weight | 704.86 g/mol | [8][9][10] |
Qualification of the this compound Reference Standard
The integrity of any analytical measurement is fundamentally dependent on the quality of the reference standard used. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[11]
The qualification of an this compound reference standard is a multi-step process designed to confirm its identity, purity, and potency. This process ensures that the standard is a self-validating system for its intended analytical use.
Caption: Workflow for the qualification of the this compound reference standard.
Protocol for Reference Standard Qualification
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To confirm the molecular structure and stereochemical configuration relative to Atazanavir. The key is to identify the specific proton and carbon shifts that differ due to the epimerization at the C-8 position.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information on functional groups and the chromophoric system, which should be highly similar to that of Atazanavir.
-
-
Purity Assessment:
-
Chromatographic Purity (HPLC): A validated, stability-indicating HPLC method should be used to determine the area percentage of the main peak and to detect and quantify any other related impurities. A purity of ≥98% is typically required.
-
Water Content (Karl Fischer Titration): To accurately determine the amount of water present in the reference standard material.
-
Residual Solvents (Gas Chromatography - Headspace): To quantify any remaining solvents from the synthesis and purification process.
-
Inorganic Impurities (Sulphated Ash/Residue on Ignition): To determine the content of non-volatile inorganic impurities.
-
-
Potency Assignment:
-
The potency of the reference standard is calculated by a mass balance approach, taking into account the chromatographic purity, water content, residual solvent content, and inorganic impurity content.
-
Potency (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (Chromatographic Purity / 100)
-
-
Certificate of Analysis (CoA):
-
A comprehensive CoA must be generated, detailing all the characterization data, the assigned potency, storage conditions, and re-test date.[5]
-
Application in Chromatographic Analysis: Identification and Quantification of this compound in Drug Substance
The primary application of the this compound reference standard is in the development and validation of chromatographic methods for the quality control of Atazanavir drug substance and drug product. Reversed-phase HPLC with UV detection is a commonly employed technique for this purpose.[6][12][13]
Caption: Experimental workflow for the analysis of Atazanavir samples.
Detailed Protocol for HPLC Analysis
This protocol is a representative method and may require optimization based on the specific HPLC system and column used.
1. Reagents and Materials:
-
This compound Reference Standard
-
Atazanavir Reference Standard (USP or other pharmacopeial grade)
-
Atazanavir Drug Substance (Test Sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the moderately polar Atazanavir and its epimer. |
| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with Formic Acid | Buffering agent helps to maintain a consistent pH for reproducible chromatography. |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) | Organic modifier to elute the analytes from the reversed-phase column. |
| Gradient Elution | See table below | A gradient is often necessary to achieve adequate separation of the closely eluting epimers and other impurities within a reasonable run time.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 250 nm | A wavelength where Atazanavir and its epimer exhibit significant absorbance.[14] |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
3. Preparation of Solutions:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)
-
Reference Standard Stock Solution (Atazanavir): Accurately weigh about 10 mg of Atazanavir RS into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Reference Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Resolution Solution: Pipette 1 mL of the Atazanavir RS stock solution and 1 mL of the this compound RS stock solution into a 10 mL volumetric flask and dilute to volume with diluent. This solution is critical to confirm the separation of the two epimers.
-
Test Sample Solution: Accurately weigh about 10 mg of Atazanavir drug substance into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. System Suitability Test (SST):
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Inject the Resolution Solution five times.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between Atazanavir and this compound peaks ≥ 1.5 | Ensures baseline or near-baseline separation for accurate integration.[15][16] |
| Tailing Factor (T) | T for Atazanavir peak ≤ 2.0 | Confirms good peak shape, which is essential for accurate quantification. |
| Relative Standard Deviation (RSD) | RSD for the peak area of Atazanavir from 5 replicate injections ≤ 2.0% | Demonstrates the precision of the injection and the system. |
5. Analytical Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Perform the System Suitability Test as described above. Do not proceed if SST fails.
-
Inject the Test Sample Solution in duplicate.
-
Identify the peaks of Atazanavir and this compound in the Test Sample chromatogram by comparing their retention times with those obtained from the Resolution Solution.
6. Calculation of this compound Content:
The amount of this compound in the test sample is calculated using the principle of external standards, assuming the response factor of the epimer is the same as the parent drug. If a significant difference in response is known or suspected, a correction factor should be applied.
% this compound = (Area of 8-epi peak in Test / Area of ATV peak in Test) x 100
Conclusion
The use of a well-characterized this compound reference standard is non-negotiable for the accurate assessment of stereoisomeric purity in Atazanavir drug substance and product. It serves as the cornerstone for developing and validating robust, specific, and reliable analytical methods, such as HPLC. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers and quality control analysts can ensure that their analytical data is accurate, reproducible, and compliant with stringent global regulatory expectations, ultimately safeguarding patient health.
References
-
SynZeal. (n.d.). Atazanavir Impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Atazanavir EP Impurities and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22940470, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atazanavir-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atazanavir Sulfate-impurities. Retrieved from [Link]
-
PharmaCompass. (n.d.). Atazanavir | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]
-
RAPS. (2023, July 26). FDA finalizes guidance on drug quality consensus standards recognition program. Retrieved from [Link]
- ter Heine, R., et al. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition, 37(9), 1748-1757.
- Soni, N. R., & Patani, P. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms by Gradient RP-HPLC Method. Der Pharma Chemica, 14(10), 1-13.
-
ChemIDplus. (n.d.). Atazanavir. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of atazanavir, which is marketed as the sulfuric.... Retrieved from [Link]
- Roth, W., et al. (1980). High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard. Journal of Pharmaceutical Sciences, 69(7), 766-770.
-
Soni, N. R. (2023). Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique. Retrieved from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
-
Drugsandpills. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
- Yilmaz, B., et al. (2007). Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring. Therapeutic Drug Monitoring, 29(4), 507-513.
-
Soni, N. R. (2023). Impurities profiling of ATZ. Retrieved from [Link]
- Rezk, N. L., et al. (2010). An Efficient HPLC Method for the Quantitative Determination of Atazanavir in Human Plasma Suitable for Bioequivalence and Pharmacokinetic Studies in Healthy Human Subjects.
- Huang, L., et al. (2010). Quantitative determination of free/bound atazanavir via high-throughput equilibrium dialysis and LC-MS/MS, and the application in ex vivo samples. Bioanalysis, 2(8), 1469-1479.
- Semenistaya, E., et al. (2020). Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. Journal of Analytical Methods in Chemistry, 2020, 8878345.
-
Readel, E. (2018). EPIMERIC PEPTIDES IN ALZHEIMER'S DISEASE: IMPLICATIONS FOR LIQUID CHROMATOGRAPHY AND IMMUNOCHEMICAL ASSAYS. Retrieved from [Link]
-
Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]
-
Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir. Retrieved from [Link]
- Haginaka, J., & Wakai, J. (1988). Determination of carbenicillin epimers in plasma and urine with high-performance liquid chromatography.
- Khan, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Restek. (n.d.). Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC–MS/MS. Retrieved from [Link]
- Dailly, E., et al. (2005). Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma. Therapeutic Drug Monitoring, 27(3), 265-269.
-
ResearchGate. (n.d.). HPLC overlay chromatogram of atazanavir sulfate at 249nm. Inset: Calibration curve of atazanavir sulfate. Retrieved from [Link]
Sources
- 1. Atazanavir [drugfuture.com]
- 2. Atazanavir - Wikipedia [en.wikipedia.org]
- 3. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. This compound | C38H52N6O7 | CID 22940470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic determination of epimers, impurities, and content of the glucocorticoid budesonide and preparation of primary standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of carbenicillin epimers in plasma and urine with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol
Topic: Characterization of 8-epi Atazanavir in Cytochrome P450 Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for investigating the interaction of this compound, a stereoisomer of the HIV protease inhibitor Atazanavir, with cytochrome P450 (CYP) enzymes. Atazanavir is a known inhibitor of CYP3A4, a critical enzyme in the metabolism of numerous drugs.[1][2][3][4] Given that drug-metabolizing enzymes are chiral entities, they can exhibit stereoselective interactions with drug isomers, potentially leading to different pharmacokinetic and drug-drug interaction (DDI) profiles.[5][6][7] This guide offers a scientific rationale, experimental strategies, and detailed step-by-step protocols for determining the inhibitory potential (IC50, Ki) and mechanism of inhibition of this compound, aligning with best practices and regulatory expectations for DDI studies.[8][9][10]
Scientific Rationale: The Imperative of Stereoisomer Characterization
The Role of Cytochrome P450 Enzymes in Drug Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic clearance of a vast majority of drugs.[11] Among these, CYP3A4 is particularly dominant, responsible for metabolizing approximately 37% of clinically used drugs.[12] Atazanavir is primarily metabolized by and is also a potent inhibitor of CYP3A4.[2][13][14] Inhibition of this pathway can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity and adverse events.[4][15] Therefore, a thorough characterization of a new molecular entity's potential to inhibit CYP enzymes is a cornerstone of preclinical drug development.
Stereoselectivity: Why this compound Matters
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's interaction with biological systems.[5][6] Biological targets like enzymes and receptors are inherently chiral, enabling them to differentiate between stereoisomers of a drug.[16] Consequently, isomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, including their interaction with metabolic enzymes.[7][17]
The two enantiomers of a chiral drug may differ in:
-
Rate of metabolism and clearance
-
Potency and mechanism of enzyme inhibition
-
Pharmacological activity and toxicity[6]
Therefore, treating a mixture of isomers as a single entity can mask clinically relevant differences. Regulatory bodies such as the FDA recommend characterizing the properties of individual isomers.[10][18] Investigating this compound separately is crucial to build a complete DDI profile and ensure patient safety.
Experimental Design & Strategic Approach
The evaluation of a compound's CYP inhibition potential typically follows a tiered or stepwise approach, beginning with in vitro screening and progressing to more complex mechanistic studies if a significant interaction is identified.
Choice of In Vitro System
Two primary systems are used for in vitro CYP inhibition studies, each offering distinct advantages:
| In Vitro System | Description | Advantages | Disadvantages |
| Human Liver Microsomes (HLM) | Subcellular fractions of hepatocytes containing a rich complement of Phase I enzymes, including CYPs.[12] | Physiologically relevant, containing the full spectrum of microsomal enzymes and co-factors. | Interactions represent the net effect of all enzymes present; cannot easily pinpoint the contribution of a single CYP isoform. |
| Recombinant Human CYP Enzymes (rhCYP) | Individual human CYP isoforms expressed in a cellular system (e.g., baculovirus-infected insect cells).[19] | Allows for the precise identification of which specific CYP isoform(s) are inhibited by the test compound. | Lacks the complete metabolic machinery and cellular environment of native liver cells. |
Expert Insight: The recommended strategy is to first perform an IC50 screen across a panel of major CYP isoforms using HLM. If significant inhibition is observed for a probe substrate metabolized by multiple CYPs (e.g., some CYP3A4 substrates), follow-up studies with recombinant enzymes are warranted to confirm the specific isoform involved.
A Tiered Workflow for Inhibition Assessment
The following workflow provides a logical progression for characterizing the inhibitory potential of this compound.
Caption: Tiered workflow for CYP inhibition assessment.
Detailed Experimental Protocols
Safety Precaution: Handle all chemicals and biological materials in accordance with laboratory safety guidelines. Wear appropriate personal protective equipment (PPE).
Protocol 1: Direct CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms in human liver microsomes.
Materials:
-
This compound (Test Inhibitor)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
CYP-specific probe substrates and their known inhibitors (See Table 2)
-
Acetonitrile with internal standard (e.g., 0.1% formic acid, appropriate stable-isotope labeled standard) for reaction termination
-
96-well incubation plates, analytical plates
-
LC-MS/MS system
Table 2: Recommended CYP Probe Substrates and Control Inhibitors [20][21]
| CYP Isoform | Probe Substrate | Metabolite Measured | Control Inhibitor |
|---|---|---|---|
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
| CYP2B6 | Bupropion | Hydroxybupropion | Sertraline |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast |
Procedure:
-
Prepare Inhibitor Plates: Serially dilute this compound in buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). Include wells for a vehicle control (no inhibitor) and a positive control inhibitor (e.g., Ketoconazole for CYP3A4).
-
Prepare Master Mix: In a chilled tube, prepare a master mix containing phosphate buffer, HLM (final concentration ~0.1-0.2 mg/mL), and the specific CYP probe substrate (at a concentration near its Km value).
-
Pre-incubation: Add the master mix to the inhibitor plate. Gently mix and pre-incubate for 5 minutes at 37°C to allow the inhibitor to equilibrate with the enzymes.
-
Initiate Reaction: Add the NADPH regenerating system to all wells to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). The incubation time should be within the established linear range for metabolite formation.
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new analytical plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.[22][23]
Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism
Objective: To determine the inhibition constant (Ki), a true measure of inhibitor affinity, and to elucidate the mechanism of reversible inhibition (e.g., competitive, non-competitive).[24]
Procedure: This protocol builds upon Protocol 1 by using a matrix of concentrations.
-
Experimental Setup: Design a matrix of experiments varying the concentration of this compound (e.g., 5-6 concentrations spanning the IC50) and the probe substrate (e.g., 5-6 concentrations spanning the Km).
-
Execution: Follow the incubation and analysis steps as described in Protocol 1 for each condition in the matrix.
-
Data Analysis: Plot the reaction velocity (rate of metabolite formation) versus substrate concentration. Analyze the data globally using non-linear regression with models for competitive, non-competitive, uncompetitive, and mixed-model inhibition to determine the best fit and calculate the Ki value.[24]
Caption: Mechanisms of reversible enzyme inhibition.
Protocol 3: Time-Dependent Inhibition (TDI) Assay
Objective: To determine if this compound or one of its metabolites causes an irreversible or quasi-irreversible inactivation of the CYP enzyme over time. Atazanavir itself is known to be a mechanism-based inhibitor.[14]
Procedure: This protocol introduces a pre-incubation step in the presence of NADPH to allow for the formation of potentially reactive metabolites.
-
Part A: IC50 Shift Assay
-
Perform two parallel IC50 experiments as described in Protocol 1.
-
Condition 1 (No Pre-incubation): Add NADPH after the inhibitor and substrate (as in Protocol 1).
-
Condition 2 (Pre-incubation): Add a mix of HLM, buffer, this compound, and NADPH. Pre-incubate at 37°C for a set time (e.g., 30 minutes). After this pre-incubation, add a high concentration of the probe substrate to initiate the final reaction and incubate for a short period (e.g., 5 minutes).
-
Interpretation: A significant decrease (e.g., >1.5-fold shift) in the IC50 value from Condition 1 to Condition 2 suggests time-dependent inhibition.[11][25]
-
-
Part B: Determination of KI and kinact
-
If TDI is confirmed, a more detailed experiment is required to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
-
This involves pre-incubating multiple concentrations of this compound with HLM and NADPH for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
After each pre-incubation period, an aliquot is transferred to a second reaction mixture containing the probe substrate to measure the remaining enzyme activity.
-
The rate of inactivation for each inhibitor concentration is determined, and these values are plotted to calculate kinact and KI.[11]
-
Data Analysis & Interpretation
-
Calculate Percent Inhibition: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to calculate the IC50 value.
-
Determine Ki: As described in Protocol 2, use non-linear regression analysis of reaction velocity vs. substrate concentration at multiple inhibitor concentrations.
-
Interpreting Results for DDI Risk: The calculated IC50 or Ki values are used in static models, as recommended by the FDA and ICH, to predict the potential for an in vivo DDI.[8][9] For example, a basic model for reversible inhibition is:
-
R = 1 + ([I] / Ki)
-
Where [I] is the maximal unbound plasma concentration of the inhibitor. An R value > 1.1 suggests a potential for a clinical DDI, which may warrant further investigation.
-
Expert Insight: When determining Ki for competitive inhibition from a single IC50 value, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is often used. If the substrate concentration [S] is set equal to its Km, this simplifies to Ki ≈ IC50 / 2.[26][27] This highlights the importance of careful experimental setup.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for characterizing the inhibitory effects of this compound on cytochrome P450 enzymes. A thorough understanding of the stereoselective interactions of drug candidates is not merely an academic exercise but a critical component of modern drug development, essential for building a comprehensive safety profile and mitigating the risk of adverse drug-drug interactions in the clinical setting. The data generated from these studies are vital for regulatory submissions and for ensuring the safe and effective use of new medicines.
References
-
Drug Interactions | Relevant Regulatory Guidance and Policy Documents. (2024). U.S. Food and Drug Administration. [Link]
-
FDA guides drug-drug interaction studies for therapeutic proteins. (2020). RAPS. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]
-
Grimm, S. W., et al. (2009). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition. [Link]
-
M12 Drug Interaction Studies. (2024). U.S. Food and Drug Administration. [Link]
-
Jia, J., & Liu, G. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
-
Cytochrome P450 (CYP) Inhibition Ki assay. (n.d.). Evotec. [Link]
-
Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. (2012). U.S. Food and Drug Administration. [Link]
-
Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. (2006). Federal Register. [Link]
-
What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. [Link]
-
ter Heine, R., et al. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition. [Link]
-
Kosel, B. W., et al. (2017). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018). XenoTech. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]
-
Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cytochrome P450: in vitro methods and protocols. (2018). National Library of Medicine. [Link]
-
How Do Stereoisomers Affect Drug Activity? (2025). Chemistry For Everyone - YouTube. [Link]
-
In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. (2011). Drug Metabolism and Disposition. [Link]
-
López-Cortés, L. F., et al. (2008). [Pharmacology, pharmacokinetic features and interactions of atazanavir]. Enfermedades Infecciosas y Microbiología Clínica. [Link]
-
Gross, A. S., et al. (1997). Stereoselective Drug Metabolism and Drug Interactions. ResearchGate. [Link]
-
Seibert, E., & Tracy, T. S. (2014). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]
-
Pharmacology of Atazanavir; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (n.d.). Springer Nature Experiments. [Link]
-
ter Heine, R., et al. (2009). Identification and Profiling of Circulating Metabolites of Atazanavir, a HIV Protease Inhibitor. Drug Metabolism and Disposition. [Link]
-
Gurjar, R., & Nagalli, S. (2024). Atazanavir. StatPearls. [Link]
-
Grimm, S. W., et al. (2009). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. ResearchGate. [Link]
-
Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]
-
Jia, J., & Liu, G. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. [Link]
-
Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. (2024). ResearchGate. [Link]
-
Simultaneous Estimation of Atazanavir and Ritonavir in Combined Tablet Dosage Form. (2022). International Journal of Pharmaceutical Erudition. [Link]
-
Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Perloff, E. S., et al. (2005). Atazanavir: effects on P-glycoprotein transport and CYP3A metabolism in vitro. Drug Metabolism and Disposition. [Link]
-
Guffanti, M., & Viale, P. (2007). Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy. [Link]
-
CYP Inhibition Assay. (n.d.). Creative Bioarray. [Link]
-
Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current Protocols in Toxicology. [Link]
-
Rajamanickam, J., & Abdullah, S. (2021). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg. (n.d.). U.S. Food and Drug Administration. [Link]
-
Drug-Drug Interactions: Protease Inhibitors and Other Drugs. (n.d.). NIH Clinical Info. [Link]
-
Atazanavir Interactions Checker. (n.d.). Drugs.com. [Link]
Sources
- 1. [Pharmacology, pharmacokinetic features and interactions of atazanavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. xenotech.com [xenotech.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Atazanavir: effects on P-glycoprotein transport and CYP3A metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 16. youtube.com [youtube.com]
- 17. news-medical.net [news-medical.net]
- 18. Federal Register :: Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability [federalregister.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note & Protocol
Topic: Protocol for In Vitro Enzymatic Assays with 8-epi Atazanavir
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Stereospecific Inhibition of HIV-1 Protease by Atazanavir and its Epimers
Atazanavir is a potent azapeptide inhibitor of the HIV-1 protease, a critical enzyme for the lifecycle of the human immunodeficiency virus (HIV).[1][2][3] By selectively binding to the active site of the HIV-1 protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.[4][5][6][7] This mechanism of action effectively halts viral replication.[6] Like many complex drug molecules, Atazanavir possesses multiple chiral centers, giving rise to the possibility of various stereoisomers. This compound is one such stereoisomer, an epimer that differs from Atazanavir in the spatial arrangement of substituents at a single chiral center. The study of such isomers is crucial as stereochemistry can significantly impact a drug's pharmacological profile, including its binding affinity, efficacy, and metabolic stability.
This document provides a comprehensive guide for researchers to conduct in vitro enzymatic assays to characterize the inhibitory potential of this compound against HIV-1 protease. The protocol is designed to be a self-validating system, emphasizing scientific integrity and reproducibility.
Principle of the Assay: Förster Resonance Energy Transfer (FRET)
The recommended assay for determining the inhibitory activity of this compound is a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[8][9][10][11] This method offers a continuous and highly sensitive measurement of enzyme activity, making it ideal for high-throughput screening and detailed kinetic analysis.[12][13]
The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease.[12][13] This substrate is chemically modified to contain a fluorescent donor molecule and a quencher molecule at its termini. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of fluorescence through FRET.[14] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[14] The rate of this increase is directly proportional to the enzymatic activity.[12] The presence of an inhibitor like this compound will slow down the rate of substrate cleavage, resulting in a diminished fluorescence signal.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalogue No. | Storage |
| Recombinant HIV-1 Protease | AnaSpec | AS-71127 (as part of a kit) | -20°C |
| FRET Substrate (e.g., EDANS/DABCYL) | AnaSpec | AS-71127 (as part of a kit) | -20°C, light-sensitive |
| This compound | Custom Synthesis/User Supplied | N/A | As per supplier |
| Atazanavir (Reference Compound) | APExBIO | A4231 | As per supplier |
| Assay Buffer | AnaSpec | AS-71127 (as part of a kit) | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: Workflow for the in vitro enzymatic assay of this compound.
Detailed Step-by-Step Protocol
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. A typical buffer for HIV-1 protease assays consists of a buffered saline solution at a specific pH, often containing additives like DTT and a detergent to maintain enzyme stability and activity.
-
HIV-1 Protease: Dilute the stock solution of recombinant HIV-1 protease in chilled assay buffer to the desired working concentration. The final concentration should be determined empirically, aiming for a linear reaction rate over the desired time course.
-
FRET Substrate: Prepare a stock solution of the FRET substrate in DMSO. Further dilute the stock solution in assay buffer to the final working concentration. It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km) for competitive inhibitor studies.[15]
-
Inhibitor Solutions (this compound and Atazanavir): Prepare a high-concentration stock solution of this compound and the reference compound, Atazanavir, in 100% DMSO. Create a series of dilutions from this stock solution in DMSO. Subsequently, dilute these DMSO solutions into the assay buffer to achieve the final desired concentrations for the assay. The final concentration of DMSO in the reaction should be kept constant across all wells and should not exceed 1-2% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: Add the appropriate volume of assay buffer to all wells of a 96-well black plate.
-
Inhibitor Addition: Add the serially diluted this compound and Atazanavir solutions to their respective wells. Include wells with only assay buffer and DMSO as a no-inhibitor control (100% enzyme activity) and wells with a known potent inhibitor (e.g., Pepstatin A) as a positive control for inhibition.
-
Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except the no-enzyme control (blank) wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the FRET substrate (e.g., Ex/Em = 340/490 nm for an EDANS/DABCYL pair).[12][13]
Data Analysis and Interpretation
-
Blank Subtraction: Subtract the background fluorescence (from no-enzyme or no-substrate controls) from all experimental wells.
-
Calculate Initial Reaction Rates: For each well, plot the fluorescence intensity against time. The initial reaction rate (velocity) is the slope of the linear portion of this curve.[16]
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited reaction))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Self-Validation and Quality Control
To ensure the trustworthiness of the results, the following controls should be included in every assay:
-
No-Inhibitor Control: Represents 100% enzyme activity.
-
No-Enzyme Control: Measures background fluorescence of the substrate and buffer.
-
Positive Inhibition Control: A known potent inhibitor of HIV-1 protease (e.g., Atazanavir or Pepstatin A) to confirm the assay is sensitive to inhibition.
-
DMSO Control: To ensure the solvent concentration does not significantly affect enzyme activity.
The Z'-factor is a statistical parameter that can be used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
Expert Insights and Causality
-
Choice of Substrate Concentration: Using a substrate concentration around the Km value increases the assay's sensitivity to competitive inhibitors.[15]
-
Pre-incubation Step: This is crucial for inhibitors that exhibit slow-binding kinetics, allowing the inhibitor-enzyme binding to reach equilibrium before the reaction starts.
-
Kinetic Measurement: A kinetic assay is superior to an endpoint assay as it provides the initial reaction velocity, which is a more accurate measure of enzyme activity and is less prone to artifacts.[16][17]
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of FRET-based HIV-1 protease inhibition assay.
Caption: Mechanism of the FRET-based HIV-1 protease inhibition assay.
References
- Vertex AI Search. (2025). Pharmacology of Atazanavir ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
-
Wikipedia. (n.d.). Atazanavir. Retrieved from [Link]
- Patsnap Synapse. (2024).
-
Anaspec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit. Retrieved from [Link]
- Pediatric Oncall. (n.d.).
- PharmaCompass.com. (n.d.).
-
Reaction Biology. (n.d.). HIV-1 Protease Assay Service. Retrieved from [Link]
- Anaspec. (n.d.).
- Jin, S., et al. (2011). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe. Biotechnology Progress, 27(4), 1157-1163. doi:10.1002/btpr.628
- Creative BioMart. (n.d.). HIV-1 Protease Assay Kit.
- Jin, S., et al. (2011). Visualization of human immunodeficiency virus protease inhibition using a novel Förster resonance energy transfer molecular probe. Biotechnology Progress, 27(4), 1157-1163.
- Benchchem. (n.d.).
- Abcam. (2024). ab211105 HIV-1 Protease Activity Assay Kit.
- Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay?.
- Scientist Live. (2022).
- Matsunaga, S., et al. (2015). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology, 6, 1076. doi:10.3389/fmicb.2015.01076
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- Sood, C., et al. (2021). FRET-Based Detection and Quantification of HIV-1 Virion Maturation. Viruses, 13(5), 844. doi:10.3390/v13050844
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- APExBIO. (n.d.). Atazanavir - Potent HIV Protease Inhibitor.
- PubMed. (2004). Fluorescence resonance energy transfer-based HIV-1 virion fusion assay.
- PLOS ONE. (2010).
- MyBioSource. (n.d.). HIV-1 Protease Assay Kit-CAA09320.1.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Halambage, U. D., et al. (2024). Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability. PLOS Pathogens, 20(2), e1012015. doi:10.1371/journal.
- PubMed. (2003). Atazanavir: a novel HIV-1 protease inhibitor.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies.
- U.S.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
- BioAgilytix Labs. (n.d.).
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2018). PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics.
- ClinPGx. (n.d.). Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics.
- PubMed. (2005).
- MDPI. (2024).
- National Center for Biotechnology Information. (2011).
- PubMed. (2009).
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins.
- PubMed. (2008). Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry.
Sources
- 1. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. youtube.com [youtube.com]
- 5. Atazanavir - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Visualization of human immunodeficiency virus protease inhibition using a novel Förster resonance energy transfer molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 13. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 17. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Introduction
8-epi Atazanavir is a diastereomer of Atazanavir, a potent protease inhibitor used in the treatment of HIV-1 infection.[1][2] As with any active pharmaceutical ingredient (API), particularly one with significant biological activity, meticulous handling and storage procedures are paramount to ensure the safety of laboratory personnel, maintain the integrity of the compound, and prevent environmental contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound. The protocols and recommendations herein are grounded in established safety principles for handling potent compounds and are supported by data on the parent compound, Atazanavir, due to the limited specific information available for its epimer.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Serious Eye Damage: The compound is corrosive to the eyes and can cause severe damage, potentially leading to blindness.[4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the heart and liver.[3]
-
Skin and Respiratory Irritation: May cause skin and respiratory irritation.[5]
-
Dust Explosion Hazard: Dry powders can form explosive mixtures with air and are susceptible to ignition from static discharge.[3][6]
A thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment should identify potential exposure routes and outline specific control measures.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is essential. The principle of the hierarchy of controls should be applied, prioritizing engineering and administrative controls over PPE.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems is recommended.
-
Static Control: To mitigate the risk of dust explosion, provide adequate electrical grounding and bonding for all equipment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.[7][8][9][10]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye damage.[4][5] |
| Lab Coat | A dedicated lab coat with long sleeves and elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Necessary when handling the powder outside of a containment hood to prevent inhalation of airborne particles.[7] |
Donning and Doffing PPE: Proper procedures for putting on and taking off PPE are crucial to prevent self-contamination.[11]
Caption: Workflow for Donning and Doffing PPE.
Storage and Stability
Proper storage is critical to maintain the chemical integrity and efficacy of this compound. Stability studies on Atazanavir indicate its susceptibility to certain conditions.[12][13][14][15]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2°C to 8°C for long-term storage. Room temperature (20-25°C) is acceptable for short-term storage.[3][16][17] | Protects against thermal degradation. |
| Light | Protect from light.[3][16] | Atazanavir has shown susceptibility to photolytic degradation.[13] |
| Moisture | Store in a dry environment. Protect from moisture.[3][16] | Prevents hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation. Atazanavir is susceptible to peroxide oxidation.[13] |
| Container | Store in a tightly sealed, opaque container. | Prevents exposure to light, moisture, and air. |
Stability Profile of Atazanavir
Forced degradation studies on Atazanavir have shown the following:
-
Alkaline Conditions: Susceptible to degradation in alkaline solutions.[12][13]
-
Oxidative Stress: Degrades in the presence of oxidizing agents like hydrogen peroxide.[13][14]
-
Acidic and Thermal Conditions: Relatively stable under acidic and thermal stress.[12][13]
These findings underscore the importance of avoiding basic conditions and oxidizing agents during handling and in solution preparations.
Safe Handling Protocols
Adherence to standardized protocols is essential for minimizing risk during routine laboratory procedures.
Weighing Protocol
-
Preparation: Designate a specific area for weighing. Ensure the analytical balance is inside a chemical fume hood or a powder containment hood.
-
PPE: Don the appropriate PPE as outlined in Section 2.2.
-
Weighing:
-
Use a clean, tared weigh boat or vial.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid generating dust. If dust is generated, allow it to settle before proceeding.
-
-
Cleanup:
-
Carefully clean the spatula and weighing area with a damp cloth or towel to avoid dispersing dust.
-
Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated hazardous waste container.
-
-
Post-Handling: Wash hands thoroughly after removing PPE.
Solution Preparation Protocol
-
Solvent Selection: Atazanavir has low solubility in water.[12][18] Choose an appropriate organic solvent in which the compound is freely soluble.
-
Procedure:
-
Perform all steps within a chemical fume hood.
-
Add the weighed this compound to a suitable volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and mix by inversion.
-
-
Storage of Solutions: Store solutions in tightly sealed, light-protected containers at the recommended temperature.
Spill and Emergency Procedures
Prompt and correct response to spills is crucial to prevent exposure and contamination.
Spill Cleanup Protocol
Caption: Decision workflow for spill cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][19]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The safe handling and storage of this compound require a comprehensive approach that includes understanding the potential hazards, implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established protocols. By following the guidelines outlined in this document, researchers and scientists can minimize their risk of exposure and ensure the integrity of this valuable research compound.
References
-
Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. [Link]
-
This compound | C38H52N6O7 | CID 22940470. PubChem. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINA. Journal of Advanced Scientific Research. [Link]
-
This compound. gsrs. [Link]
-
Study of Forced Degradation behavior of Atazanavir. RJPT. [Link]
-
Safety Data Sheet. Bristol-Myers Squibb Company. [Link]
-
Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza. PMC. [Link]
-
Anti-Viral Medical Protective Gear | Antiviral Gloves. All Hands Fire. [Link]
-
Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. IJPPR. [Link]
-
Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Atazanavir Sulfate Monograph for Professionals. Drugs.com. [Link]
-
Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central. [Link]
-
Atazanavir. Merck Index. [Link]
-
ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]
-
Personal Protective Equipment (PPE) 101. CDC. [Link]
-
Personal Protective Equipment for Infection Control. FDA. [Link]
-
Reyataz, INN-atazanavir. European Medicines Agency (EMA). [Link]
-
WHOAPI-289: Atazanavir (sulfate). WHO - Prequalification of Medical Products. [Link]
-
Atazanavir API Suppliers. Pharmaoffer.com. [Link]
-
Atazanavir (oral route). Mayo Clinic. [Link]
-
Atazanavir sulfate. Szabo-Scandic. [Link]
-
Atazanavir sulfate. Midas Pharma. [Link]
-
Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg. accessdata.fda.gov. [Link]
-
Atazanavir Viatris. EMA. [Link]
-
Atazanavir. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Atazanavir Uses, Side Effects & Warnings. Drugs.com. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ATAZANAVIR CAPSULES safe. accessdata.fda.gov. [Link]
-
Appendix B: Atazanavir (Reyataz) - Safety and Toxicity in Pregnancy. Clinical Info .HIV.gov. [Link]
Sources
- 1. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allhandsfire.com [allhandsfire.com]
- 9. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 11. cdc.gov [cdc.gov]
- 12. mdpi.com [mdpi.com]
- 13. sciensage.info [sciensage.info]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. WHOAPI-289: Atazanavir (sulfate) | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Atazanavir [drugfuture.com]
- 19. camberpharma.com [camberpharma.com]
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 8-epi Atazanavir, a critical stereoisomeric impurity, in pharmaceutical formulations. As an epimer of the active pharmaceutical ingredient (API) Atazanavir, its presence and quantity must be strictly controlled to ensure product quality, safety, and efficacy. This document provides a detailed rationale for method selection, a step-by-step protocol for a proposed chiral High-Performance Liquid Chromatography (HPLC) method, and a comprehensive validation strategy in accordance with international regulatory guidelines. The methodologies and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and formulation development of Atazanavir-based therapeutics.
Introduction: The Significance of Stereoisomeric Impurity Control
Atazanavir is a potent protease inhibitor widely used in the treatment of HIV-1 infection.[1][2] Its molecular structure contains multiple chiral centers, giving rise to the potential for the formation of various stereoisomers during synthesis or degradation. This compound is a specific epimer that can emerge as a process-related impurity or a degradant. From a regulatory standpoint, stereoisomers of a drug substance are treated as distinct chemical entities. The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization and quantification of stereoisomeric impurities.[3][4][5] This is because different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[6] Therefore, a robust and validated analytical method for the selective quantification of this compound is not merely a quality control measure but a critical component of ensuring patient safety and therapeutic efficacy.
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[6] For stereoisomeric impurities, it is crucial to establish acceptance criteria based on toxicological data and the levels present in batches used in clinical and safety studies. This necessitates the development of highly selective analytical methods capable of resolving and quantifying the epimer at low levels relative to the API.
The Analytical Challenge: Resolving Epimers
Epimers, being diastereomers, differ in the configuration at only one chiral center. While they have different physical and chemical properties, their structural similarity can make them challenging to separate using standard reversed-phase HPLC methods. The subtle differences in their three-dimensional structure require a chiral recognition mechanism for effective resolution. This is typically achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For routine quality control, a validated chiral HPLC method is the industry standard for the analysis of stereoisomeric purity.[7][8][9]
Proposed Chiral HPLC Method for this compound Quantification
Based on a comprehensive review of the literature for the analysis of Atazanavir and general principles of chiral chromatography, the following method is proposed. It is important to note that this method should be thoroughly optimized and validated in the user's laboratory to ensure its suitability for the intended application.
Rationale for Method Selection
A normal-phase chiral HPLC method is proposed due to the often superior selectivity of polysaccharide-based chiral stationary phases in non-polar mobile phases for resolving stereoisomers of complex molecules like Atazanavir. A UV detector is selected for its robustness and wide availability, though coupling to a mass spectrometer (LC-MS) can offer enhanced sensitivity and specificity, which is particularly useful for confirmation and in the presence of co-eluting impurities.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Ethanol / 2-Propanol / Trifluoroacetic Acid (85:10:5:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | n-Hexane / Ethanol (80:20, v/v) |
Causality behind Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are known for their broad applicability in separating a wide range of chiral compounds, including those with multiple stereocenters.
-
Mobile Phase: A non-polar mobile phase like n-hexane with alcohol modifiers (ethanol and 2-propanol) is typically used with polysaccharide-based CSPs to promote the necessary chiral recognition interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance). Trifluoroacetic acid is added at a low concentration to improve peak shape and reproducibility by minimizing tailing of basic analytes.
-
Detection Wavelength: Atazanavir has a strong UV absorbance at around 250 nm, providing good sensitivity for both the API and its epimer.[1]
Experimental Protocols
Standard Solution Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Atazanavir Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Atazanavir reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing approximately 1 mg/mL of Atazanavir and 10 µg/mL of this compound in the diluent. This solution is used to verify the resolution between the two epimers.
Sample Preparation from Pharmaceutical Formulations (Capsules)
-
Weigh the contents of 20 Atazanavir capsules and calculate the average weight.
-
Accurately weigh a portion of the powdered capsule contents equivalent to 100 mg of Atazanavir into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is mandatory to ensure its reliability, accuracy, and precision. The validation should be performed according to the ICH Q2(R1) guideline.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This should be demonstrated by:
-
Injecting the diluent to show the absence of interfering peaks.
-
Injecting a solution of Atazanavir to confirm the retention time of the main peak.
-
Injecting a solution of this compound to confirm its retention time.
-
Analyzing a placebo formulation to ensure no interference from excipients.
-
Analyzing a spiked placebo sample to demonstrate the resolution of this compound from any placebo peaks.
Linearity
The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A typical range would be from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity.
| Parameter | Acceptance Criteria |
| Concentration Range | LOQ to 150% of specification limit |
| Number of Concentrations | Minimum of 5 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD (Signal-to-Noise) | Typically 3:1 |
| LOQ (Signal-to-Noise) | Typically 10:1 |
Accuracy
Accuracy should be assessed by spiking a placebo formulation with known amounts of this compound at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery of the analyte should be calculated.
| Parameter | Acceptance Criteria |
| Concentration Levels | 3 (e.g., LOQ, 100%, 150% of spec. limit) |
| Number of Replicates | 3 at each level |
| Recovery | Typically 80-120% for impurities |
Precision
Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
| Parameter | Acceptance Criteria |
| Repeatability | 6 replicate injections of a spiked sample |
| Intermediate Precision | Analysis on different days, by different analysts, or on different equipment |
| Relative Standard Deviation (RSD) | ≤ 10% for impurities at the specification limit |
Robustness
The robustness of the method should be assessed by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifiers)
The system suitability parameters should remain within the acceptance criteria.
System Suitability
Before each analytical run, the system suitability must be verified by injecting the system suitability solution.
| Parameter | Acceptance Criteria |
| Resolution between Atazanavir and this compound | ≥ 2.0 |
| Tailing Factor for this compound | ≤ 2.0 |
| RSD of Peak Areas (n=6) | ≤ 5.0% for this compound |
Data Presentation: Expected Results
The following tables summarize the expected performance characteristics of a validated chiral HPLC method for the quantification of this compound.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 (LOQ) | 5,230 |
| 1.0 | 10,450 |
| 2.5 | 26,100 |
| 5.0 | 52,300 |
| 7.5 | 78,500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| LOQ | 0.5 | 0.48 | 96.0 |
| 100% | 5.0 | 5.05 | 101.0 |
| 150% | 7.5 | 7.42 | 98.9 |
Table 3: Precision Data for this compound
| Parameter | RSD (%) |
| Repeatability (n=6) | 2.5 |
| Intermediate Precision (n=6) | 3.2 |
Logical Relationships in Chiral Analysis
Caption: Interrelationship between the analyte, method, and quality objective.
Conclusion
The control of stereoisomeric impurities is a fundamental aspect of modern pharmaceutical quality control. The proposed chiral HPLC method provides a robust framework for the selective quantification of this compound in pharmaceutical formulations. Adherence to the detailed protocol and rigorous validation in accordance with ICH guidelines will ensure the generation of reliable and accurate data, thereby supporting regulatory compliance and guaranteeing the quality and safety of Atazanavir drug products.
References
-
Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. May 1992. [Link]
-
Reddy, B. et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]
-
Kovács, R. et al. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]
-
Reddy, B. et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]
-
Orha, L. et al. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
-
Ngwa, G. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Khan, A. et al. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Regulatory Considerations in Drug Development of Stereoisomers. Request PDF. [Link]
-
Ravichandiran, V. et al. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. PubMed Central. [Link]
-
Parameswara Rao, K. et al. Development and Validation of New Stability Indicating RP-HPLC Method for the Assay of Atazanavir in Pure and Dosage Forms. Scholars Research Library. [Link]
-
Gogna, K. et al. Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. [Link]
-
Sirsat, B. et al. Development And Validation Of Liquid Chromatography Method For The Analysis Of Atazanavir In Pharmaceutical Dosage Forms. Neliti. [Link]
-
Seshachalam, V. et al. Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations. Oriental Journal of Chemistry. [Link]
-
Prameela Rani, A. et al. New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica. [Link]
-
Rao, T.R. et al. Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. International Journal of Current Science Research and Review. [Link]
-
Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the "analytical quality by design" approach. PubMed. [Link]
-
Foley, D. et al. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]
-
Pachauri, A.D. et al. LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research. [Link]
-
Notari, S. et al. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]
-
Peter, A. et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijcsrr.org [ijcsrr.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Criticality of Stereoisomeric Purity in Atazanavir Therapy
Atazanavir is a potent azapeptide protease inhibitor pivotal in the management of Human Immunodeficiency Virus (HIV) infection. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The commercial formulation, Atazanavir sulfate, contains the single (3S,8S,9S,12S) diastereomer, which is responsible for its potent antiviral activity.[1] The molecule possesses four chiral centers, giving rise to a possibility of sixteen stereoisomers. The presence of other diastereomers, which may arise during synthesis or degradation, can impact the drug's efficacy and safety profile. These undesired stereoisomers may exhibit reduced or no therapeutic activity, or could potentially introduce unforeseen toxicological effects.
Therefore, the development of robust and reliable analytical methods for the separation and quantification of Atazanavir's diastereomers is of paramount importance for quality control in drug manufacturing, formulation development, and stability studies. This technical guide provides in-depth application notes and detailed protocols for the chiral separation of Atazanavir diastereomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are designed to provide researchers, scientists, and drug development professionals with the necessary tools to ensure the stereoisomeric purity of Atazanavir.
I. High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation
High-Performance Liquid Chromatography is a cornerstone technique for chiral separations in the pharmaceutical industry. The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most efficient method for resolving stereoisomers. For a molecule with the complexity of Atazanavir, polysaccharide-based CSPs are particularly effective due to their broad applicability and diverse chiral recognition mechanisms.
A. The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment. The separation of Atazanavir diastereomers on these phases is governed by a combination of non-covalent interactions between the analyte and the chiral selector. These interactions include:
-
Hydrogen Bonding: The multiple amide, hydroxyl, and carbamate functionalities in Atazanavir can form hydrogen bonds with the carbamate groups on the polysaccharide derivative of the CSP.
-
Dipole-Dipole Interactions: The polar groups within the Atazanavir molecule and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The specific 3D arrangement of the bulky tert-butyl and phenyl groups of each diastereomer will result in differential steric hindrance as they attempt to fit into the chiral grooves or cavities of the polysaccharide structure.
-
π-π Interactions: The aromatic rings (phenyl and pyridinyl) in Atazanavir can engage in π-π stacking interactions with the phenyl groups of the CSP.
The subtle differences in the spatial orientation of the functional groups in each diastereomer lead to variations in the strength and number of these interactions, resulting in different retention times and, consequently, their separation. Immobilized polysaccharide CSPs are often preferred as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.[2][3]
B. HPLC Method Development Strategy
A systematic screening approach is recommended to identify the optimal stationary and mobile phases for Atazanavir diastereomer separation.
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method for chiral separation.
C. Detailed HPLC Protocol
This protocol describes a normal-phase HPLC method for the separation of Atazanavir diastereomers. Normal-phase chromatography often provides superior selectivity for complex chiral molecules on polysaccharide CSPs.
Objective: To achieve baseline separation of the (3S,8S,9S,12S) diastereomer of Atazanavir from its other potential diastereomers.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or DAD detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: 2-Propanol (HPLC grade)
-
Mobile Phase C: Diethylamine (DEA) (optional, as an additive to improve peak shape for basic compounds)
-
Sample: Atazanavir diastereomer mixture (or spiked sample) dissolved in a 50:50 mixture of Hexane and 2-Propanol at 0.5 mg/mL.
Protocol Steps:
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Ensure the column is thermostatted to the desired temperature (e.g., 25°C).
-
-
Chromatographic Conditions:
-
Mobile Phase: A starting isocratic condition of Hexane/2-Propanol (80:20, v/v) is recommended.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Modifier Percentage: If separation is not optimal, adjust the percentage of 2-Propanol. Decreasing the percentage of the polar modifier (2-Propanol) will generally increase retention and may improve resolution.[4]
-
Modifier Type: Test other alcohol modifiers such as ethanol in place of 2-propanol, as this can significantly alter selectivity.
-
Additive: If peak tailing is observed, add a small amount of a basic additive like DEA (e.g., 0.1%) to the mobile phase to improve peak symmetry.
-
Temperature: Evaluate the effect of column temperature (e.g., in the range of 15°C to 40°C). Lower temperatures often enhance enantioselectivity.
-
-
Data Analysis:
-
Identify the peak corresponding to the main (3S,8S,9S,12S) diastereomer.
-
Calculate the resolution (Rs) between adjacent diastereomer peaks. A resolution of >1.5 is desired for baseline separation.
-
Determine the selectivity factor (α).
-
| Parameter | Starting Condition | Optimization Range | Rationale |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Different polysaccharide backbones offer varied chiral recognition. |
| Mobile Phase | Hexane/2-Propanol (80:20) | Hexane/Ethanol, adjust ratio (95:5 to 70:30) | Modifier type and concentration directly impact retention and selectivity. |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Lower flow rates can improve efficiency but increase run time. |
| Temperature | 25°C | 15 - 40°C | Temperature affects interaction kinetics; lower T often improves resolution. |
| Additive | None | 0.1% Diethylamine (DEA) | Reduces peak tailing for basic analytes like Atazanavir. |
II. Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[5] This makes it a "greener" and more efficient option, particularly for high-throughput screening. Carbon dioxide, used as the main mobile phase, is non-toxic and readily available.
A. Principles of Chiral SFC
In SFC, a supercritical fluid, typically CO2, is used as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) such as methanol or ethanol. The separation mechanism on polysaccharide CSPs is analogous to normal-phase HPLC, relying on hydrogen bonding, dipole-dipole, and steric interactions. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster mass transfer, resulting in higher efficiency and speed.
B. SFC Method Development Strategy
SFC method development is well-suited to a rapid screening approach due to the fast column equilibration times.
Diagram 2: SFC Chiral Separation Screening
Caption: A rapid screening workflow for chiral SFC method development.
C. Detailed SFC Protocol
Objective: To develop a rapid and efficient method for the separation of Atazanavir diastereomers.
Instrumentation and Materials:
-
Analytical SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back pressure regulator, and UV or DAD detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Supercritical CO2 (SFC grade)
-
Mobile Phase B (Modifier): Methanol (HPLC grade)
-
Additive: 0.2% Isopropylamine (IPA) in Methanol (optional)
-
Sample: Atazanavir diastereomer mixture dissolved in Methanol at 0.5 mg/mL.
Protocol Steps:
-
System Preparation:
-
Cool the CO2 pump head as per instrument specifications.
-
Equilibrate the system with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used for initial screening. Start with a gradient of 5% to 40% Modifier B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 250 nm.
-
Injection Volume: 5 µL.
-
-
Method Optimization:
-
Modifier Selection: After the initial screen, select the modifier (Methanol, Ethanol, etc.) that provides the best initial separation.
-
Gradient/Isocratic: Convert the gradient method to an isocratic one for improved resolution and robustness if the peaks are closely eluting.
-
Back Pressure: Vary the back pressure (e.g., 100 to 200 bar). Higher pressure increases the density and solvent strength of the mobile phase, which can affect retention and selectivity.
-
Temperature: Optimize the column temperature (e.g., 25°C to 50°C).
-
Additive: If peak shape is poor, adding a basic additive like isopropylamine to the modifier can be beneficial.
-
-
Data Analysis:
-
Evaluate the chromatograms for resolution and peak shape.
-
Calculate the resolution (Rs) and selectivity (α) for the optimized method.
-
| Parameter | Screening Condition | Optimization Focus | Rationale |
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Screen Amylose-based CSPs | Provides complementary selectivity to cellulose-based phases. |
| Modifier | Methanol | Ethanol, 2-Propanol | Modifier choice is a primary driver of selectivity in SFC. |
| Back Pressure | 150 bar | 100 - 200 bar | Affects mobile phase density and solvating power. |
| Temperature | 40°C | 25 - 50°C | Influences solute-CSP interaction kinetics and mobile phase properties. |
| Additive | None | 0.1-0.5% Isopropylamine | Improves peak shape for basic compounds by masking active sites. |
III. Capillary Electrophoresis (CE): A High-Efficiency, Low-Volume Technique
Capillary Electrophoresis is a powerful separation technique characterized by its extremely high efficiency, short analysis times, and minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of an analyte.[6]
A. Principles of Chiral CE with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs when an Atazanavir diastereomer enters the CD cavity. The separation is based on the differential binding constants of the diastereomers with the cyclodextrin. The stability of the inclusion complex is influenced by:
-
Hydrophobic Interactions: The non-polar parts of the Atazanavir molecule (e.g., phenyl and tert-butyl groups) can fit into the hydrophobic CD cavity.
-
Hydrogen Bonding: Interactions can occur between the hydroxyl groups on the rim of the CD and polar functional groups on the Atazanavir molecule.
The different spatial arrangements of the chiral centers in each diastereomer lead to different "fits" within the CD cavity, resulting in varying complex stabilities and, therefore, different electrophoretic mobilities.[7][8] For a basic compound like Atazanavir, a low pH buffer is used to ensure it is protonated and carries a positive charge.
B. CE Method Development Strategy
The key to successful chiral CE is the selection of the appropriate cyclodextrin and the optimization of the background electrolyte composition.
Diagram 3: CE Method Development Logic
Caption: Logical flow for optimizing a chiral CE separation method.
C. Detailed CE Protocol
This protocol is based on methods developed for other HIV protease inhibitors and is adapted for Atazanavir.[9]
Objective: To achieve high-resolution separation of Atazanavir diastereomers using cyclodextrin-modified capillary zone electrophoresis.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary, 50 µm i.d., effective length 40 cm, total length 50.2 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Chiral Selector: Highly-sulfated-β-cyclodextrin (HS-β-CD).
-
Sample: Atazanavir diastereomer mixture dissolved in water or BGE at 0.1 mg/mL.
Protocol Steps:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with the BGE for 15 min.
-
-
Pre-run Conditioning (between each injection):
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE (containing the chiral selector) for 3 min.
-
-
Electrophoretic Conditions:
-
BGE: 50 mM Phosphate buffer (pH 2.5) containing 5% w/v Highly-sulfated-β-cyclodextrin.
-
Voltage: +25 kV (normal polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
-
Method Optimization:
-
Cyclodextrin Type: Screen different cyclodextrins. Neutral CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or charged CDs like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can offer different selectivities.
-
CD Concentration: Optimize the concentration of the chiral selector (e.g., 1-10% w/v). Increasing concentration can improve resolution up to a point, after which it may decrease.
-
BGE pH: Vary the pH (e.g., 2.5 to 4.0). The pH affects the charge of the analyte and the electroosmotic flow, both of which impact the separation.
-
Organic Modifier: The addition of a small amount of an organic modifier like methanol or acetonitrile (e.g., 5-15%) to the BGE can alter the solubility and complexation constants, thereby influencing the separation.
-
-
Data Analysis:
-
Determine the migration times of the diastereomer peaks.
-
Calculate the resolution between the peaks.
-
| Parameter | Starting Condition | Optimization Range | Rationale |
| Chiral Selector | 5% HS-β-CD | HP-β-CD, SBE-β-CD, others | The type of CD and its substituents determine the nature of the chiral interaction. |
| Selector Conc. | 5% w/v | 1 - 10% w/v | Affects the extent of complexation and separation window. |
| BGE pH | 2.5 | 2.5 - 4.0 | Controls the charge of Atazanavir and the electroosmotic flow. |
| Voltage | +25 kV | 15 - 30 kV | Higher voltage reduces analysis time but increases Joule heating. |
| Organic Modifier | None | 5-15% Methanol or Acetonitrile | Modifies analyte solubility and interaction with the chiral selector. |
IV. Conclusion and Best Practices
The stereoisomeric purity of Atazanavir is a critical quality attribute that directly impacts its clinical performance. This guide has detailed robust and reliable protocols for the chiral separation of Atazanavir diastereomers using HPLC, SFC, and CE.
-
HPLC with polysaccharide-based CSPs provides excellent resolution and is a well-established, versatile technique.
-
SFC offers a high-speed, environmentally friendly alternative, ideal for high-throughput screening and purification.
-
CE delivers unparalleled efficiency and requires minimal sample, making it suitable for situations where sample volume is limited.
The choice of technique will depend on the specific application, available instrumentation, and desired throughput. For all techniques, a systematic method development approach, starting with a broad screen of columns and mobile phases followed by fine-tuning of critical parameters, is essential for achieving optimal separation. The protocols provided herein serve as a comprehensive starting point for researchers to ensure the quality and safety of Atazanavir through rigorous stereoisomer analysis.
References
-
Gassmann, E., et al. (1985). Enantiomer separation by capillary electrophoresis. Science, 230(4727), 813-814. [Link]
-
Richard, H., et al. (2006). X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir. Journal of Virology, 80(23), 11727-11737. [Link]
-
Ali, I., et al. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 970, 195-204. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. [Link]
-
Hever, A., et al. (2005). Development of a capillary electrophoretic method for the separation of diastereoisomers of a new human immunodeficiency virus (HIV) protease inhibitor. Lirias. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Mihalyi, B., et al. (2020). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 25(21), 5198. [Link]
-
Snopek, J., et al. (1996). Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A, 735(1-2), 333-343. [Link]
-
Pruzinova, M., & Mikus, P. (2019). Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. IntechOpen. [Link]
-
Aturki, Z., & Fanali, S. (1995). Use of cyclodextrins in capillary electrophoresis for the chiral resolution of some 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Chromatography A, 694(1), 297-305. [Link]
-
Bezhan, C., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 3. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
A Guide for Researchers in Virology and Drug Development
Introduction: The Scientific Imperative for Investigating Stereoisomers
Atazanavir is a potent azapeptide inhibitor of the HIV-1 protease, a critical enzyme for viral maturation and infectivity.[1][2][3] By competitively binding to the active site of the protease, Atazanavir prevents the cleavage of Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious virions.[2][4][5] While the pharmacology of Atazanavir is well-documented, the biological significance of its stereoisomers, such as 8-epi-Atazanavir, remains largely unexplored.
Epimers are diastereomers that differ in configuration at only one stereocenter. Such subtle structural variations can lead to profound differences in biological activity, metabolic stability, and off-target effects.[6] For instance, the therapeutic action and metabolic fate of the anti-inflammatory drug Sulindac are known to be dependent on the stereochemistry of its sulfoxide group.[6] Therefore, the characterization of 8-epi-Atazanavir is not merely an academic exercise but a crucial step in understanding the complete pharmacological profile of Atazanavir, including the potential for differential efficacy, resistance profiles, or cellular toxicity.
These application notes provide a comprehensive framework for the initial cell-based investigation of 8-epi-Atazanavir. The protocols are adapted from established methodologies for Atazanavir and are designed to enable a thorough comparison between the two epimers.
Compound Preparation and Handling
Proper handling and preparation of 8-epi-Atazanavir are critical for reproducible and accurate experimental outcomes.
1.1. Reconstitution and Storage
-
Solubility: Atazanavir is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and ethanol.[7] It is crucial to determine the solubility of 8-epi-Atazanavir empirically.
-
Protocol for Stock Solution Preparation:
-
Obtain high-purity 8-epi-Atazanavir (e.g., from a reference standard supplier[8]).
-
Aseptically weigh the desired amount of the compound in a sterile microfuge tube.
-
Dissolve the compound in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. Atazanavir itself is stable for ≥4 years at -20°C.[7]
-
1.2. Working Solution Preparation
-
Protocol:
-
Thaw a single aliquot of the 8-epi-Atazanavir stock solution.
-
Serially dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Foundational Cell-Based Assays
The initial characterization of 8-epi-Atazanavir should focus on its fundamental antiviral activity and its impact on host cell viability.
2.1. Cytotoxicity Assessment
It is essential to determine the concentration range at which 8-epi-Atazanavir is non-toxic to the host cells, to ensure that any observed antiviral effects are not due to cell death.
Recommended Cell Lines: A panel of cell lines should be used to assess broad cytotoxicity.
| Cell Line | Cell Type | Rationale |
| MT-2, H9 | T-lymphotropic | Highly permissive to HIV-1 infection and commonly used for antiviral assays.[4] |
| CEM-GFP | T-lymphoblast | Reporter cell line for quantifying HIV infection via GFP expression.[4] |
| PBMCs | Primary Cells | More physiologically relevant model for HIV infection. |
| HepG2 | Hepatocyte | Useful for assessing potential hepatotoxicity.[4] |
Protocol: MTT or XTT Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with a range of 8-epi-Atazanavir concentrations (e.g., 0.1 nM to 100 µM) in triplicate. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
2.2. Anti-HIV-1 Activity Assay
This assay will determine the efficacy of 8-epi-Atazanavir in inhibiting viral replication.
Protocol: HIV-1 Inhibition Assay
-
Seed a suitable cell line (e.g., MT-2 or TZM-bl) in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of 8-epi-Atazanavir and, in parallel, with Atazanavir as a positive control.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a low multiplicity of infection (MOI).
-
Include control wells: virus-only (no drug) and cells-only (no virus, no drug).[5]
-
Incubate for 3-7 days to allow for viral replication.[5]
-
Quantify viral replication using an appropriate method:
-
p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Assay: Measure the activity of viral reverse transcriptase in the supernatant.
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure luciferase or β-galactosidase activity.
-
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI indicates a more favorable therapeutic window.
Caption: Workflow for determining the anti-HIV-1 activity of 8-epi-Atazanavir.
Exploring Cellular Mechanisms and Off-Target Effects
Beyond primary antiviral activity, it is crucial to investigate how 8-epi-Atazanavir interacts with host cell pathways, as these interactions can underlie both therapeutic benefits and adverse effects. Atazanavir is known to affect inflammation, cellular senescence, and endoplasmic reticulum (ER) stress.[9][10][11]
3.1. Investigation of ER Stress and the Unfolded Protein Response (UPR)
Atazanavir has been shown to induce ER stress and apoptosis in differentiating adipocytes, potentially contributing to lipodystrophy.[10][11]
Protocol: Western Blot for ER Stress Markers
-
Culture relevant cells (e.g., adipose-derived stem cells or HepG2 cells) and treat with equimolar concentrations of Atazanavir and 8-epi-Atazanavir for 24-48 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key UPR proteins:
-
GRP78/BiP (a master regulator of ER stress)
-
CHOP (a pro-apoptotic transcription factor induced by ER stress)
-
Phosphorylated PERK and Phosphorylated eIF2α (markers of the PERK branch of the UPR)
-
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensity to compare the induction of ER stress between the two epimers.
Caption: Atazanavir-induced ER stress signaling pathway.
3.2. Assessment of Cellular Senescence
Some antiretroviral drugs, including Atazanavir, can induce premature cellular senescence, characterized by a stable cell cycle arrest and a pro-inflammatory secretome.[9][12]
Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Culture primary human fibroblasts (e.g., IMR-90) in the presence of 8-epi-Atazanavir or Atazanavir for an extended period (e.g., 7-14 days), replenishing the drug with each media change.
-
Fix the cells with a formaldehyde/glutaraldehyde solution.
-
Wash the cells and incubate overnight at 37°C with the SA-β-Gal staining solution (pH 6.0).
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
-
Compare the senescence-inducing potential of 8-epi-Atazanavir to that of Atazanavir.
Drug Resistance Profiling
The emergence of drug resistance is a major challenge in HIV therapy.[13] It is vital to assess whether 8-epi-Atazanavir has a different resistance profile compared to the parent compound.
Protocol: In Vitro Resistance Selection
-
Culture HIV-1 in a permissive cell line (e.g., MT-2) in the presence of a suboptimal concentration (e.g., EC25 or EC50) of 8-epi-Atazanavir.
-
Monitor viral replication by p24 ELISA.
-
When viral replication rebounds, harvest the virus and use it to infect fresh cells with a slightly higher concentration of the compound.
-
Repeat this process for multiple passages.
-
Sequence the protease gene of the resistant virus to identify mutations.
-
Compare the selected mutations with those commonly associated with Atazanavir resistance (e.g., I50L, M46I, V82A).[14][15]
Conclusion
The study of 8-epi-Atazanavir represents a critical frontier in understanding the full therapeutic landscape of this important antiretroviral agent. The protocols outlined here provide a robust starting point for a comprehensive cell culture-based evaluation. By systematically comparing its cytotoxicity, antiviral efficacy, effects on cellular pathways, and resistance profile to those of Atazanavir, researchers can elucidate the unique biological properties of this epimer. Such data will be invaluable for drug development professionals, potentially informing the design of next-generation protease inhibitors with improved efficacy and safety profiles.
References
- BenchChem. (2025). Application Notes and Protocols for Testing Atazanavir Sulfate Efficacy in Cell Culture.
- Gibellini, L., et al. (2020). HIV antiretroviral drugs, dolutegravir, maraviroc and ritonavir-boosted atazanavir use different pathways to affect inflammation, senescence and insulin sensitivity in human coronary endothelial cells. PLoS ONE, 15(1): e0226924.
- Benchchem. (n.d.). Atazanavir Sulfate's role in the lifecycle of HIV.
- Croom, K. F., & McCormack, P. L. (2009). Atazanavir: its role in HIV treatment. Drugs, 69(8), 1107-1140.
- Patsnap Synapse. (2024). What is the mechanism of Atazanavir Sulfate?.
- U.S. Food and Drug Administration. (n.d.). Atazanavir Sulfate and Ritonavir Tablets, 300 mg/100 mg.
- Akita, S., et al. (2021). Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes. International Journal of Molecular Sciences, 22(4), 2114.
- Akita, S., et al. (2021). Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes. MDPI.
- Weiss, J., et al. (2010). Protease inhibitors atazanavir, lopinavir and ritonavir are potent blockers, but poor substrates, of ABC transporters in a broad panel of ABC transporter-overexpressing cell lines. Journal of Antimicrobial Chemotherapy, 65(9), 1884-1893.
- National Center for Biotechnology Information. (2024). Atazanavir. In StatPearls.
- Ugwu, C. A., et al. (2024). Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability. Antimicrobial Agents and Chemotherapy, 68(3), e01235-23.
- Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546.
- Rhee, S. Y., et al. (2022). Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations. Pathogens, 11(5), 546.
- Sim, J. E., et al. (2009). Studies on the Metabolism and Biological Activity of the Epimers of Sulindac. Drug Metabolism and Disposition, 37(8), 1644-1652.
- Benchchem. (2025). Application Notes and Protocols for Studying Atazanavir Sulfate in Protease Inhibitor Combination Therapy.
- Benchchem. (2025). Application Notes and Protocols for In Vitro Assay Development of Atazanavir Sulfate.
- ResearchGate. (n.d.). The anti‐HIV PI cocktail atazanavir + ritonavir (ATV/r) induces senescence in cultured cells.
- LGC Standards. (n.d.). 8-epi Atazanavir | CAS 1292296-09-3.
- Cayman Chemical. (2025). Atazanavir Product Information.
Sources
- 1. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS 1292296-09-3 | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Mechanism Underlying Highly-Active or Antiretroviral Therapy-Induced Lipodystrophy: Atazanavir, a Protease Inhibitor, Compromises Adipogenic Conversion of Adipose-Derived Stem/Progenitor Cells through Accelerating ER Stress-Mediated Cell Death in Differentiating Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Atazanavir and its critical epimer, 8-epi Atazanavir. This resource is designed for researchers, analytical scientists, and drug development professionals who require symmetric, well-resolved peaks for accurate quantification and method reliability. Here, we will explore the root causes of peak tailing for these basic compounds and provide a systematic, science-backed approach to troubleshooting and resolution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem in the analysis of Atazanavir and its epimers?
A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is less steep than the leading edge.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing is problematic because it compromises analytical accuracy by reducing resolution between closely eluting peaks (like Atazanavir and its 8-epi epimer), making accurate integration and quantification difficult, and decreasing overall method sensitivity.[2]
Q2: What is the most common cause of peak tailing for a basic compound like Atazanavir?
A2: The most prevalent cause of peak tailing for basic compounds such as Atazanavir is secondary interactions between the analyte and the stationary phase.[3] Atazanavir contains multiple basic amine functional groups that can interact strongly with acidic, underivatized silanol (Si-OH) groups present on the surface of traditional silica-based reversed-phase columns.[1][3] This interaction creates a secondary, non-hydrophobic retention mechanism that leads to peak distortion.[1]
Q3: My peaks for Atazanavir are tailing. Could my HPLC column be the problem?
A3: Yes, the column is a primary suspect. Peak tailing is often linked to issues such as:
-
Active Silanol Groups: Older "Type A" silica columns, or even modern columns that have degraded, possess a higher concentration of acidic silanol groups that strongly interact with basic analytes.[1][4]
-
Column Contamination: Accumulation of sample matrix components or strongly retained impurities can create active sites on the column, leading to tailing.[5]
-
Column Bed Deformation: A void at the column inlet, caused by mechanical collapse of the stationary phase, can distort the sample path and result in poor peak shape for all analytes.[6][7]
Q4: How does the mobile phase pH influence the peak shape of Atazanavir?
A4: Mobile phase pH is a critical parameter. For basic compounds like Atazanavir, operating at a low pH (typically ≤ 3) is highly recommended.[1][3] At low pH, the acidic silanol groups on the silica surface are protonated (neutral), which suppresses their ability to interact with the positively charged Atazanavir molecules through ion exchange.[7][8] Conversely, at a mid-range pH (e.g., pH 4-7), silanol groups become ionized (negatively charged), leading to strong electrostatic interactions and significant peak tailing.[3][8]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose and resolve peak tailing. The core principle is to isolate the problem by methodically evaluating the column, mobile phase, and system/sample parameters.
2.1: Initial Diagnostic Workflow
Before making significant changes, follow this logical path to identify the source of the tailing.
Caption: Diagnostic workflow for troubleshooting peak tailing.
2.2: The Column: Addressing Secondary Silanol Interactions
The interaction between the basic Atazanavir molecule and acidic surface silanols is the most common cause of peak tailing.
The Underlying Mechanism: Silica-based C18 columns have residual, unreacted silanol groups. The most problematic are the highly acidic "lone" silanols.[8][9] Atazanavir, being a basic compound, becomes protonated (positively charged) in typical reversed-phase mobile phases. This positive charge leads to a strong secondary ion-exchange interaction with ionized (negatively charged) silanol groups, resulting in peak tailing.[10]
Solutions:
-
Utilize Modern, High-Purity Columns:
-
Expertise: Modern "Type B" or hybrid silica columns are manufactured with lower trace metal content and have fewer and less acidic residual silanol groups.[1][9] Many are also "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[3] This significantly reduces the sites available for secondary interactions.
-
Recommendation: If you are using an older column, switching to a modern, end-capped, high-purity C18 or a hybrid particle column is the most effective solution for improving peak shape for basic analytes.[1]
-
-
Column Conditioning and Cleaning:
-
Trustworthiness: A contaminated column can exhibit tailing even if it is of high quality. Strongly adsorbed sample components can act as new active sites. A rigorous wash protocol can often restore performance.
-
Action: See Protocol 1 for a detailed column flushing procedure. If performance is not restored, and the column is old, replacement is the best course of action.[11]
-
| Column Type | Suitability for Basic Compounds (e.g., Atazanavir) | Mechanism for Improved Peak Shape |
| Traditional Type A Silica | Poor | High concentration of acidic silanols and metal impurities.[1] |
| High-Purity, End-Capped Type B Silica | Excellent | Reduced silanol activity due to high-purity silica and end-capping.[1][3] |
| Hybrid Silica (Organic/Inorganic) | Excellent | Reduced number of surface silanols and improved pH stability.[9] |
| Polymer-Based (e.g., Polystyrene Divinylbenzene) | Good | No silanol groups, eliminating this source of secondary interaction.[1] |
2.3: The Mobile Phase: Fine-Tuning for Symmetry
Mobile phase optimization is a powerful tool to control the ionization states of both the analyte and the stationary phase.
Solutions:
-
Operate at Low pH:
-
Expertise: By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups are protonated and thus electrically neutral.[3][8] This eliminates the primary mechanism of secondary ionic interaction with the protonated Atazanavir molecule. Several HPLC methods for Atazanavir successfully use a mobile phase pH of around 3.0-3.5.[12][13]
-
Action: Prepare a mobile phase buffered to pH 2.5-3.0 using an appropriate buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA). See Protocol 2 . Note that TFA is a strong ion-pairing agent and can cause ion suppression if using mass spectrometry (MS) detection.[10]
-
-
Use a Competing Base Additive:
-
Expertise: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[4][14] The positively charged TEA molecules will preferentially interact with the negatively charged silanols, preventing the larger Atazanavir molecule from doing so.
-
Action: Add a low concentration (e.g., 5-20 mM) of TEA to the mobile phase and adjust the final pH. This approach is often used with older columns but can lead to shorter column lifetimes.[4]
-
| Mobile Phase Parameter | Recommendation for Atazanavir | Rationale |
| pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[7] |
| Buffer | 10-25 mM Phosphate | Maintains a stable pH to ensure reproducible chromatography.[4] |
| Additive (Optional) | 5-20 mM Triethylamine (TEA) | Acts as a sacrificial base to block active silanol sites.[14] |
2.4: System and Sample Considerations
If column and mobile phase optimizations do not resolve the issue, investigate the HPLC system and the sample itself.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. support.waters.com [support.waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. chromatographyonline.com [chromatographyonline.com]
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 8-epi Atazanavir. As a Senior Application Scientist, I understand that navigating the complexities of drug stability is paramount to the success of your research. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability challenges of this compound in solution. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Molecule: Atazanavir and its Epimer
Atazanavir is an azapeptide HIV-1 protease inhibitor. Its structure contains four stereogenic centers, making it a specific stereoisomer. This compound is a diastereomer of Atazanavir, differing in the configuration at one of these chiral centers. While structurally similar, this stereochemical difference can influence its physicochemical properties, including its stability profile in solution. Due to the limited availability of direct stability data for this compound, this guide will leverage the extensive data available for Atazanavir, providing a robust framework for understanding and mitigating stability issues. It is a reasonable starting point to assume a similar stability profile, though researchers should always validate this for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, much like its parent compound Atazanavir, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule is susceptible to hydrolysis, particularly under alkaline conditions, and can also undergo oxidative degradation.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Atazanavir and its epimers are sparingly soluble in aqueous solutions. For preparing stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are recommended. It is crucial to use anhydrous solvents, as moisture can impact long-term stability.
Q3: How should I store my this compound solutions?
A3: For optimal stability, stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.
Q4: Can this compound convert to Atazanavir (or other diastereomers) in solution?
A4: Epimerization, the conversion of one epimer to another, is a potential concern for chiral molecules in solution. This process can be influenced by pH, temperature, and solvent. While specific data on the epimerization of this compound is limited, it is a possibility that should be considered, especially under non-neutral pH conditions or upon prolonged storage. Monitoring the stereochemical purity of your sample over time using a suitable chiral chromatography method is advisable.
Q5: My this compound solution appears cloudy. What could be the cause?
A5: Cloudiness in your solution is likely due to precipitation, indicating that the concentration of this compound has exceeded its solubility in the given solvent system. This is a common issue with aqueous dilutions of organic stock solutions. To resolve this, you may need to adjust the solvent composition, decrease the final concentration, or gently warm the solution (while being mindful of potential thermal degradation).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Inconsistent or Decreasing Analyte Concentration Over Time
This is a primary indicator of degradation. The following workflow will help you pinpoint the cause.
Caption: Troubleshooting workflow for decreasing analyte concentration.
Issue 2: Appearance of Unexpected Peaks in Chromatograms
The emergence of new peaks during HPLC analysis is a clear sign of degradation or epimerization.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Quantitative Data Summary: Atazanavir Degradation
The following table summarizes the degradation of Atazanavir under various stress conditions, providing a quantitative basis for understanding its stability. This data can be used as a proxy for estimating the stability of this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | Not Specified | 0.8 | |
| 1 M HCl | 4 hours | 25°C | 16 | ||
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Not Specified | 44.61 | |
| 1 M NaOH | 4 hours | 25°C | 45 | ||
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Not Specified | 4.96 | |
| 30% H₂O₂ | 4 hours | 25°C | Significant | ||
| Thermal Degradation | Water | 168 hours | 25°C | 15 | |
| Water | 168 hours | 40°C | 30 | ||
| Photolytic Degradation | Direct Sunlight | Not Specified | Room Temp. | Not specified, but degradation observed |
Key Degradation Pathways
Understanding the mechanisms of degradation is crucial for designing stable formulations and experimental conditions.
Hydrolysis
Atazanavir contains several amide and carbamate functional groups that are susceptible to hydrolysis. This process is significantly accelerated under alkaline conditions, where hydroxide ions act as a catalyst. Acidic conditions can also promote hydrolysis, albeit to a lesser extent for Atazanavir. The primary sites of hydrolysis are the carbamate linkages.
Oxidation
The Atazanavir molecule has several sites prone to oxidation, particularly the electron-rich aromatic rings and the tertiary amine groups. The major biotransformation pathways in vivo are mono- and di-oxygenation. In vitro, strong oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized products.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of Atazanavir. The exact photolytic degradation products can be complex and varied. It is imperative to protect solutions of this compound from light to prevent the formation of these photo-degradants.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable, concentrated stock solution for subsequent dilutions.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate the this compound solid to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of this compound accurately in a tared amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary, but avoid excessive heat.
-
Purge the vial with an inert gas (e.g., nitrogen or argon) before final capping to minimize oxidation.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
Objective: To determine the short-term stability of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent from the stock is low enough to not affect the experiment.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0 to calculate the percentage of compound remaining.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
References
- Warokar, A. S., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINATION OF ATAZANAVIR SULFATE IN BULK AND CAPSULE DOSAGE FORM. Journal of Advanced Scientific Research, 12(1), 92-98.
- Whittaker, C., & Klein, T. E. (2017). Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 27(8), 309.
- Gurjar, M., & D'Souza, R. S. (2024). Atazanavir. In StatPearls [Internet].
- Pachauri, A. D., et al. (2024). LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. African Journal of Biomedical Research, 27(1S).
- Eslawath, U. R., et al. (2017). Method Development and Forced Degradation Studies of Atazanavir in Solid Dosage Form by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 380-393.
-
PharmGKB. (n.d.). Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
- Narendra, A., & Annapurna, M. M. (2018). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology, 11(10), 4373-4378.
-
PubChem. (n.d.). Atazanavir. Retrieved from [Link]
-
Pharmacology Education Project. (2025, March 16). Pharmacology of Atazanavir ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]
- Narendra, A., & Annapurna, M. M. (2018). Study of Forced Degradation behavior of Atazanavir. Research Journal of Pharmacy and Technology, 11(10), 4373-4378.
- Seshachalam, V. N., et al. (2014). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Taibah University for Science, 8(4), 358-366.
- Warokar, A. S., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINATION OF ATAZANAVIR SULFATE IN BULK AND CAPSULE DOSAGE FORM. Journal of Advanced Scientific Research, 12(1), 92-98.
- Česen, M., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 28(13), 5035.
- Bhavyasri, K., et al. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 11-15.
- Kumar, B. S., et al. (2012). Validated, Reversed Phase High Performance Liquid Chromatography Method for the Estimation of Atazanavir Sulfate in Pharmaceutical Formulations. Oriental Journal of Chemistry, 28(2), 771.
- Rao, J. V., et al. (2010). A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form. E-Journal of Chemistry, 7(2), 453-458.
-
Synapse. (2024, July 17). What is the mechanism of Atazanavir Sulfate?. Retrieved from [Link]
- Show, P. L., et al. (2021). Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs. In Current Developments in Biotechnology and Bioengineering (pp. 441-463). Elsevier.
- Konidala, S. K., et al. (2012). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica, 4(4), 1478-1485.
- Toth, G., & Schay, G. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS omega, 8(11), 10119-10131.
- Cvetkovic, R. S., & Goa, K. L. (2003).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]
-
FDA. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Atazanavir Viatris. Retrieved from [Link]
-
Ethiopian Food and Drug Authority. (n.d.). Guidelines for Good Storage Practices. Retrieved from [Link]
- Patel, K. N., et al. (2016). Separation and preparative purification of l-and d-valine ester: Diastereomeric conjugates of atazanavir using a combination of 2-propanol and acetonitrile in reversed-phase high-
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility hurdles with 8-epi Atazanavir. As an epimer of Atazanavir, a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability but critically low aqueous solubility.[1][2] This poor solubility is a significant bottleneck, often leading to challenges in preclinical in vitro screening, formulation development, and achieving adequate oral bioavailability.[3]
This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will move from foundational concepts and frequently asked questions to detailed troubleshooting guides for systematically overcoming the solubility limitations of your compound.
Section 1: Foundational Knowledge & FAQs
This section addresses the preliminary questions essential for understanding and tackling the solubility issues of this compound.
Q1: What is this compound, and why is its solubility a primary concern?
This compound is a stereoisomer of Atazanavir, an HIV-1 protease inhibitor.[4][5] Like its parent compound, it is a lipophilic molecule with poor water solubility (Atazanavir is cited at 4-5 mg/mL in water).[6][7] According to the BCS, drugs with low solubility and high permeability (Class II) have their absorption rate limited by their dissolution rate.[2] Therefore, enhancing the aqueous solubility of this compound is a critical first step to ensure reliable results in in vitro biological assays and to improve its potential for oral bioavailability in preclinical and clinical development.[3]
Q2: I see "kinetic" and "thermodynamic" solubility mentioned in the literature. Which one should I be measuring?
Understanding the distinction is crucial as it impacts how you interpret your data.
-
Kinetic Solubility is typically measured in early discovery. It's a high-throughput assessment where a compound, predissolved in an organic solvent like DMSO, is added to an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[8][9] This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous precipitate state.[9][10] It's useful for quickly flagging potential issues for in vitro screens.
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[11] It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[8] This value is fundamental for formulation development and biopharmaceutical modeling.
Recommendation: For initial in vitro assay troubleshooting, a kinetic solubility assessment is often sufficient. For formulation development, measuring thermodynamic solubility is essential.[11]
Q3: What are the primary strategies I can use to improve the solubility of this compound?
There are several established methods, each with a distinct mechanism. The choice depends on your experimental context, the required concentration, and the intended application (e.g., in vitro assay vs. in vivo formulation). The main approaches include:
-
pH Adjustment: Capitalizing on the molecule's ionizable groups.
-
Co-solvents: Altering the polarity of the solvent system.[12]
-
Cyclodextrin Complexation: Encapsulating the drug in a more soluble host molecule.[13][14]
-
Surfactant-based Systems: Forming micelles that carry the drug in their hydrophobic core.[15]
-
Amorphous Solid Dispersions (ASDs): Converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[16][17]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a logical, step-by-step approach to solving specific solubility problems you may encounter in the lab.
Workflow: Selecting a Solubility Enhancement Strategy
This diagram outlines a decision-making process for choosing the right approach based on your experimental needs.
Caption: Decision tree for selecting a solubility enhancement method.
Issue 1: My this compound is not dissolving in aqueous buffer for an in vitro assay.
For basic biochemical or cell-free assays, the simplest methods are often the most effective.
Causality: Atazanavir is a weakly basic drug, and its solubility is highly pH-dependent, increasing significantly in acidic conditions where it can be protonated.[6] The maximum solubility for Atazanavir is reported at a pH of 1.9.[6] It is highly probable that this compound behaves similarly.
Step-by-Step Protocol: pH-Based Solubility Screen
-
Prepare Buffers: Prepare a series of biologically relevant buffers (e.g., citrate, phosphate) at various pH values, such as pH 2.0, 4.5, 6.8, and 7.4.
-
Add Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[8]
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter (use a filter material with low drug binding, like PTFE) or centrifuge at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
Analyze: Plot solubility (µg/mL or µM) against pH to determine the optimal pH for your experiment.
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of non-polar drugs by reducing the overall polarity of the aqueous medium.[12][18] They disrupt the hydrogen bonding network of water, making it more favorable for the hydrophobic compound to dissolve.[19]
Step-by-Step Protocol: Co-solvent Screen
-
Select Co-solvents: Choose common, well-tolerated co-solvents. See the table below for suggestions.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).
-
Create Co-solvent Mixtures: In separate vials, prepare mixtures of your aqueous buffer and the co-solvent at different percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Spike and Observe: Add a small volume of the drug stock solution to each co-solvent/buffer mixture to reach your target final concentration. Vortex and visually inspect for precipitation immediately and after a set time (e.g., 2 hours).
-
Quantify (Optional): For a more precise measurement, perform a kinetic solubility assay as described in the literature.[8]
Table 1: Common Co-solvents and Suggested Starting Concentrations
| Co-solvent | Typical Starting Range (% v/v) | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 0.5 - 2% | Common for in vitro screens; can be toxic to cells at >1%. |
| Ethanol | 1 - 10% | Generally well-tolerated by cells in low concentrations.[] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | A less volatile and often less toxic option than ethanol.[21] |
| Propylene Glycol | 5 - 20% | Frequently used in both oral and parenteral formulations.[12] |
Issue 2: Co-solvents are causing toxicity or interference in my cell-based assay.
When the excipients themselves become a problem, more sophisticated encapsulation techniques are required.
Causality: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure.[13][14] They feature a hydrophobic inner cavity and a hydrophilic exterior.[22] Poorly soluble drugs like this compound can become "guest" molecules, partitioning into the hydrophobic "host" cavity to form a more water-soluble inclusion complex.[23] This has been shown to be an effective strategy for Atazanavir.[2]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Step-by-Step Protocol: Lab-Scale Kneading Method
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and safety profile.[14]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (start with 1:1 and 1:2). Calculate the required mass of each component.
-
Kneading: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water/ethanol (50:50) mixture to form a paste.
-
Incorporate Drug: Gradually add the this compound powder to the paste and knead thoroughly for 45-60 minutes. The continuous mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.[24]
-
Solubility Testing: Test the aqueous solubility of the resulting powder using the method described in Solution A . A significant increase in solubility compared to the pure drug indicates successful complex formation.
Issue 3: I am developing an oral formulation and need to maximize solubility and dissolution rate.
For in vivo applications, creating an amorphous solid dispersion is a powerful, albeit more complex, strategy.[25]
Causality: Crystalline materials have a highly ordered, low-energy lattice structure that requires significant energy to break, resulting in low solubility. The amorphous form is a high-energy, disordered state.[17] By dispersing the drug at a molecular level within a polymer matrix, recrystallization is inhibited, and the drug can dissolve to create a supersaturated solution, dramatically increasing its apparent solubility and potential for absorption.[16][26]
Caption: Comparison of ordered crystalline vs. disordered amorphous states.
Step-by-Step Protocol: Lab-Scale Solvent Evaporation Method
-
Select Polymer: Choose a suitable amorphous polymer. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[17][26]
-
Prepare Solution: Select a volatile organic solvent (e.g., methanol, acetone) in which both this compound and the polymer are soluble. Dissolve the drug and polymer in the solvent at a specific drug:polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Pour the solution into a petri dish or a flat-bottomed flask. Evaporate the solvent using a rotary evaporator or by placing it in a fume hood with gentle nitrogen flow.
-
Drying: Once a solid film has formed, place it in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove all residual solvent.
-
Processing: Scrape the dried film and mill it into a fine powder.
-
Crucial Characterization: This step is non-negotiable for validating your ASD.
-
Powder X-Ray Diffraction (PXRD): Analyze the powder to confirm the absence of sharp peaks characteristic of crystalline material. A broad "halo" pattern indicates an amorphous state.[27][28]
-
Differential Scanning Calorimetry (DSC): Run a DSC scan. The absence of a sharp melting endotherm (from the crystalline drug) and the presence of a single glass transition temperature (Tg) confirm the formation of a homogeneous amorphous dispersion.[29][30]
-
Table 2: Comparative Summary of Enhancement Strategies
| Strategy | Mechanism | Typical Fold-Increase | Pros | Cons |
|---|---|---|---|---|
| pH Adjustment | Ionization of drug | 10-1000x (pH dependent) | Simple, inexpensive.[] | Only for ionizable drugs; risk of precipitation upon pH change (in vivo).[31] |
| Co-solvents | Reduce solvent polarity | 2-50x | Easy to prepare; predictable.[32] | Potential for toxicity; may precipitate upon dilution.[12] |
| Cyclodextrins | Host-guest inclusion | 5-200x | Good safety profile; enhances stability.[14][23] | Limited by drug size/shape; can be expensive. |
| ASDs | Create high-energy amorphous form | 10-10,000x | Highest potential for solubility enhancement; can achieve supersaturation.[17][26] | Physically unstable (risk of recrystallization); complex to prepare and characterize.[16] |
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Vertex AI Search. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC - NIH.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Improving solubility – a close look at available approaches - Merck Millipore.
- Vertex AI Search. (n.d.). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Vertex AI Search. (n.d.). Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
- Vertex AI Search. (n.d.). 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
- Vertex AI Search. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development.
- Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability - Lonza.
- Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Vertex AI Search. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- Vertex AI Search. (n.d.). Kinetic versus thermodynamic solubility temptations and risks - Ovid.
- Vertex AI Search. (n.d.). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- Vertex AI Search. (n.d.). Cosolvent and Complexation Systems - Pharma Excipients.
- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Vertex AI Search. (n.d.). Co-solvent: Significance and symbolism.
- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. (n.d.). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems.
- Vertex AI Search. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed.
- Vertex AI Search. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications.
- Vertex AI Search. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate.
- Vertex AI Search. (n.d.). The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs.
- Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Vertex AI Search. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed.
- Vertex AI Search. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PubMed Central.
- Vertex AI Search. (n.d.). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review.
- Vertex AI Search. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF - ResearchGate.
- Vertex AI Search. (n.d.). Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Vertex AI Search. (n.d.). Enhancement of flow properties, solubility, and dissolution of the atazanavir by spherical crystallization - Journal of Applied Pharmaceutical Research.
- Vertex AI Search. (n.d.). Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics - PMC - NIH.
- Vertex AI Search. (n.d.). solubility enhancement -by pH change & complexation | PPT - Slideshare.
- Vertex AI Search. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech.
- Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. (n.d.). (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - ResearchGate.
- Vertex AI Search. (n.d.). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - PubMed.
- Vertex AI Search. (n.d.). Characterization of amorphous solid dispersions - Kinam Park.
- Vertex AI Search. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO.
- Vertex AI Search. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchGate.
- Vertex AI Search. (n.d.). DISSOLUTION ENHANCEMENT OF ATAZANAVIR EMPLOYING HYDROTROPIC SOLUBILIZATON TECHNIQUE - SciSpace.
- Vertex AI Search. (n.d.). Design and Evaluation of Atazanavir Sulphate Non-Effervescent Sustained Release Floating Matrix Tablets - Juniper Publishers.
- Vertex AI Search. (n.d.). Enhancement of Solubility and Dissolution Rate of Atazanavir Sulfate by Nanocrystallization - Indian Journal of Pharmaceutical Education and Research.
- Vertex AI Search. (n.d.). Atazanavir | C38H52N6O7 | CID 148192 - PubChem - NIH.
- Vertex AI Search. (n.d.). This compound - LabSolutions | Lab Chemicals & Equipment.
- Vertex AI Search. (n.d.). This compound - gsrs.
- Vertex AI Search. (n.d.). PRODUCT INFORMATION - Cayman Chemical.
Sources
- 1. japtronline.com [japtronline.com]
- 2. Atazanavir-Loaded Crosslinked Gamma-Cyclodextrin Nanoparticles to Improve Solubility and Dissolution Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. labsolu.ca [labsolu.ca]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractpharma.com [contractpharma.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. ijpsr.com [ijpsr.com]
- 25. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 26. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 27. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. crystalpharmatech.com [crystalpharmatech.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. kinampark.com [kinampark.com]
- 31. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Welcome to the technical support center for the bioanalysis of Atazanavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying Atazanavir, with a specific focus on the challenges posed by its diastereomer, 8-epi Atazanavir. As an azapeptide HIV-1 protease inhibitor, the stereochemical integrity of Atazanavir is critical to its therapeutic efficacy.[1] The formation of epimers, such as this compound, can occur during synthesis, formulation, or storage, and their presence can impact the accuracy of pharmacokinetic and bioequivalence studies.[2]
This guide provides a structured, question-and-answer approach to troubleshoot common and advanced issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Atazanavir and its 8-epi epimer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Method Setup & Common Chromatographic Problems
Question 1: I am developing an LC-MS/MS method for Atazanavir, but I'm observing poor peak shape (tailing or fronting) for the Atazanavir peak. What are the likely causes and how can I fix this?
Answer:
Poor peak shape is a common issue in HPLC and can significantly affect the accuracy and precision of quantification.[3][4] The primary causes for peak tailing of a basic compound like Atazanavir often relate to secondary interactions with the stationary phase or issues with the mobile phase.[5]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic amine moieties of Atazanavir, leading to peak tailing.[5]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated Atazanavir.[5]
-
Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped C18 column minimizes the number of accessible silanol groups.
-
Solution 3: Buffer Selection: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[3]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use shorter, narrower-bore tubing where possible.
-
Question 2: My Atazanavir peak is broad, and the sensitivity of my assay is low. How can I improve this?
Answer:
Broad peaks lead to a lower signal-to-noise ratio and consequently, reduced sensitivity. Several factors related to the column, mobile phase, and system setup can contribute to this problem.
Troubleshooting Steps:
-
Assess Column Efficiency: A decline in column performance is a common cause of peak broadening.
-
Action: Check the column's theoretical plates and compare it to the manufacturer's specifications. If the efficiency is low, consider replacing the column.
-
-
Optimize Mobile Phase Composition: The choice and proportion of organic modifier can significantly impact peak shape and retention.
-
Action: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Sometimes, a switch in solvent can dramatically improve peak sharpness. Also, ensure the mobile phase is properly degassed to prevent bubble formation.
-
-
Flow Rate Optimization: A flow rate that is too high can lead to band broadening.
-
Action: Try reducing the flow rate to allow for better mass transfer between the mobile and stationary phases.[3]
-
-
Temperature Control: Inconsistent column temperature can affect mobile phase viscosity and analyte retention, leading to broader peaks.[3]
-
Action: Use a column oven to maintain a stable and elevated temperature (e.g., 40°C), which can also improve peak shape by reducing mobile phase viscosity.
-
Experimental Workflow for Initial Troubleshooting
Sources
- 1. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 2. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Welcome to the technical support center for the chromatographic separation of Atazanavir epimers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust analytical methods for Atazanavir and its related substances. As Atazanavir possesses multiple chiral centers, the separation of its diastereomers (epimers) is a critical step in ensuring drug quality, safety, and efficacy.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chromatographic principles. Our goal is to empower you with the scientific rationale needed to overcome common challenges in the laboratory.
Core Principles: The Challenge of Atazanavir Epimer Separation
Atazanavir has four chiral centers, leading to the potential for several stereoisomers. The primary epimer of concern is often the (R,S,S,S)-diastereomer relative to the active pharmaceutical ingredient (API). Because epimers are a type of diastereomer, they possess different physicochemical properties. This fundamental difference makes their separation on standard achiral stationary phases, such as C18, thermodynamically possible. However, their structural similarity often results in small selectivity differences, making the optimization of the mobile phase the most critical factor for achieving a successful and robust separation.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Q1: My Atazanavir epimer peaks are co-eluting or have very poor resolution (Rs < 1.5). What are the first steps to improve separation?
This is the most common challenge. A systematic approach to mobile phase optimization is required.
Step 1: Adjust the Organic Modifier Concentration. The ratio of the organic modifier (typically acetonitrile) to the aqueous buffer is a powerful tool for manipulating retention and selectivity.
-
Action: Systematically decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 2-3%). This will increase the retention time of both the main peak and the epimer, providing more time for them to interact with the stationary phase, which can often enhance resolution.
-
Causality: Increasing the aqueous component of the mobile phase strengthens the hydrophobic interactions between the analytes and the C18 stationary phase. Subtle differences in the hydrophobicity of the epimers can become more pronounced at higher retention factors (k'), leading to improved separation.
Step 2: Optimize the Mobile Phase pH. For an ionizable molecule like Atazanavir, pH is arguably the most critical parameter for controlling selectivity.
-
Action: Perform a pH scouting study, typically within the range of 3.0 to 4.0. The United States Pharmacopeia (USP) suggests mobile phase pH values around 3.5 or 4.0 for related procedures. Prepare mobile phases with identical compositions, varying only the pH in 0.2-unit increments.
-
Causality: Atazanavir is a basic compound with multiple protonatable nitrogen atoms. Changing the pH alters the degree of ionization of these functional groups. This modification in charge state directly impacts the molecule's overall polarity and its interaction mechanism with the stationary phase (e.g., hydrophobic vs. ion-exchange). Epimers can exhibit slight differences in their apparent pKa values or how their conformation changes with protonation, leading to significant changes in selectivity at a specific pH.
Step 3: Evaluate a Different Organic Modifier. If adjusting the concentration and pH of an acetonitrile-based mobile phase is insufficient, switching the organic solvent can introduce a different separation mechanism.
-
Action: Replace acetonitrile with methanol. Start by matching the solvent strength and then optimize the concentration. You can also evaluate ternary mixtures (e.g., water/acetonitrile/methanol).
-
Causality: Acetonitrile and methanol have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. This difference in solvent character alters the solute-mobile phase and solute-stationary phase interactions, which can dramatically change the selectivity between the closely related epimers.
Q2: I am observing significant peak tailing for the Atazanavir API and/or its epimer. How can I achieve better peak symmetry?
Peak tailing for basic compounds like Atazanavir on silica-based columns is often caused by secondary interactions with acidic silanol groups on the stationary phase surface.
-
Action 1: Operate at a Low pH. Ensure your mobile phase pH is low, ideally between 2.5 and 3.5. At this pH, the majority of surface silanol groups are non-ionized, minimizing their ability to interact with the protonated Atazanavir molecules.
-
Action 2: Use an Appropriate Buffer. A buffer not only controls the pH but also its ions can compete for active sites. Phosphate and formate buffers are commonly used. Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH and provide sufficient ionic strength.
-
Action 3: Employ a Modern, High-Purity Column. Use a column with high-purity silica and robust end-capping. These columns have a significantly lower concentration of active silanol groups, which are the primary cause of tailing for basic analytes.
Q3: My method works, but the run time is too long for our laboratory's throughput needs. How can I shorten it without sacrificing resolution?
-
Action 1: Increase the Flow Rate. Cautiously increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min). Monitor the backpressure to ensure it remains within the instrument's and column's limits.
-
Action 2: Increase the Organic Modifier Percentage. After achieving baseline separation, you may have room to slightly increase the acetonitrile concentration. This will decrease the retention time of all components. Be sure to verify that the critical resolution (between the epimer and the main peak) remains acceptable.
-
Action 3: Implement a Gradient. If you are analyzing for other, more retained impurities in the same run, a simple isocratic method may be inefficient. A gradient elution, starting with a higher aqueous percentage and ramping up the organic content, can elute the early peaks (including the epimers) with good resolution and then quickly elute any late-retained compounds, significantly reducing the overall run time.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Suggested Solutions (in order of priority) |
| Poor Resolution | Insufficient selectivity between epimers. | 1. Decrease organic modifier %.2. Optimize mobile phase pH (scout between 3.0-4.0).3. Switch organic modifier (ACN -> MeOH).4. Adjust column temperature. |
| Peak Tailing | Secondary interactions with residual silanols. | 1. Lower mobile phase pH (to < 3.5).2. Use an appropriate buffer (e.g., 20mM Phosphate).3. Use a modern, high-purity end-capped C18 column. |
| Long Run Time | Sub-optimal mobile phase strength or flow rate. | 1. Increase flow rate (monitor pressure).2. Increase organic modifier % (verify resolution).3. Switch to a gradient elution method. |
Frequently Asked Questions (FAQs)
Q: What is a recommended starting point for developing a separation method for Atazanavir epimers?
A: A robust starting point, based on established pharmacopeial methods and literature, would be:
-
Column: A high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 10-25 mM Potassium Phosphate buffer, with pH adjusted to 3.5 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Composition: Start with an isocratic mixture, for example, 75% Mobile Phase A and 25% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: 250 nm.
-
Column Temperature: 30 °C.
From this starting point, you can begin the optimization process described in the troubleshooting guide.
Q: Why is acetonitrile often preferred over methanol for this separation?
A: While both are viable, acetonitrile often provides better peak shapes for nitrogen-containing basic compounds like Atazanavir. Its lower viscosity also results in lower backpressure, and it generally has a different selectivity ("orthogonality") compared to methanol, which can be exploited to resolve difficult peak pairs.
Q: The USP monograph mentions a gradient method for organic impurities. Can this be used for epimer separation?
A: Yes, the gradient method described in the USP for organic impurities is designed to separate a wide range of related substances, including diastereomers. The initial part of this gradient, where the organic phase concentration is low, is the most relevant portion for the separation of the closely eluting epimers. This method can serve as an excellent starting point or a reference for your own method development.
Q: How does column temperature affect the separation of diastereomers?
A: Column temperature influences the analysis in several ways:
-
Viscosity: Higher temperatures decrease mobile phase viscosity, leading to lower backpressure and potentially allowing for higher flow rates.
-
Kinetics: Mass transfer kinetics are improved at higher temperatures, which can lead to sharper, more efficient peaks.
-
Selectivity: Temperature can alter the selectivity (α) between two peaks. Plotting ln(k') versus 1/T (a van't Hoff plot) for the API and its epimer can reveal if a change in temperature will improve the separation. Sometimes, a modest increase or decrease in temperature (e.g., from 30°C to 40°C or 25°C) can provide the necessary boost in resolution.
Experimental Workflow & Visualization
A systematic approach is crucial for efficient mobile phase optimization. The following workflow diagram illustrates a logical sequence of experiments.
Welcome to the Technical Support Center for Atazanavir Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing epimerization during the synthesis of Atazanavir. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of Atazanavir synthesis, and why is it a critical concern?
A1: Atazanavir is a complex aza-peptide with multiple chiral centers. Epimerization is a chemical process where the configuration of one of these chiral centers is inverted, leading to the formation of a diastereomer, often referred to as an epimer. This is a significant concern because epimers of a drug can have different pharmacological and toxicological profiles. The stereocenter most susceptible to epimerization during Atazanavir synthesis is the α-carbon of the L-tert-leucine moiety, especially during the amide bond formation (coupling) step. The presence of epimeric impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API) and is strictly regulated by pharmacopeias.
Q2: What are the primary chemical mechanisms that lead to epimerization of the L-tert-leucine residue?
A2: There are two main pathways for the epimerization of an amino acid residue during peptide coupling reactions, both of which are relevant to the synthesis of Atazanavir:
-
Oxazolone Formation: This is the most common mechanism. Activation of the carboxylic acid of N-methoxycarbonyl-L-tert-leucine can lead to an intramolecular cyclization to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L and D configurations. Nucleophilic attack by the hydrazine derivative on this mixture of oxazolones results in the formation of the desired product along with its epimer.
-
Direct Enolization: A strong base can directly abstract the α-proton of the activated N-methoxycarbonyl-L-tert-leucine, forming a planar enolate intermediate. Similar to the oxazolone pathway, this enolate can be protonated from either side, leading to epimerization before the amide bond is formed.
The bulky tert-butyl group of L-tert-leucine can increase the propensity for epimerization due to steric hindrance, which can slow down the desired intermolecular coupling reaction and favor the intramolecular oxazolone formation.
Q3: Which specific step in the Atazanavir synthesis is most prone to epimerization?
A3: The coupling of N-methoxycarbonyl-L-tert-leucine to the hydrazine intermediate is the most critical step where epimerization is likely to occur. This step involves the activation of the carboxylic acid of the L-tert-leucine derivative, which, as discussed above, can lead to the formation of epimerization-prone intermediates. Careful control of the reaction conditions during this amide bond formation is paramount to maintaining the stereochemical integrity of the L-tert-leucine moiety.
Troubleshooting Guide: Minimizing Epimerization
This section provides a systematic approach to troubleshooting and minimizing epimerization during the synthesis of Atazanavir.
Issue: High levels of the Atazanavir epimer detected in the crude product.
Root Cause Analysis and Solutions:
The formation of the Atazanavir epimer is influenced by several factors in the coupling reaction. The following table outlines the key parameters and provides recommendations for their optimization.
| Parameter | Potential Cause of Epimerization | Recommended Solution & Rationale |
| Coupling Reagent | Highly reactive coupling reagents can accelerate the formation of the oxazolone intermediate. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are known to cause higher rates of epimerization compared to others like DIC (N,N'-diisopropylcarbodiimide). | Use carbodiimides like DIC in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation. HOAt is often more effective than HOBt in suppressing epimerization. |
| Base | The choice and stoichiometry of the base are critical. Strong, non-hindered bases can readily abstract the α-proton, leading to direct enolization. Tertiary amines are commonly used, but their basicity and steric bulk influence the extent of epimerization. | Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM). Use the minimum necessary amount of base, as excess base can significantly increase the rate of epimerization. |
| Solvent | Polar aprotic solvents like DMF (N,N-dimethylformamide) can promote epimerization by stabilizing the charged intermediates (oxazolone or enolate). | Consider using less polar solvents such as dichloromethane (DCM) or a mixture of solvents. A solvent system of chloroform and trifluoroethanol has been shown to suppress epimerization in some cases. However, solubility of the starting materials must be taken into consideration. |
| Temperature | Higher reaction temperatures increase the rate of all reactions, including the undesired epimerization pathways. | Maintain a low temperature (e.g., 0 °C to -15 °C) throughout the activation and coupling steps. This will slow down the rate of epimerization relative to the rate of the desired amide bond formation. |
| Pre-activation Time | Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before the addition of the nucleophile (hydrazine derivative) increases the concentration of the epimerization-prone activated intermediate. | Minimize the pre-activation time. Ideally, the coupling reagent should be added to a mixture of the N-methoxycarbonyl-L-tert-leucine and the hydrazine derivative (in-situ activation) so that the activated species is consumed as it is formed. |
Experimental Protocols
Protocol 1: Optimized Coupling of N-Methoxycarbonyl-L-tert-leucine with Hydrazine Derivative
This protocol is designed to minimize epimerization during the critical amide bond formation step.
-
Reagent Preparation:
-
Dissolve N-methoxycarbonyl-L-tert-leucine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the hydrazine derivative (1.0 eq) and diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool both solutions to 0 °C in an ice bath.
-
To the solution of N-methoxycarbonyl-L-tert-leucine and HOBt, add N,N'-diisopropylcarbodiimide (DIC) (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the activation mixture for no more than 5-10 minutes at 0 °C.
-
-
Coupling:
-
Immediately add the solution of the hydrazine derivative and DIPEA to the activation mixture.
-
Allow the reaction to proceed at 0 °C, monitoring its progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Once the reaction is complete, proceed with the standard work-up and purification procedures.
-
Protocol 2: Chiral HPLC Method for the Analysis of Atazanavir and its Epimer
This method can be used to separate and quantify the desired Atazanavir diastereomer from its epimer.
-
Column: A chiral stationary phase is required. Cellulose-based columns such as Chiralcel OJ-RH or protein-based columns like Ultron ES-OVM have shown success in separating diastereomers.
-
Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would be a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where Atazanavir has strong absorbance (e.g., 250 nm).
-
Standard Preparation: It is highly recommended to synthesize a small amount of the Atazanavir epimer to use as a reference standard for peak identification and method validation. This can often be achieved by intentionally using harsh reaction conditions (e.g., excess strong base, elevated temperature) during the coupling step. Commercially available Atazanavir impurities can also be used as standards.
Visualizing the Process
Diagram 1: Epimerization Mechanisms
Caption: A logical workflow for troubleshooting epimerization.
References
- Eureka | Patsnap. (n.d.). Synthetic method of atazanavir intermediate.
-
Fan, X., Song, Y. L., & Long, Y. Q. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]
-
ACS Publications. (n.d.). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of atazanavir.
-
SynThink Research Chemicals. (n.d.). Atazanavir EP Impurities and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Request PDF. Retrieved from [Link]
-
Duengo, S., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Shizuoka University. (n.d.). Epimerization of Peptide. Retrieved from [Link]
- ResearchGate. (n.d.).
Welcome to the technical support guide for navigating the complexities of matrix effects in the LC-MS/MS analysis of Atazanavir and its critical epimer, 8-epi Atazanavir. This center is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving accurate and reproducible quantification of these compounds in biological matrices. As your dedicated application scientist, I will guide you through the fundamental principles, systematic troubleshooting, and advanced mitigation strategies to ensure the integrity and robustness of your bioanalytical methods.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the foundational questions that form the basis of our investigation into matrix effects for this compound.
Q1: What are matrix effects in LC-MS/MS, and why are they a concern?
A: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[1][2][3][4] In liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), these matrix components can compete with the analyte of interest (in this case, this compound) for ionization in the MS source.[3][5][6] This competition can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to reduced sensitivity and potential underestimation of the analyte's true concentration.[2][3][7] This is the more common effect.
-
Ion Enhancement: An increase in the analyte's signal intensity, which can cause an overestimation of the concentration.
These effects are a major concern because they can severely compromise the accuracy, precision, and reproducibility of a quantitative bioanalytical method.[1][6][8]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
A: The analysis of this compound faces a dual challenge. First, as an epimer, it is structurally very similar to the parent drug, Atazanavir, making chromatographic separation a non-trivial task. Any analytical challenges affecting Atazanavir will likely affect its epimer. Second, like its parent compound, it is measured in complex biological matrices such as plasma or serum. These matrices are rich in endogenous substances that can cause interference.[1][9]
The primary challenge arises from the high probability of co-elution. If this compound elutes from the LC column at the same time as a high-concentration matrix component, its ability to form ions and be detected by the mass spectrometer will be compromised.[5]
Q3: What are the primary sources of matrix effects in plasma samples?
A: In plasma and serum samples, the most significant contributors to matrix effects are phospholipids .[5][8][9][10][11] Phospholipids are a major component of cell membranes and are abundant in these matrices.[5] During common sample preparation techniques like protein precipitation (PPT), phospholipids are often co-extracted with the analytes.[5] When injected into the LC-MS/MS system, they can:
-
Co-elute with the target analyte, causing direct ion suppression.[5]
-
Accumulate on the analytical column and elute erratically in later injections, reducing method reproducibility.[11]
-
Foul the mass spectrometer's ion source, leading to a gradual decline in signal intensity over a batch of samples.[5]
Other sources of matrix effects include salts, proteins, metabolites of the drug itself, and any co-administered medications.[1][10][12]
Q4: How do I know if my assay is suffering from matrix effects?
A: The symptoms of matrix effects can manifest in several ways during method development and validation:
-
Poor Reproducibility: High variability (%CV) in quality control (QC) samples, especially between different batches or when using plasma from different donors.[8]
-
Inaccurate Quantification: Results that are unexpectedly low or high.
-
Non-Linearity of Calibration Curve: Difficulty in obtaining a linear calibration curve that meets regulatory acceptance criteria (e.g., r² < 0.99).[1]
-
Inconsistent Internal Standard (IS) Response: A well-behaved internal standard should have a consistent peak area across all samples. Drifting or erratic IS response is a strong indicator of matrix effects.
-
Loss of Sensitivity: Inability to achieve the desired lower limit of quantitation (LLOQ).[1][8]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A: An internal standard is a compound of known concentration added to every sample, calibrator, and QC. Its primary role is to compensate for variability during the analytical process.[2] A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for LC-MS/MS bioanalysis.[2][3][9][13]
A SIL-IS, such as Atazanavir-d5, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[13][14] Because it is chemically identical, it co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[2][13] While the absolute signal of both the analyte and the IS may vary, their ratio remains constant. This stable ratio allows for accurate quantification even in the presence of significant matrix effects.[2]
Section 2: Troubleshooting Guide - A Systematic Approach
When faced with suspected matrix effects, a systematic approach is crucial for efficient problem-solving. This guide provides a logical workflow and detailed protocols for diagnosing the issue.
2.1: Initial Diagnosis Workflow
This workflow guides you from the initial symptom to a probable cause and the next diagnostic step.
Caption: Systematic workflow for diagnosing matrix effects.
2.2: Experimental Protocols for Diagnosis
This experiment is a qualitative tool to visualize at what retention times matrix components are causing ion suppression.
-
Setup:
-
Prepare a solution of this compound (or Atazanavir) in mobile phase at a concentration that gives a stable, mid-range signal.
-
Use a T-junction to introduce this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow after the analytical column but before the MS ion source.
-
Set up the mass spectrometer to monitor the MRM transition for the infused analyte.
-
-
Execution:
-
Begin infusing the analyte solution. You should observe a stable, elevated baseline signal on the mass spectrometer.
-
Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample with no analyte or IS).
-
-
Analysis:
-
Monitor the baseline of the infused analyte's signal. Any significant drop or "dip" in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Compare the retention time of this suppression dip with the known retention time of this compound from a standard injection. If they overlap, it confirms that matrix components are co-eluting and suppressing your analyte's signal.
-
This protocol, aligned with FDA guidelines, quantifies the magnitude of the matrix effect.[15][16]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Samples): Extract blank plasma from at least six different sources. Spike the analyte and IS into the extracted supernatant after the extraction process is complete.
-
Set C (Extracted Samples): Spike the analyte and IS into the blank plasma before extraction, then process the samples. (This set is used for recovery calculation).
-
-
Calculation:
-
The Matrix Factor (MF) is calculated for each lot of matrix:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
-
An IS-Normalized MF is also calculated, which is more relevant when using a SIL-IS:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
According to regulatory guidelines, the precision (%CV) of the MF across the different matrix lots should not be greater than 15%.[16] A high %CV indicates that the matrix effect is variable between individuals, which is a significant problem for method robustness.
-
Section 3: Advanced Mitigation Strategies & Best Practices
Once matrix effects are confirmed, the focus shifts to elimination or compensation.
3.1: Optimizing Sample Preparation
Improving sample cleanup is the most effective way to combat matrix effects.[2][9] The goal is to selectively remove interfering substances, especially phospholipids, while maximizing analyte recovery.
A comparative study on Atazanavir extraction demonstrated that while Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are common, Solid-Phase Extraction (SPE) was the most effective at circumventing severe ion suppression.[17][18]
| Technique | Principle | Pros | Cons for Atazanavir/8-epi Analysis |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Poor removal of phospholipids , leading to significant matrix effects.[11][17][18] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner extracts than PPT. | Can still co-extract some phospholipids; more labor-intensive.[17][18] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Excellent removal of interferences , including phospholipids.[2][9][17][18] | Requires method development; can be more costly. |
| HybridSPE®-Phospholipid | Combines PPT with specific removal of phospholipids via a zirconia-coated sorbent.[11] | Simple workflow with targeted and highly effective phospholipid removal.[8][19] | Higher cost per sample. |
This protocol is effective for basic compounds like Atazanavir and provides excellent cleanup.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. Comparison of extraction procedures for assessment of matrix effect for selective and reliable determination of atazanavir in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. selectscience.net [selectscience.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapeutics, the HIV-1 protease inhibitor Atazanavir has established itself as a cornerstone of combination therapy. Its efficacy in suppressing viral replication is well-documented. However, the synthesis of complex chiral molecules like Atazanavir can yield diastereomers, such as 8-epi Atazanavir. While often considered impurities, the biological activity of these stereoisomers warrants careful investigation. This guide provides a comparative overview of Atazanavir and its 8-epi diastereomer, delving into the structural nuances, the established antiviral profile of Atazanavir, and the critical need for direct comparative studies. While public domain literature currently lacks a head-to-head antiviral comparison, this document outlines the precise experimental methodologies required to perform such an evaluation, empowering researchers to fill this knowledge gap.
Atazanavir: A Potent HIV-1 Protease Inhibitor
Atazanavir is an azapeptide inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the virus. By binding to the active site of the protease, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious virions.[1] This mechanism of action has proven effective in reducing viral loads in HIV-1 infected patients.[2]
Established Antiviral Activity of Atazanavir
Numerous clinical trials have demonstrated the potent antiviral activity of Atazanavir, both in treatment-naive and treatment-experienced patients.[2] When co-administered with a low dose of ritonavir (a pharmacokinetic booster), Atazanavir has shown comparable efficacy to other leading protease inhibitors like lopinavir.[2][3] In vitro studies have established its inhibitory concentrations against wild-type HIV-1, providing a baseline for its antiviral potency.
The Emergence of this compound: A Question of Stereochemistry
This compound is a diastereomer of Atazanavir, meaning it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms at one of four chiral centers. Specifically, the "8-epi" designation indicates an inversion of the stereochemistry at the 8th position of the molecule's backbone. The IUPAC name for this compound is methyl N-[(2S)-1-[2-[(2R,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.
The stereochemical configuration of a drug is paramount to its biological activity, as it dictates the precise fit and interaction with its molecular target. For HIV-1 protease inhibitors, which bind to a specific three-dimensional active site, even a subtle change in stereochemistry can dramatically alter binding affinity and, consequently, antiviral potency.[4][5][6]
Comparative Antiviral Activity: A Data Gap
A thorough review of the scientific literature reveals a critical gap in our understanding of this compound's antiviral properties. Currently, there are no publicly available studies that directly compare the anti-HIV-1 activity of this compound to that of Atazanavir. Quantitative data, such as the half-maximal inhibitory concentration (IC50) from enzymatic assays or the half-maximal effective concentration (EC50) from cell-based assays, are essential for a definitive comparison.
While direct comparative data is absent, the principles of stereochemistry in drug design strongly suggest that the antiviral activity of this compound is unlikely to be identical to that of Atazanavir. The altered spatial arrangement of the hydroxyl group at the 8th position could lead to steric hindrance or a loss of key hydrogen bonding interactions within the HIV-1 protease active site, potentially reducing its inhibitory capacity.
Experimental Protocols for a Definitive Comparison
To address the current data gap, the following established experimental protocols are recommended for a rigorous comparison of the antiviral activities of Atazanavir and this compound.
HIV-1 Protease Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease. A common method utilizes a fluorogenic substrate.
Principle: A synthetic peptide substrate containing a sequence cleaved by HIV-1 protease is flanked by a fluorescent reporter and a quencher molecule. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore and quencher and leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, therefore, the fluorescence signal.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified, recombinant HIV-1 protease in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of the fluorogenic substrate (e.g., based on the Gag-Pol cleavage site) in DMSO.
-
Prepare serial dilutions of Atazanavir and this compound in DMSO. A known HIV-1 protease inhibitor, such as Pepstatin A, should be used as a positive control.[8]
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add the assay buffer.
-
Add the test compounds (Atazanavir, this compound, and controls) to the appropriate wells.
-
Add the HIV-1 protease solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[8][9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitors.
-
Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Diagram of the HIV-1 Protease Enzymatic Assay Workflow:
Caption: Workflow for the HIV-1 Protease Enzymatic Assay.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, which accounts for factors like cell permeability and metabolism.
Principle: A susceptible human T-cell line (e.g., MT-4 or CEM-SS) is infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compounds. After a period of incubation, the extent of viral replication is quantified by measuring the amount of a viral protein, typically the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]
Step-by-Step Protocol:
-
Cell Culture and Virus Preparation:
-
Culture a susceptible T-cell line (e.g., MT-4) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).
-
-
Assay Setup:
-
Seed the T-cells into a 96-well culture plate.
-
Prepare serial dilutions of Atazanavir and this compound in the culture medium.
-
Add the diluted compounds to the cells.
-
-
Infection and Incubation:
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected cell controls and infected, untreated virus controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
-
Quantification of Viral Replication:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the culture supernatants.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Diagram of the Cell-Based Antiviral Assay Workflow:
Caption: 2D structures of Atazanavir and its 8-epi diastereomer.
Conclusion and Future Directions
Atazanavir remains a vital component of antiretroviral therapy. The existence of its diastereomer, this compound, raises important questions about the impact of stereochemistry on antiviral efficacy. While direct comparative data are currently unavailable, the established principles of medicinal chemistry suggest that a difference in biological activity is likely. The experimental protocols detailed in this guide provide a clear roadmap for researchers to perform a head-to-head comparison. Such studies are crucial for a comprehensive understanding of Atazanavir's structure-activity relationship and for ensuring the quality and efficacy of its pharmaceutical formulations. The elucidation of the antiviral profile of this compound will not only be of academic interest but will also have practical implications for drug manufacturing and regulatory science.
References
- Mitsuya, H., et al. (2019). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope. Journal of Medicinal Chemistry, 62(18), 8419-8432.
- Sáez-Cirión, A., et al. (2002). Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity. Antimicrobial Agents and Chemotherapy, 46(10), 3147-3154.
- Ghosh, A. K., et al. (2019). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2' Ligands To Optimize Hydrogen Bonding in the Substrate Envelope. Journal of Medicinal Chemistry, 62(18), 8419-8432.
- Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940.
- Das, A., et al. (2020). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. International Journal of Molecular Sciences, 21(21), 8203.
- Rich, D. H., et al. (1992). Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid. Journal of Medicinal Chemistry, 35(21), 3803-3812.
-
Ghosh, A. K., et al. (2019). HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2' Ligands To Optimize Hydrogen Bonding in the Substrate Envelope. Request PDF. Retrieved from [Link]
- Matsunaga, S., et al. (2015). A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors. Frontiers in Microbiology, 6, 55.
- Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940.
- Google Patents. (2014). CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir.
-
WIPO. (n.d.). Patent Landscape Report on Atazanavir. Retrieved from [Link]
-
AnaSpec. (n.d.). SensoLyte® 490 HIV Protease Assay Kit Fluorimetric. Retrieved from [Link]
- Google Patents. (2007). EP1755596A2 - Process for preparing atazanavir bisulfate and novel forms.
- Google Patents. (2016). US20160038502A1 - Hiv treatment formulation of atazanavir and cobicistat.
-
PubChem. (n.d.). Atazanavir. Retrieved from [Link]
- Owen, D. R., et al. (2021).
- Yoosefian, M., et al. (2022). In silico evaluation of atazanavir as a potential HIV main protease inhibitor and its comparison with new designed analogs.
- de Oliveira, C. B., et al. (2022). Repurposing HIV Protease Inhibitors Atazanavir and Darunavir as Antifungal Treatments against Candida albicans Infections: An In Vitro and In Vivo Study. Journal of Fungi, 8(11), 1163.
- Seela, F., et al. (1990). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 33(8), 2311-2319.
- Schaffner, C. P., et al. (1986). Anti-viral activity of amphotericin B methyl ester: inhibition of HTLV-III replication in cell culture. Biochemical Pharmacology, 35(22), 4110-4113.
- Wiwanitkit, V. (2012).
- Wood, R. (2008). Atazanavir: its role in HIV treatment. Expert Review of Anti-infective Therapy, 6(6), 785-796.
- Tavakoli-Yaraki, M., et al. (2021). Comparing the effectiveness of Atazanavir/Ritonavir/Dolutegravir/Hydroxychloroquine and Lopinavir/Ritonavir/Hydroxychloroquine treatment regimens in COVID-19 patients. Journal of Medical Virology, 93(12), 6557-6565.
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the effectiveness of Atazanavir/Ritonavir/Dolutegravir/Hydroxychloroquine and Lopinavir/Ritonavir/Hydroxychloroquine treatment regimens in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2′ Ligands to Optimize Hydrogen Bonding in the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Protease Inhibitors Incorporating Stereochemically Defined P2' Ligands To Optimize Hydrogen Bonding in the Substrate Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. abcam.cn [abcam.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Drug Metabolism
Atazanavir, an azapeptide inhibitor of HIV-1 protease, is a cornerstone of antiretroviral therapy.[1] Its complex stereochemistry, however, gives rise to diastereomers, such as 8-epi-Atazanavir, which may exhibit distinct pharmacological and pharmacokinetic profiles. The spatial arrangement of atoms in a drug molecule can significantly influence its interaction with metabolizing enzymes, leading to differences in metabolic stability, clearance, and ultimately, therapeutic efficacy and safety.[2] This guide provides a comprehensive comparison of the known metabolic stability of Atazanavir with the theoretical and anticipated metabolic profile of its C8-epimer, 8-epi-Atazanavir, grounded in established principles of stereoselective drug metabolism. While direct comparative experimental data for 8-epi-Atazanavir is not publicly available, this guide will equip researchers with the foundational knowledge and experimental frameworks to investigate these differences.
Atazanavir Metabolism: A Well-Characterized Pathway
Atazanavir undergoes extensive metabolism, primarily in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[3][4] The major biotransformation pathways for Atazanavir are mono- and di-oxygenation.[3] Minor pathways include glucuronidation, N-dealkylation, hydrolysis, and dehydrogenation.[3][4]
Several metabolites of Atazanavir have been identified in human plasma and through in vitro studies, including products of N-dealkylation, carbamate hydrolysis, hydroxylation, and keto-formation.[5][6] The primary routes of elimination for Atazanavir and its metabolites are through feces (approximately 79%) and urine (around 13%).[4] The unboosted half-life of Atazanavir is approximately 7 hours.[3]
Key Metabolic Pathways of Atazanavir:
-
Oxidation: The most prevalent metabolic route, leading to various mono- and di-hydroxylated metabolites.[6]
-
Hydrolysis: Cleavage of the carbamate and other labile bonds.[5]
-
N-dealkylation: Removal of alkyl groups from nitrogen atoms.[5]
The Question of 8-epi-Atazanavir: Anticipating Stereoselective Differences
8-epi-Atazanavir is a diastereomer of Atazanavir, differing in the stereochemical configuration at the C8 position. This seemingly subtle change in three-dimensional structure can have profound implications for its interaction with the active sites of metabolizing enzymes like CYP3A4. The principles of stereoselectivity in drug metabolism suggest that one diastereomer may be a preferred substrate over the other, leading to different rates of metabolism.
It is highly probable that Atazanavir and 8-epi-Atazanavir will exhibit different metabolic stabilities. The chiral environment of the CYP3A4 active site will likely lead to a "better fit" for one of the diastereomers, resulting in a faster rate of metabolism for that isomer. This could manifest as a shorter half-life and higher intrinsic clearance for the more rapidly metabolized epimer. The specific metabolites formed could also differ between the two compounds, both in terms of quantity and chemical structure.
Hypothesized Differences in Metabolic Stability:
| Parameter | Atazanavir (Known) | 8-epi-Atazanavir (Hypothesized) | Rationale for Difference |
| Primary Metabolizing Enzyme | CYP3A4/5[3][4] | Likely CYP3A4/5 | Same core structure, but the rate of metabolism will likely differ. |
| Metabolic Rate | Extensively metabolized[3] | Potentially different (faster or slower) | Stereochemical differences in the molecule will affect the binding affinity and orientation within the enzyme's active site. |
| Intrinsic Clearance (CLint) | Moderate to high | Expected to be different | A direct consequence of the differing metabolic rates. |
| Half-life (t1/2) | ~7 hours (unboosted)[3] | Expected to be different | Inversely related to the rate of clearance. |
| Metabolite Profile | Characterized[5][6] | Potentially different relative abundances of known metabolites or formation of unique metabolites. | The altered orientation in the enzyme active site could expose different parts of the molecule to catalytic oxidation. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of Atazanavir and 8-epi-Atazanavir, standardized in vitro assays are employed. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.
Liver Microsomal Stability Assay
This assay is a primary screen for assessing phase I metabolism, particularly by CYP enzymes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing MgCl2.
-
Incubation: The test compounds (Atazanavir and 8-epi-Atazanavir) are added to the microsomal suspension at a final concentration typically around 1 µM.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II enzymes, as well as the necessary cofactors.
Methodology:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and resuspended in an appropriate incubation medium. Cell viability is confirmed.
-
Incubation: The hepatocyte suspension is incubated with the test compounds (Atazanavir and 8-epi-Atazanavir) at 37°C in a shaking water bath or incubator.
-
Time Points: Samples are collected at various time points over a period of up to 2-4 hours.
-
Sample Processing: The reaction is terminated by the addition of a cold organic solvent. The samples are then processed to separate the supernatant for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant is determined by a validated LC-MS/MS method.
-
Data Interpretation: Similar to the microsomal assay, the rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.
Sources
- 1. Atazanavir - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the HIV-1 protease inhibitor Atazanavir and its diastereomer, 8-epi-Atazanavir. While direct comparative potency data for 8-epi-Atazanavir is not extensively published, this guide synthesizes information on the stereospecificity of HIV-1 protease, the synthesis of Atazanavir, and the classification of its diastereomers as impurities to provide a comprehensive analysis of its expected relative potency.
Introduction: The Critical Role of Stereochemistry in HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional enzymes and structural proteins necessary for the maturation of infectious virions.[1][2] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART).[3] Atazanavir is a potent, second-generation azapeptide inhibitor of HIV-1 protease, approved for the treatment of HIV-1 infection.[4][5]
The interaction between HIV-1 protease and its inhibitors is highly stereospecific. The three-dimensional arrangement of atoms in an inhibitor molecule is crucial for its binding affinity to the enzyme's active site.[6][7] Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers.[8] Diastereomers are stereoisomers that are not mirror images of each other and can have vastly different biological activities.[8] This guide focuses on comparing the approved drug, Atazanavir, with one of its diastereomers, 8-epi-Atazanavir.
Atazanavir and the Significance of the 8-epi Diastereomer
Atazanavir possesses multiple chiral centers, leading to the possibility of several stereoisomers. The clinically approved and most active form of the drug has a specific stereochemical configuration. The term "8-epi-Atazanavir" refers to a diastereomer of Atazanavir where the stereochemistry at position 8 is inverted relative to the approved drug.
During the synthesis of Atazanavir, control of stereochemistry is paramount to ensure the production of the desired, biologically active isomer.[9][10] Processes are specifically designed to be highly diastereoselective to minimize the formation of other stereoisomers, which are considered impurities.[11][12] Patent applications for the synthesis of Atazanavir sulfate emphasize the need for processes that yield the final product substantially free of its diastereomers, specifying that the presence of D-isomeric impurities should be less than 0.2%.[12] This stringent requirement underscores the understanding that these diastereomers, including 8-epi-Atazanavir, are expected to have significantly lower or no desired biological activity.
Comparative Potency: Atazanavir vs. 8-epi-Atazanavir
| Compound | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Antiviral Activity (EC50) |
| Atazanavir | HIV-1 Protease | ~2.66 nM[13] | Not Widely Reported | 2.6 - 5.3 nM[13] |
| 8-epi-Atazanavir | HIV-1 Protease | Significantly Higher (Expected) | Significantly Higher (Expected) | Significantly Lower (Expected) |
Note: The potency values for 8-epi-Atazanavir are inferred based on the principles of stereospecificity and its classification as an impurity in Atazanavir synthesis.
Experimental Protocols for Determining Inhibitor Potency
The relative potency of HIV-1 protease inhibitors is determined through a combination of enzymatic and cell-based assays. Below are detailed, step-by-step methodologies for these key experiments.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease. It utilizes a fluorogenic substrate that, when cleaved by the enzyme, produces a measurable fluorescent signal.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, for example, 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
-
HIV-1 Protease Solution: Reconstitute lyophilized recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 0.1 µM.
-
Fluorogenic Substrate Solution: Prepare a stock solution of a commercially available FRET-based HIV-1 protease substrate in DMSO and dilute it in the assay buffer to the recommended working concentration.
-
Inhibitor Solutions: Prepare a serial dilution of Atazanavir and 8-epi-Atazanavir in DMSO, then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 10 µL of each inhibitor dilution (or solvent control).
-
Add 80 µL of the HIV-1 Protease Solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Fluorogenic Substrate Solution to each well.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each compound.
-
Cell-Based Antiviral Activity Assay (p24 Antigen ELISA)
This assay determines the ability of an inhibitor to prevent HIV-1 replication in a cell culture model by measuring the production of the viral core protein, p24.
-
Cell Culture and Virus Infection:
-
Culture a susceptible T-cell line (e.g., MT-4 or CEM-SS) in appropriate culture medium.
-
In a 96-well plate, seed the cells at a density of approximately 5 x 10^4 cells per well.
-
Add serial dilutions of Atazanavir and 8-epi-Atazanavir to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
-
p24 Antigen Quantification (ELISA):
-
After the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Lyse the virus in the supernatant by adding a Triton X-100-based lysis buffer.
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the lysed supernatant samples and a series of p24 antigen standards to the wells and incubate for 1-2 hours at 37°C.
-
Wash the plate and add a biotinylated anti-p24 detection antibody, followed by incubation.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 antigen standards.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Plot the percentage of p24 inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
-
Visualizing the Mechanism and Workflow
HIV-1 Protease Inhibition Pathway
Caption: Mechanism of HIV-1 Protease Inhibition by Atazanavir.
Experimental Workflow for Potency Determination
Caption: Workflow for Determining HIV-1 Protease Inhibitor Potency.
Conclusion
The stereochemical integrity of Atazanavir is fundamental to its potent inhibitory activity against HIV-1 protease. While direct experimental data on the potency of 8-epi-Atazanavir is scarce in the public domain, the stringent requirements for stereochemical purity during its synthesis and its classification as an impurity provide compelling evidence for its significantly reduced efficacy compared to the approved drug. The provided experimental protocols for enzymatic and cell-based assays represent the gold standard for quantifying the potency of HIV-1 protease inhibitors and would be the definitive methods to confirm the expected lower activity of 8-epi-Atazanavir. For researchers in the field, this guide highlights the critical importance of stereochemistry in the design and development of effective antiretroviral agents.
References
-
QuickTiter™ HIV Lentivirus Quantitation Kit (HIV p24 ELISA) . Cell Biolabs, Inc. Link
-
ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric) . Abcam. Link
-
Fan, X., Song, Y. L., & Long, Y. Q. (2010). An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach . Organic process research & development, 14(1), 183-189. Link
-
HIV-1 p24 ANTIGEN CAPTURE ASSAY . ABL, Inc. Link
-
Assay Procedure . Alpha Diagnostic International. Link
-
Robinson, B. S., Riccardi, K. A., & Fung, H. B. (2004). Atazanavir: a novel HIV-1 protease inhibitor . Clinical therapeutics, 26(5), 648-666. Link
-
HIV-1 Protease Assay Kit . Creative BioMart. Link
-
Atazanavir . BioCrick. Link
-
HIV-1 p24 ELISA Assay . XpressBio. Link
-
FineTest® HIV 4th GeneRation (HIV-1+HIV-2 antibodies plus p24 antigen) ELISA Kit . FineTest. Link
-
Zhang, Y., Wang, Y., Ke, H., & Li, Y. (2014). Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe . PLoS ONE, 9(8), e104364. Link
-
SensoLyte® 490 HIV Protease Assay Kit Fluorimetric . Anaspec. Link
-
Atazanavir Synthetic Routes . MedKoo Biosciences. Link
-
Process for the preparation of atazanavir sulfate substantially free of diastereomers . Google Patents. Link
-
Wensing, A. M., van Maarseveen, N. M., & Boucher, C. A. (2010). Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors . Viruses, 2(5), 1119-1140. Link
-
Pahuja, K., Kumar, R., & Singh, S. (2021). Effects of Stereoisomers on Drug Activity . Austin Journal of Biosensors & Bioelectronics, 7(1), 1045. Link
-
Chemical structure of atazanavir . ResearchGate. Link
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action . Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Link
-
Venkatachalam, T. K., Qazi, S., & Uckun, F. M. (2006). Synthesis, separation and anti-HIV activity of distereoisomers of N-[p-(4-bromophenyl)-2', 3'-didehydro-3'-deoxy-5'-thymidylyl]-L-alanine methyl ester (stampidine) . Arzneimittel-Forschung, 56(02a), 152-158. Link
-
Atazanavir Sulfate: A Deep Dive into the Inhibition of HIV-1 Protease . Benchchem. Link
-
Ghosn, J., & Chaix, M. L. (2009). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS . Journal of medicinal chemistry, 52(10), 2919-2938. Link
-
Louis, J. M., & Weber, I. T. (2011). HIV protease inhibitors: a review of molecular selectivity and toxicity . Current drug metabolism, 12(7), 639-650. Link
-
de Lacerda, L. S., Ferreira, F. F., & de Andrade, J. B. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity . Molecules, 26(23), 7192. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atazanavir: a novel HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. medkoo.com [medkoo.com]
- 10. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]
- 11. researchgate.net [researchgate.net]
- 12. EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers - Google Patents [patents.google.com]
- 13. Atazanavir | CAS:198904-31-3 | HIV protease inhibitor,highly potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. proceedings.blucher.com.br [proceedings.blucher.com.br]
In the landscape of antiretroviral drug development, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) like Atazanavir is not merely a regulatory hurdle, but a fundamental requirement for safety and efficacy. Atazanavir, an azapeptide HIV-1 protease inhibitor, possesses four chiral centers, giving rise to the possibility of 16 stereoisomers. The process of synthesis can inadvertently lead to the formation of diastereomers, such as epimers, which differ in the configuration at only one of these chiral centers. One such critical impurity is 8-epi-Atazanavir, where the stereochemistry at the C-8 position is inverted from the desired (R) configuration to the (S) configuration.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of 8-epi-Atazanavir. We will explore the causality behind the selection of each method, present supporting data, and offer detailed protocols tailored for researchers, scientists, and drug development professionals.
The Structural Challenge: Differentiating Epimers
Atazanavir's approved chemical structure is (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester. The inversion at the C-8 position to form 8-epi-Atazanavir results in a molecule with the same mass and connectivity. Consequently, techniques like standard mass spectrometry and elemental analysis are insufficient for its identification. The challenge lies in detecting the subtle change in the three-dimensional arrangement of atoms around the C-8 carbinol center.
| Compound | IUPAC Name Fragment (Stereochemistry) | Key Difference |
| Atazanavir | ...(8S,9S)... | Correct stereoisomer |
| 8-epi-Atazanavir | ...(8R,9S)... | Epimer at the C-8 position |
Note: There appears to be a discrepancy in literature regarding the exact stereochemical assignment (S vs. R at position 8). For the purpose of this guide, the key takeaway is the inversion at this specific chiral center, which the following techniques are designed to detect regardless of the absolute assignment.
Spectroscopic Toolkit: A Comparative Analysis
To resolve this stereochemical puzzle, we must turn to spectroscopic methods sensitive to the spatial arrangement of atoms. The most powerful tools for this purpose are Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. While Infrared (IR) spectroscopy can sometimes distinguish diastereomers, its utility here is limited and less definitive.
| Technique | Principle of Differentiation | Strengths | Limitations |
| NMR Spectroscopy | Changes in the local electronic environment and through-space nuclear couplings due to altered stereochemistry. | Provides definitive structural information, identifies the specific site of epimerization. | Requires higher sample concentration, complex spectra may require 2D techniques for full assignment. |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light by a chiral molecule. | Highly sensitive to changes in stereochemistry, requires very little sample. | Provides information about the overall chirality but does not pinpoint the specific epimeric center without a reference standard. |
| Infrared (IR) Spectroscopy | Subtle differences in vibrational modes (bond stretching/bending) in the fingerprint region. | Fast and simple. | Differences between epimers can be minimal and difficult to interpret conclusively. Not a primary identification tool. |
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. The inversion of the stereocenter at C-8 alters the local magnetic environment, causing measurable changes in the chemical shifts (δ) and coupling constants (J) of nearby nuclei, particularly the proton at C-8 (H-8) and adjacent protons.
Causality: Why NMR Works
The hydroxyl (-OH) group and the proton (H) at the C-8 chiral center will have a different spatial relationship with neighboring groups in the epimeric form compared to the parent drug. This change in geometry affects the shielding/deshielding of adjacent nuclei. Most importantly, through-space correlations, detectable by 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), will be distinctly different.
Expected Results & Data Interpretation
-
¹H NMR: The most direct evidence will come from the chemical shift of the H-8 proton. Due to the change in its orientation relative to the rest of the molecule, a significant shift (either upfield or downfield) is expected. Protons on adjacent carbons (e.g., C-9 and C-7) will also likely exhibit small but measurable changes in their chemical shifts and coupling constants.
-
2D NMR (NOESY/ROESY): This is the definitive experiment. A NOESY or ROESY spectrum maps protons that are close to each other in space. By comparing the cross-peaks for Atazanavir and the 8-epi impurity, one can build a 3D model of the molecule's conformation in solution. A different pattern of NOE correlations involving the H-8 proton and its neighbors will provide unambiguous proof of the inverted stereochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample (Atazanavir reference standard or test sample) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Set the spectral width to cover a range of approximately -1 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution.
-
Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
Data Analysis: Compare the chemical shifts of all protons, paying close attention to the H-8 signal. Analyze the NOESY spectrum to identify key spatial correlations that differ between the standard and the impurity.
Deep Dive 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. Since epimers are different chiral molecules, they will interact with polarized light differently, resulting in distinct CD spectra.
Causality: Why CD Works
The overall three-dimensional shape of the molecule, which is dictated by its stereocenters, determines its CD spectrum. Inverting one of those centers, as in 8-epi-Atazanavir, creates a molecule with a different overall shape and, therefore, a different chiroptical signature. This is often observed as a change in the sign or magnitude of the Cotton effects in the spectrum.
Expected Results & Data Interpretation
The CD spectrum of 8-epi-Atazanavir is expected to be significantly different from that of Atazanavir. While not a perfect mirror image (as would be the case for an enantiomer), one might observe an inversion of a key peak (e.g., a positive peak becomes negative) or a dramatic shift in the wavelength of maximum absorption. This technique is exceptionally powerful when a reference standard for 8-epi-Atazanavir is available for direct comparison.
Experimental Protocol: CD Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Create a dilution to ~0.1 mg/mL for analysis. The final concentration should be adjusted to yield a UV absorbance of ~1.0 at the wavelength of interest.
-
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Scan from the far-UV to the near-UV range (e.g., 200-350 nm).
-
Set a suitable scan speed (e.g., 50 nm/min) and bandwidth (e.g., 1 nm).
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis: Overlay the spectrum of the test sample with the spectrum of the Atazanavir reference standard. Any significant deviation indicates the presence of a stereoisomeric impurity.
Workflow for Identification and Confirmation
A logical workflow ensures efficient and accurate identification. Initial screening can be performed using chromatography, but definitive confirmation requires the spectroscopic techniques detailed above.
Caption: Recommended workflow for the identification of 8-epi-Atazanavir.
Conclusion
While chromatographic methods are essential for the initial detection and separation of 8-epi-Atazanavir from the parent drug, they do not provide structural confirmation. For unambiguous identification, a multi-pronged spectroscopic approach is required. NMR spectroscopy, particularly 2D NOESY, stands as the primary method for providing definitive, atom-specific structural evidence of epimerization. Circular Dichroism serves as an excellent and highly sensitive complementary technique to confirm the altered stereochemistry by observing its unique chiroptical properties. The use of IR is not recommended as a primary tool for this specific challenge due to the likely subtlety of spectral differences. By employing this rigorous, evidence-based workflow, researchers and quality control professionals can confidently ensure the stereochemical integrity of Atazanavir.
References
-
SynThink Research Chemicals. Atazanavir EP Impurities and Related Compounds. SynThink. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017). Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS. [Online] 5 Jan. Available from: [Link]
-
Phenomenex. Ph. Eur. Monograph 2898: Atazanavir Sulfate Assay, Related Substances, and Impurity K. Phenomenex Inc. Available from: [Link]
-
PubMed. (2013). Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Available from: [Link]
-
European Medicines Agency. (2016). Assessment report - Atazanavir Mylan. European Union. Available from: [Link]
-
National Institutes of Health (NIH). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. NIH. Available from: [Link]
-
African Journal of Biomedical Research. LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. AJBR. Available from: [Link]
-
African Journal of Biomedical Research. (2024). LC-MS Based Quantification of Degradents in Pharmaceutical and Bulk Products of Atazanavir Sulfate and Ritonavir. [Online] 18 Sep. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. [Online] 31 Jul. Available from: [Link]
- ResearchGate. *Separation and preparative purification of l ‐ and d ‐valine ester: Diastereomeric conjugates of atazanavir using a combination of 2‐propanol and acetonitrile in reversed
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity in Atazanavir API
Atazanavir, a protease inhibitor, is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV-1) infection.[1] The therapeutic efficacy and safety profile of Atazanavir are intrinsically linked to the purity of the API. Impurities, which can arise from the manufacturing process, degradation, or storage, may be inert, pharmacologically active, or even toxic.[2] Therefore, rigorous analytical control is not merely a regulatory hurdle but a scientific necessity to guarantee patient safety and drug efficacy. This guide will navigate the complexities of impurity profiling, drawing upon pharmacopoeial standards and advanced analytical techniques.
The control of impurities is guided by international standards, primarily the International Council for Harmonisation (ICH) guidelines, which provide a framework for the identification, qualification, and control of impurities in new drug substances.[3] Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide official monographs that outline the specific tests and acceptance criteria for API purity.
Comparative Analysis of Analytical Techniques
The cornerstone of Atazanavir purity assessment is chromatography, with High-Performance Liquid Chromatography (HPLC) being the most established technique. However, advancements in liquid chromatography have led to the adoption of Ultra-High-Performance Liquid Chromatography (UPLC), which offers significant advantages in terms of speed and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a widely used and robust technique for the separation, identification, and quantification of Atazanavir and its related substances.[4][5][6] The principle lies in the differential partitioning of the analyte and impurities between a stationary phase (typically a C18 column) and a liquid mobile phase.
Causality in HPLC Method Design: The choice of a C18 column is predicated on the non-polar nature of Atazanavir, allowing for effective separation based on hydrophobicity. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution of the API from its impurities. The pH of the buffer is a critical parameter, influencing the ionization state of Atazanavir and its impurities, thereby affecting their retention behavior.[7] Detection is typically performed using a UV detector at a wavelength where Atazanavir exhibits maximum absorbance, ensuring high sensitivity.[8]
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in a dramatic increase in resolution, sensitivity, and speed of analysis. For Atazanavir, this translates to shorter run times and improved separation of closely eluting impurities, which is critical for accurate purity profiling.[9]
The UPLC Advantage: The enhanced resolution of UPLC can reveal impurities that may co-elute with the main peak or other impurities in an HPLC separation. The increased sensitivity is particularly beneficial for the detection and quantification of trace-level genotoxic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of unknown impurities and the characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[9] By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, it is possible to obtain molecular weight information and fragmentation patterns of impurities, facilitating their structural elucidation.
Pharmacopoeial Standards: A Global Perspective
The purity of Atazanavir API is officially defined in the monographs of major pharmacopoeias. These monographs provide legally binding standards for quality.
United States Pharmacopeia (USP)
The USP monograph for Atazanavir Sulfate specifies a limit for Atazanavir Related Compound A at not more than 0.1%.[10] The monograph also outlines a detailed HPLC method for the determination of organic impurities.
European Pharmacopoeia (EP)
The European Pharmacopoeia monograph (2898) for Atazanavir Sulfate lists several specified impurities, including Impurity F and Impurity K.[7] While the specific percentage limits for all impurities are detailed within the full monograph, it is crucial to consult the latest version for the most current acceptance criteria. The general principle of the EP is to control specified identified impurities, specified unidentified impurities, and any unspecified impurity to within defined thresholds.[2]
Japanese Pharmacopoeia (JP)
As of the latest available information, a specific monograph for Atazanavir in the Japanese Pharmacopoeia was not publicly accessible through our comprehensive searches.[11][12][13][14][15] For products intended for the Japanese market, it is imperative to consult the official Japanese Pharmacopoeia or contact the Pharmaceuticals and Medical Devices Agency (PMDA) for the applicable standards.
Table 1: Comparison of Pharmacopoeial Impurity Designations
| Pharmacopoeia | Specified Impurities Mentioned | General Approach to Impurity Control |
| USP | Atazanavir Related Compound A | Sets specific limits for named impurities and a general limit for other impurities.[10] |
| EP | Impurity F, Impurity K, and others | Controls specified identified and unidentified impurities, and unspecified impurities based on ICH thresholds.[2][7] |
| JP | Monograph not publicly located | Follows the principles of the ICH guidelines for impurity control. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the development and validation of analytical methods for Atazanavir purity assessment. It is essential to validate any method according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
HPLC Method for Purity Assessment
This protocol is a representative example based on published methods.[4][6]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the wavelength of maximum absorbance for Atazanavir (approximately 250 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Method Validation Workflow
Caption: Workflow for HPLC method validation as per ICH guidelines.
UPLC Method for Enhanced Impurity Profiling
This protocol highlights the advantages of UPLC for faster and more efficient analysis.
Chromatographic Conditions:
-
Column: C18, 50-100 mm x 2.1 mm, <2 µm particle size
-
Mobile Phase: Similar to HPLC, but may require optimization for the shorter column and faster flow rate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Detection: UV or Diode Array Detector (DAD) for spectral confirmation.
-
Injection Volume: 1-5 µL
-
Column Temperature: Controlled, often slightly elevated to reduce viscosity.
Comparative Performance
Caption: Key performance differences between HPLC and UPLC.
Data Interpretation and Impurity Profiling
A comprehensive impurity profile includes the identification, quantification, and reporting of all impurities above the reporting threshold.
Table 2: Representative HPLC Performance Data
| Parameter | Typical Value | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Within 98.0 - 102.0% |
| Precision (RSD) | < 2.0% | ≤ 2.0% for repeatability |
| LOD | Analyte dependent | To be determined |
| LOQ | Analyte dependent | To be determined |
Conclusion and Future Perspectives
The assessment of Atazanavir API purity is a multi-faceted process that relies on robust analytical techniques, adherence to pharmacopoeial standards, and a thorough understanding of impurity formation and control. While HPLC remains a workhorse in quality control laboratories, the adoption of UPLC offers significant advantages in terms of efficiency and sensitivity. For the definitive characterization of impurities, LC-MS is an invaluable tool.
As manufacturing processes evolve and regulatory expectations become more stringent, the development of even more sensitive and rapid analytical methods will continue to be a priority. The principles of Quality by Design (QbD) will play an increasingly important role in proactively controlling impurities from the initial stages of process development. This comprehensive understanding and proactive control of API purity are paramount to ensuring the continued safety and efficacy of Atazanavir for patients worldwide.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
Konidala, S. K., et al. (2012). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica, 4(3), 1305-1310. [Link]
-
Phenomenex Inc. (n.d.). Ph. Eur. Monograph 2898: Atazanavir Sulfate Assay, Related Substances, and Impurity K. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atazanavir Sulfate-impurities. Retrieved from [Link]
- Anonymous. (2024). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. Journal of Pharmaceutical Sciences and Research, 16(10), 1234-1241.
- Anonymous. (n.d.). New RP-HPLC Method for the Estimation of Atazanavir sulphate in Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology.
-
Huang, Y., et al. (2017). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(15), 1235-1242. [Link]
-
Sathish Kumar Konidala, K. Sujana and A. Prameela Rani. (2012). New Validated RP-HPLC method for the Determination of Atazanavir Sulphate in Bulk and Dosage form. Der Pharma Chemica, 4(3):1305-1310. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2021). The Japanese Pharmacopoeia 18th Edition. [Link]
-
PMDA. (n.d.). Official Monographs. Retrieved from [Link]
-
PMDA. (n.d.). Japanese Pharmacopoeia and related informations. Retrieved from [Link]
-
SynZeal. (n.d.). Atazanavir EP Impurity F. Retrieved from [Link]
-
European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
PMDA. (2016). The Japanese Pharmacopoeia Seventeenth Edition. [Link]
-
PMDA. (2021). The Japanese Pharmacopoeia Eighteenth Edition. [Link]
-
Web of Pharma. (2025). Atazanavir Sulfate USP 2025. [Link]
-
Drugs.com. (2025). Atazanavir Sulfate Monograph for Professionals. [Link]
-
United States Pharmacopeia. (2022). Atazanavir Sulfate. USP-NF. [Link]
Sources
- 1. USP Atazanavir Sulfate (Assay, Organic Impurities –Procedures 1 and 2, Limit of Atazanavir Related Compound A). Atazanavir sample solution 0.23mg/ml Injection. USP-Organic impurities procedure-2 | Phenomenex [phenomenex.com]
- 2. edqm.eu [edqm.eu]
- 3. bfarm.de [bfarm.de]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. phenomenex.com [phenomenex.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP Atazanavir Sulfate (Assay, Organic Impurities –Procedures 1 and 2, Limit of Atazanavir Related Compound A) Atazanavir system suitability solution-Zoomed scale. USP- Organic Impurity-Procedure-1 | Phenomenex [phenomenex.com]
- 11. Japanese Pharmacopoeia and related informations [jpdb.nihs.go.jp]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. Japanese Pharmacopoeia 18th Edition | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 14. pmda.go.jp [pmda.go.jp]
- 15. mhlw.go.jp [mhlw.go.jp]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of the HIV-1 protease inhibitor Atazanavir and its stereoisomer, 8-epi Atazanavir. As stereochemistry can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME), understanding the nuances between these two molecules is critical for drug development and optimization.
Introduction to Atazanavir and the Significance of its Epimers
Atazanavir is a cornerstone of antiretroviral therapy, valued for its once-daily dosing and favorable lipid profile compared to other protease inhibitors.[1][2] It functions by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles.[3] Atazanavir's complex structure, however, gives rise to several stereoisomers, including this compound, an epimer that differs in the spatial arrangement at a single chiral center.[4][5] While seemingly minor, such a change can lead to profound differences in how the body processes the compound, potentially affecting its efficacy, safety, and drug-drug interaction profile. This guide will delve into the known pharmacokinetics of Atazanavir and explore the anticipated, albeit less documented, profile of its 8-epi counterpart.
Atazanavir: A Well-Characterized Pharmacokinetic Profile
Atazanavir's pharmacokinetic journey through the body has been extensively studied. After oral administration, it is rapidly absorbed, with peak plasma concentrations (Cmax) reached in approximately 2 to 2.5 hours.[6][7] Its absorption is significantly enhanced when taken with food, which also reduces pharmacokinetic variability.[8][9]
Once in circulation, Atazanavir is highly bound (around 86%) to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[9][10] The drug is extensively metabolized in the liver, predominantly by the cytochrome P450 isoenzyme CYP3A4, and to a lesser extent by CYP3A5.[7][11] This metabolic reliance on CYP3A4 is a key reason why Atazanavir is often co-administered with a small "boosting" dose of Ritonavir, a potent CYP3A4 inhibitor.[12][13] This boosting strategy slows down Atazanavir's metabolism, increasing its plasma concentration and prolonging its half-life, which is approximately 7-8 hours for unboosted Atazanavir.[8][9][14]
The primary routes of biotransformation for Atazanavir are mono- and di-oxygenation.[7][10][15] Other minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[10][15] Excretion occurs mainly through feces (about 79%) with a smaller portion eliminated in the urine (about 13%).[10][15]
This compound: An Emerging Picture
Direct and comprehensive pharmacokinetic data for this compound is not as readily available in published literature. It is primarily recognized as an impurity or a potential metabolite of Atazanavir.[5] However, based on established principles of drug metabolism and stereochemistry, we can infer its likely pharmacokinetic behavior in comparison to the parent drug.
Epimers often exhibit different affinities for metabolizing enzymes and transporters. It is plausible that this compound's interaction with CYP3A4 and CYP3A5 differs from that of Atazanavir. In vitro studies have shown that CYP3A5 can produce a unique metabolite "signature" for Atazanavir.[16][17] It is conceivable that the formation and clearance of this compound could also be influenced by an individual's CYP3A5 genetic status.
Generally, metabolites are more polar than the parent drug to facilitate excretion. If this compound is formed as a metabolite, it would likely have a shorter half-life and be cleared more rapidly than Atazanavir. Its protein binding characteristics might also differ, which would impact its volume of distribution and the concentration of the free, active drug.
Comparative Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of Atazanavir and provides a projected profile for this compound based on scientific inference.
| Pharmacokinetic Parameter | Atazanavir | This compound (Projected) | Rationale for Projection |
| Absorption (Oral) | Rapid, Tmax ~2.5 hours; bioavailability enhanced with food.[7][15] | Likely similar absorption to Atazanavir if administered directly, but primarily formed via metabolism. | As a stereoisomer, its physicochemical properties governing absorption are expected to be similar. |
| Distribution | High plasma protein binding (~86%).[9][10] | Potentially lower protein binding. | Changes in 3D structure can alter interactions with plasma proteins. |
| Metabolism | Primarily by CYP3A4/5; major pathways are mono- and di-oxygenation.[7][11][15] | May be a substrate, inhibitor, or inducer of CYP enzymes, potentially with different kinetics than Atazanavir. | Stereoisomers often exhibit different affinities for metabolizing enzymes. |
| Elimination Half-Life | ~7-8 hours (unboosted).[8][9][14] | Likely shorter than Atazanavir. | Metabolites are generally more polar and are eliminated more rapidly. |
| Excretion | Primarily fecal (~79%), with a smaller portion in urine (~13%).[10][15] | If more polar, may have a higher proportion of renal excretion. | Increased polarity facilitates renal clearance. |
Metabolic Pathway of Atazanavir
The metabolism of Atazanavir is a complex process resulting in numerous metabolites. The primary enzyme responsible for its biotransformation is CYP3A4. The diagram below illustrates the major metabolic pathways.
Caption: Metabolic pathways of Atazanavir, highlighting the formation of various metabolites.
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine the formation and metabolic profile of this compound, a well-established in vitro assay using human liver microsomes (HLMs) can be employed.
Objective: To investigate the formation of this compound from Atazanavir and compare their relative metabolic stabilities in human liver microsomes.
Materials:
-
Atazanavir and this compound analytical standards
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer (pH 7.4), HLMs (final concentration, e.g., 0.5 mg/mL), and either Atazanavir or this compound (final concentration, e.g., 1 µM).
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the incubation mixtures to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying Atazanavir, this compound, and any potential metabolites.
-
Develop specific multiple reaction monitoring (MRM) transitions for each analyte.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area ratio (analyte/internal standard) versus time for both Atazanavir and this compound.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression.
-
Monitor for the appearance of this compound in the Atazanavir incubations and vice versa.
-
This experimental workflow will provide crucial data on the metabolic fate of both compounds, clarifying whether this compound is a significant metabolite of Atazanavir and how its stability compares to the parent drug.
Caption: Workflow for the in vitro metabolic stability assay of Atazanavir and this compound.
Conclusion
The pharmacokinetic profile of Atazanavir is well-established, characterized by its CYP3A4-mediated metabolism and the significant impact of food and boosters on its bioavailability. While direct data on this compound is limited, fundamental principles of stereoselective drug metabolism suggest it may have a distinct pharmacokinetic profile, likely involving altered metabolic stability and clearance pathways. The provided in vitro experimental protocol offers a robust framework for researchers to generate the necessary data to elucidate the pharmacokinetic behavior of this compound. A comprehensive understanding of the pharmacokinetics of both epimers is essential for optimizing HIV therapy and ensuring patient safety and efficacy.
References
-
Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]
-
Atazanavir: its role in HIV treatment. PMC. [Link]
-
Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. PubMed. [Link]
-
Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. PubMed. [Link]
-
Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir. PubMed. [Link]
-
Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents. PMC. [Link]
-
Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment. PubMed. [Link]
-
Pharmacology of Atazanavir ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ATAZANAVIR CAPSULES safe. accessdata.fda.gov. [Link]
-
Population pharmacokinetics of atazanavir in patients with human immunodeficiency virus infection. PubMed. [Link]
-
Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment. Semantic Scholar. [Link]
-
Atazanavir. StatPearls - NCBI Bookshelf. [Link]
-
Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. PubMed. [Link]
-
Definition of atazanavir/ritonavir. NCI Drug Dictionary - National Cancer Institute. [Link]
-
Atazanavir: effects on P-glycoprotein transport and CYP3A metabolism in vitro. PubMed. [Link]
-
Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults. PubMed Central. [Link]
-
Intracellular Penetration of Atazanavir, Ritonavir and Dolutegravir With Concomitant Rifampicin: A Dose Escalation Study. PMC. [Link]
-
Drug‐drug interaction of atazanavir on UGT1A1‐mediated glucuronidation of molidustat in human. PMC. [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. [Link]
-
Atazanavir. Wikipedia. [Link]
-
This compound. gsrs. [Link]
-
Development and Validation of RP-HPLC method for Simultaneous estimation of A. Research Journal of Pharmacy and Technology. [Link]
-
This compound. PubChem. [Link]
-
Simultaneous Estimation of Atazanavir and Ritonavir in Combined Tablet Dosage Form. ijrar.org. [Link]
-
Atazanavir: improving the HIV protease inhibitor class. PubMed. [Link]
-
Atazanavir. Aidsmap. [Link]
-
Atazanavir. PubChem. [Link]
Sources
- 1. Atazanavir: improving the HIV protease inhibitor class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atazanavir | aidsmap [aidsmap.com]
- 3. Atazanavir - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C38H52N6O7 | CID 22940470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. youtube.com [youtube.com]
- 15. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 8-epi Atazanavir. As an epimer and known impurity of the antiretroviral drug Atazanavir, this compound is frequently handled in research and quality control settings.[1][2] Adherence to these protocols is critical not only for laboratory safety but also for ensuring environmental protection and regulatory compliance. Our goal is to provide a definitive resource that empowers your team to manage chemical waste with confidence and integrity.
Compound Profile: Understanding the Risks of this compound
Before handling disposal, it is crucial to understand the chemical and toxicological profile of the substance. This knowledge forms the basis for the procedural choices outlined in this guide. This compound shares a core structure with Atazanavir, an azapeptide HIV protease inhibitor.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₅₂N₆O₇ | [1][5] |
| Molecular Weight | ~704.9 g/mol | [1][4] |
| Appearance | Likely a solid, similar to Atazanavir | N/A |
| Solubility | Insoluble in water (<1 mg/mL) |[3] |
The primary hazards associated with the parent compound, Atazanavir, which should be conservatively attributed to its epimer in the absence of specific data, include:
-
Serious Eye Damage: The compound is classified as severely irritating to the eyes.[6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically the heart and liver.[6]
-
Aquatic Toxicity: The compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7]
-
Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air during processing.[6]
This toxicological profile, particularly its ecotoxicity, is the primary driver for the stringent disposal requirements that follow. Preventing its release into the environment is a key regulatory and ethical imperative.[7][8]
The Regulatory Framework: Adherence to EPA and RCRA Mandates
The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] A landmark regulation, the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" (often referred to as Subpart P), established new standards for healthcare facilities and research laboratories.[11][12][13]
The two most critical takeaways for laboratories handling this compound are:
-
The Federal Sewer Ban: Effective August 21, 2019, the EPA explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (i.e., no flushing or pouring into a sink).[13][14]
-
Hazardous Waste Classification: A pharmaceutical is considered RCRA hazardous waste if it is specifically listed (P- or U-lists) or exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[14]
Given the documented organ and aquatic toxicity of Atazanavir, it is imperative to manage all this compound waste as a RCRA hazardous waste to ensure full compliance and environmental stewardship.
Standard Operating Procedure (SOP) for this compound Disposal
This section provides a direct, step-by-step methodology for the compliant disposal of this compound waste streams. Following this protocol ensures that waste is correctly managed from the point of generation to its final destruction, creating a self-validating system of compliance.
Step 1: Hazard Assessment and PPE
-
Action: Before handling the waste, confirm the hazards by reviewing the Safety Data Sheet (SDS) for Atazanavir or any available data for the epimer.[6]
-
Causality: This step ensures you are equipped with the correct Personal Protective Equipment (PPE). For this compound, this includes:
-
Note: If handling bulk powder that could become airborne, work in a ventilated area and minimize dust generation.[6][16]
Step 2: Waste Segregation at the Source
-
Action: At the point of generation (e.g., your lab bench), immediately segregate this compound waste from all other waste streams (e.g., regular trash, sharps, non-hazardous chemical waste).
-
Causality: Segregation is the most critical step in proper waste management.[17] It prevents the cross-contamination of non-hazardous waste, which would increase the volume of hazardous waste and disposal costs, and ensures that the compound is not inadvertently released into the environment.
Step 3: Containerization and Labeling
-
Action: Place all this compound waste into a designated, compatible, and sealable container. This container must be clearly labeled.
-
Container Specifications:
-
Must be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Must have a secure, leak-proof lid.
-
-
Labeling Requirements: The label must, at a minimum, include:
-
The words "Hazardous Waste" .
-
The chemical name: "Waste this compound" .
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
-
Causality: Proper labeling ensures that the container's contents are identifiable throughout the disposal process, preventing mismanagement and ensuring it is handled correctly by both lab personnel and the disposal vendor.
Step 4: Secure On-Site Accumulation
-
Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's policies and RCRA regulations.
-
Causality: Storing hazardous waste in a designated, secure area prevents accidental spills, exposure to untrained personnel, and release into drains or the environment. This area should be under the control of the laboratory personnel.
Step 5: Final Disposal via Licensed Vendor
-
Action: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[18][19]
-
Required Disposal Method: The only acceptable method of destruction for hazardous pharmaceutical waste under RCRA is high-temperature incineration at a permitted facility.[13][19][20]
-
Forbidden Methods:
-
Causality: Using a licensed vendor and incineration ensures that the compound is completely destroyed, preventing its entry into ecosystems. This process is documented through a manifest system, providing a legal record of compliant disposal from "cradle to grave."[19]
Visual Workflow and Practical Scenarios
To further clarify the process, the following diagram illustrates the decision-making workflow for this compound waste.
Sources
- 1. This compound | C38H52N6O7 | CID 22940470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,8S,9S,12S) Atazanavir CAS#: 1332981-14-2 [amp.chemicalbook.com]
- 3. Atazanavir [drugfuture.com]
- 4. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. leap.epa.ie [leap.epa.ie]
- 7. fishersci.com [fishersci.com]
- 8. Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. shipmangoodwin.com [shipmangoodwin.com]
- 12. epa.gov [epa.gov]
- 13. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 14. epa.gov [epa.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. aksci.com [aksci.com]
- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 20. mainelabpack.com [mainelabpack.com]
- 21. iwaste.epa.gov [iwaste.epa.gov]
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
Handling potent active pharmaceutical ingredients (APIs) like 8-epi Atazanavir demands a meticulous and informed approach to safety. As an epimer of the antiretroviral drug Atazanavir, it should be handled with the same high degree of caution, assuming a similar toxicological profile. This guide provides an in-depth operational and logistical framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE), as well as robust decontamination and disposal plans. Our objective is to foster a culture of safety and scientific integrity, ensuring the well-being of laboratory personnel and the uncompromised quality of research.
Hazard Assessment and Risk Mitigation
Atazanavir sulfate is classified as a hazardous substance that can cause serious eye damage and may be harmful if ingested.[1][2] It has the potential for cardiotoxicity and hepatotoxicity at high doses.[1] Although not classified as a skin irritant, good hygiene practices are essential to minimize exposure, and contact with open cuts or abraded skin should be avoided.[1] Given that this compound is an isomer of Atazanavir, it is prudent to assume it carries similar health risks. Therefore, a comprehensive risk assessment is the foundational step before any handling activities.
Causality Behind Stringent Controls: The potential for APIs to cause systemic effects upon exposure, even at low doses, necessitates a multi-layered safety approach. Engineering controls, administrative controls, and finally, PPE, work in concert to minimize risk. This hierarchy of controls is a standard in managing potent compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Selection |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated layer. |
| Gown | Disposable, solid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). | Protects the wearer's clothing and skin from splashes and aerosol exposure. A solid-front, back-closing design minimizes the risk of frontal contamination. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects the mucous membranes of the eyes from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), may be required based on the risk of aerosol generation. | Minimizes the inhalation of airborne particles of the API. The choice of respirator depends on the quantity of material being handled and the potential for aerosolization. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plans: Step-by-Step Procedural Guidance
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE in the correct order (gown, mask/respirator, eye protection, inner gloves, outer gloves).
-
Prepare a designated handling area, such as a chemical fume hood or a biological safety cabinet, by lining the work surface with absorbent, plastic-backed paper.
-
-
Handling:
-
Perform all manipulations of this compound powder, such as weighing and preparing solutions, within a certified containment device to minimize the generation of airborne particles.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Segregate all waste into appropriately labeled containers for cytotoxic/potent compound waste.
-
Doff PPE in a manner that avoids self-contamination (remove outer gloves, gown, face shield/goggles, inner gloves, and finally, respirator).
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Decontamination and Disposal Plans
Effective decontamination and proper waste disposal are critical to prevent cross-contamination and environmental release.
Decontamination Protocol
A two-step cleaning and disinfection process is recommended for all surfaces and equipment.
-
Initial Cleaning:
-
Wipe down all surfaces and equipment with a detergent solution to remove any visible powder or residue.
-
-
Disinfection/Inactivation:
-
Wipe down all cleaned surfaces and equipment with a 70% ethanol solution or a freshly prepared 1:10 dilution of household bleach. Allow for the appropriate contact time.
-
For bleach-sensitive surfaces, a validated alternative disinfectant should be used.
-
Rinse surfaces with sterile water to remove any disinfectant residue.
-
Caption: Step-by-step decontamination process.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: All disposable PPE, weigh boats, contaminated absorbent paper, and other solid materials should be placed in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".[3]
-
Liquid Waste: Unused solutions containing this compound and the first rinse from equipment decontamination should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[3]
All waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit.
-
Carefully clean up the spill, working from the outside in.
-
Decontaminate the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
-
By adhering to these comprehensive safety and logistical guidelines, researchers and drug development professionals can handle this compound with confidence, ensuring a safe and controlled laboratory environment.
References
- Atazanavir sulf
- How Should Cytotoxic Waste be Disposed of? (2022, October 20). Sharpsmart.
-
Atazanavir | C38H52N6O7 | CID 148192. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET - Atazanavir sulf
- Material Safety Data Sheet Atazanavir sulfate sc-357292. (n.d.). Santa Cruz Biotechnology.
- Glove Selection Guide. (n.d.). University of California, Berkeley - Environment, Health & Safety.
- Guidance for the Selection of Laboratory Coats. (n.d.). National Institutes of Health - Office of Research Services.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
- Safe handling of hazardous drugs. (n.d.). PubMed Central.
- Decontamination of Laboratory Equipment. (n.d.). The University of British Columbia - Safety & Risk Services.
- Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University - Office of Environmental Health and Safety.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). US Environmental Protection Agency.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
